3'-Amino-3'-deoxythymidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVCGXWUUOVPPB-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966879 | |
| Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52450-18-7 | |
| Record name | 3'-Aminothymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052450187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-AMINO-3'-DEOXYTHYMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W21M0C25B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3'-Amino-3'-deoxythymidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of 3'-Amino-3'-deoxythymidine, a significant nucleoside analog.
Introduction
This compound (AMT) is a synthetic pyrimidine nucleoside analog. It is structurally related to the natural nucleoside thymidine. The key modification in its structure is the substitution of the 3'-hydroxyl group on the deoxyribose sugar moiety with an amino group. This alteration is fundamental to its biological activity. AMT is also known as a catabolite of the antiretroviral drug zidovudine (AZT), which is used in the treatment of HIV infection[1]. Its biological activities, including antineoplastic properties, have been a subject of research[2][3].
Chemical Structure and Properties
The foundational structure of this compound consists of a thymine base linked to a modified deoxyribose sugar.
-
Thymine Base : A pyrimidine derivative (5-methylpyrimidine-2,4-dione) that is one of the four main nucleobases in DNA.
-
Deoxyribose Sugar : A pentose sugar where the hydroxyl group at the 3' position has been replaced by an amino (-NH₂) group. This is the defining feature of the molecule.
The formal IUPAC name for this compound is 1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione[4].
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N₃O₄ | [1][4][5] |
| Molecular Weight | 241.24 g/mol | [1][4] |
| CAS Number | 52450-18-7 | [1][4][5] |
| Melting Point | 162 °C | [1] |
| SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C--INVALID-LINK--CO">C@@HN | [1][4] |
| InChIKey | ADVCGXWUUOVPPB-XLPZGREQSA-N | [4] |
Synthesis Overview
The synthesis of this compound can be achieved through various chemical routes, often starting from thymidine or related precursors. A common strategy involves the synthesis of 3'-azido-3'-deoxythymidine (AZT) as a key intermediate[6]. The azido group at the 3' position can then be reduced to the corresponding amino group to yield the final product. For example, a synthesis route described in the literature involves the catalytic reduction of the azido group using a palladium on charcoal catalyst[7].
Mechanism of Action and Biological Activity
This compound exerts its biological effects primarily by interfering with DNA synthesis.[2][3]
-
Cellular Uptake and Phosphorylation : Like other nucleoside analogs, AMT is taken up by cells and is subsequently phosphorylated by cellular kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form, this compound-5'-triphosphate (AMT-TP)[2].
-
Inhibition of DNA Polymerase : AMT-TP acts as a competitive inhibitor of DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP)[2].
-
Chain Termination : If incorporated into a growing DNA strand, the absence of a 3'-hydroxyl group and the presence of the 3'-amino group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thus terminating DNA chain elongation. However, studies have shown no detectable incorporation of [3H]this compound into the DNA of L1210 leukemia cells, suggesting that its primary mechanism of action is the potent inhibition of the DNA polymerase reaction[2].
The antineoplastic activity of AMT has been demonstrated against cell lines such as L1210 leukemia[2] and human T-cell acute lymphoblastoid leukemia cells[3].
The following diagram illustrates the competitive inhibition of DNA polymerase by the triphosphate form of this compound.
Caption: Competitive inhibition of DNA polymerase by AMT-Triphosphate.
Experimental Data and Protocols
The following table summarizes key kinetic data related to the inhibition of DNA polymerase by this compound's active form.
| Parameter | Enzyme/System | Value | Conditions | Reference |
| Kᵢ for AMT-TP | DNA polymerase-alpha | 3.3 µM | Activated calf thymus DNA template | [2] |
| Kₘ for dTTP | DNA polymerase-alpha | 8 µM | Activated calf thymus DNA template | [2] |
The distribution of radiolabeled [³H]this compound in the acid-soluble fraction of L1210 cells was found to be as follows[2]:
-
This compound : 50%
-
Monophosphate derivative : 20%
-
Diphosphate derivative : 10%
-
Triphosphate derivative : 20%
This is a generalized protocol based on the findings that this compound inhibits DNA polymerase[2].
Objective: To determine the inhibitory effect of this compound-5'-triphosphate (AMT-TP) on the activity of DNA polymerase.
Materials:
-
Purified DNA polymerase-alpha
-
Activated calf thymus DNA (as template-primer)
-
Deoxynucleotide triphosphates (dATP, dGTP, dCTP)
-
Deoxythymidine triphosphate (dTTP)
-
Radiolabeled [³H]dTTP
-
This compound-5'-triphosphate (AMT-TP) of varying concentrations
-
Reaction buffer (containing Tris-HCl, MgCl₂, KCl, and dithiothreitol)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup : Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain the reaction buffer, activated calf thymus DNA, dATP, dGTP, dCTP, and a specific concentration of [³H]dTTP.
-
Inhibitor Addition : Add varying concentrations of AMT-TP to the experimental tubes. A control tube with no AMT-TP should be included.
-
Enzyme Addition : Initiate the reaction by adding a known amount of DNA polymerase-alpha to each tube.
-
Incubation : Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes) to allow for DNA synthesis.
-
Reaction Termination : Stop the reaction by adding cold trichloroacetic acid (TCA). This will precipitate the newly synthesized DNA.
-
DNA Precipitation and Washing : Keep the tubes on ice to allow for complete precipitation. Collect the precipitated DNA by filtering the mixture through glass fiber filters. Wash the filters with cold TCA and ethanol to remove unincorporated nucleotides.
-
Quantification : Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter. The amount of incorporated [³H]dTTP is proportional to the DNA polymerase activity.
-
Data Analysis : Plot the DNA polymerase activity (measured as counts per minute) against the concentration of AMT-TP. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). Further kinetic analysis, such as Lineweaver-Burk plots, can be used to determine the type of inhibition and the Kᵢ value.
Conclusion
This compound is a thymidine analog characterized by the presence of an amino group at the 3' position of the deoxyribose ring. This structural modification is key to its function as an inhibitor of DNA synthesis. Its triphosphate form acts as a competitive inhibitor of DNA polymerase, which is the basis for its observed antineoplastic properties. The detailed understanding of its structure and mechanism of action provides a valuable foundation for the design and development of novel nucleoside-based therapeutic agents.
References
- 1. This compound | 52450-18-7 | NA02831 [biosynth.com]
- 2. Molecular basis of the antineoplastic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Aminothymidine inhibits growth of cultured human T-cell acute lymphoblastoid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3'-Aminothymidine | C10H15N3O4 | CID 108074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
3'-Amino-3'-deoxythymidine: A Technical Guide to its Mechanism of Action as a DNA Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-3'-deoxythymidine (AMT) is a nucleoside analog and a significant metabolite of the antiretroviral drug Zidovudine (3'-azido-3'-deoxythymidine, AZT). As a member of the dideoxynucleoside family, AMT's mechanism of action is centered on the inhibition of DNA synthesis, making it a molecule of interest in virology and oncology research. This technical guide provides an in-depth analysis of the molecular mechanisms by which AMT exerts its inhibitory effects on DNA polymerases. The document outlines the metabolic activation, mode of inhibition, and selectivity of AMT, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action
The primary mechanism of action of this compound as a DNA polymerase inhibitor involves a multi-step process that begins with its cellular uptake and culminates in the termination of DNA chain elongation. This process can be broken down into two key stages: metabolic activation and DNA polymerase inhibition.
Metabolic Activation
For this compound to exert its inhibitory effect, it must first be converted into its active triphosphate form, this compound-5'-triphosphate (AMT-TP). This activation is a sequential phosphorylation process carried out by host cellular kinases.
-
Monophosphorylation: AMT is first phosphorylated to this compound-5'-monophosphate (AMT-MP) by thymidine kinase.
-
Diphosphorylation: AMT-MP is subsequently converted to this compound-5'-diphosphate (AMT-DP) by thymidylate kinase.
-
Triphosphorylation: Finally, AMT-DP is phosphorylated to the active metabolite, AMT-TP, by nucleoside diphosphate kinase.
DNA Polymerase Inhibition
Once formed, AMT-TP acts as a potent inhibitor of DNA polymerases through a dual mechanism: competitive inhibition and DNA chain termination.
1. Competitive Inhibition:
AMT-TP structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP). This structural similarity allows AMT-TP to compete with dTTP for the active site of DNA polymerase. By binding to the enzyme, AMT-TP prevents the incorporation of the natural nucleotide, thereby inhibiting DNA synthesis.
2. DNA Chain Termination:
If DNA polymerase incorporates AMT-monophosphate (from AMT-TP) into the growing DNA strand, it leads to the immediate cessation of chain elongation. This is because AMT lacks the crucial 3'-hydroxyl (-OH) group that is required for the formation of a phosphodiester bond with the incoming deoxynucleoside triphosphate. The absence of this 3'-OH group makes the addition of the next nucleotide impossible, resulting in a terminated DNA chain.
Inhibition of 3' to 5' Exonuclease Activity
In addition to the inhibition of the polymerase function, the monophosphate form of AMT (AMT-MP) has been shown to inhibit the 3' to 5' exonuclease activity of some DNA polymerases, such as DNA polymerase delta.[1] This "proofreading" function is responsible for removing incorrectly incorporated nucleotides. Inhibition of this activity can lead to an increased mutation rate and may also prevent the excision of incorporated chain-terminating nucleoside analogs, potentially enhancing their therapeutic effect.
Quantitative Data on DNA Polymerase Inhibition
The inhibitory potency of this compound triphosphate (AMT-TP) is quantified by its inhibition constant (Ki) or the concentration required for 50% inhibition (IC50). These values vary depending on the specific DNA polymerase and the experimental conditions.
| Enzyme | Organism/Virus | Inhibitor | Ki (µM) | IC50 (µM) | Natural Substrate | Km (µM) | Inhibition Type | Reference |
| DNA Polymerase α | Calf Thymus | AMT-TP | 3.3 | - | dTTP | 8 | Competitive | [2] |
| HIV-1 Reverse Transcriptase | HIV-1 | AZT-TP | 0.04 | - | dTTP | 2.8 | Competitive | [2] |
| DNA Polymerase α | Human | AZT-TP | 230 | - | dTTP | 2.4 | Competitive | [2] |
| DNA Polymerase β | Human | AZT-TP | 73 | - | dTTP | 6.0 | Competitive | [2] |
| 3' to 5' Exonuclease (of DNA Pol δ) | Calf Thymus | AMT-MP | - | >50% inhibition at 100 µM | - | - | - | [1] |
Note: Data for AZT-TP is included for comparative purposes due to its structural similarity to AMT-TP and the greater availability of published data. It is suggested that AMT-TP exhibits even greater potency against HIV reverse transcriptase than AZT-TP.[3]
Experimental Protocols
DNA Polymerase Inhibition Assay (Competitive Inhibition)
This protocol outlines the determination of the Ki value for a competitive inhibitor of DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., DNA polymerase α)
-
Activated calf thymus DNA (template-primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP)
-
Radiolabeled deoxythymidine triphosphate ([³H]dTTP)
-
This compound-5'-triphosphate (AMT-TP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, activated calf thymus DNA, dATP, dGTP, and dCTP at fixed concentrations.
-
Substrate and Inhibitor Addition:
-
Vary the concentration of the natural substrate, [³H]dTTP, across a range of concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Km).
-
For each concentration of [³H]dTTP, set up a series of reactions with varying concentrations of the inhibitor, AMT-TP (including a no-inhibitor control).
-
-
Enzyme Addition and Incubation: Initiate the reaction by adding a pre-determined amount of DNA polymerase to each tube. Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specific time, ensuring the reaction remains in the linear range of product formation.
-
Reaction Termination: Stop the reactions by adding ice-cold TCA to precipitate the DNA.
-
Product Collection: Collect the precipitated DNA by vacuum filtration through glass fiber filters. Wash the filters with cold TCA and then ethanol to remove unincorporated [³H]dTTP.
-
Quantification: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the reaction velocity (cpm incorporated per unit time) against the substrate concentration ([³H]dTTP) for each inhibitor concentration.
-
Generate a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Ki value. For competitive inhibition, the lines will intersect on the y-axis in a Lineweaver-Burk plot.
-
Primer Extension Assay for Chain Termination Analysis
This protocol is used to demonstrate the chain-terminating effect of a nucleotide analog.
Materials:
-
Purified DNA polymerase (e.g., HIV reverse transcriptase)
-
Synthetic single-stranded DNA or RNA template
-
5'-radiolabeled (e.g., with ³²P) DNA primer complementary to the template
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)
-
This compound-5'-triphosphate (AMT-TP)
-
Reaction buffer appropriate for the polymerase
-
Stop solution (e.g., formamide with loading dyes)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or X-ray film for autoradiography
Procedure:
-
Annealing: Anneal the 5'-radiolabeled primer to the template DNA/RNA by heating the mixture and then allowing it to cool slowly.
-
Reaction Setup: Prepare reaction tubes, each containing the annealed primer-template complex in the appropriate reaction buffer.
-
dNTP and Inhibitor Addition:
-
Control Lane: Add all four natural dNTPs.
-
Dideoxy Sequencing Lanes (optional but recommended for size markers): Add all four dNTPs plus a small amount of one of the four dideoxynucleoside triphosphates (ddATP, ddGTP, ddCTP, or ddTTP) in separate tubes.
-
Inhibitor Lane(s): Add all four natural dNTPs and varying concentrations of AMT-TP.
-
-
Enzyme Addition and Incubation: Start the extension reaction by adding the DNA polymerase. Incubate at the enzyme's optimal temperature for a defined period.
-
Reaction Termination: Stop the reactions by adding the stop solution.
-
Denaturation and Electrophoresis: Denature the DNA products by heating. Load the samples onto a denaturing polyacrylamide sequencing gel.
-
Visualization: After electrophoresis, expose the gel to a phosphorimager screen or X-ray film to visualize the radiolabeled DNA fragments.
-
Analysis: Compare the product lengths in the different lanes. The control lane should show a full-length product. The inhibitor lanes will show shorter DNA fragments that terminate at positions where AMT-MP was incorporated opposite to adenine in the template. The intensity of the termination bands will likely increase with higher concentrations of AMT-TP.
3' to 5' Exonuclease Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibition of 3' to 5' exonuclease activity.
Materials:
-
Purified DNA polymerase with 3' to 5' exonuclease activity (e.g., DNA polymerase δ)
-
Fluorescently labeled DNA substrate (e.g., a single-stranded DNA with a fluorophore at the 3' end and a quencher internally, such that cleavage of the terminal nucleotide leads to an increase in fluorescence)
-
This compound-5'-monophosphate (AMT-MP)
-
Exonuclease assay buffer
-
Fluorometric plate reader
Procedure:
-
Reaction Setup: In a microplate, prepare reaction wells containing the exonuclease assay buffer and the fluorescently labeled DNA substrate.
-
Inhibitor Addition: Add varying concentrations of AMT-MP to the wells. Include a no-inhibitor control.
-
Enzyme Addition and Measurement: Initiate the reaction by adding the DNA polymerase. Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity kinetically over a set period at the optimal temperature.
-
Data Analysis: Calculate the initial reaction rates from the kinetic fluorescence data. Plot the percentage of inhibition against the concentration of AMT-MP to determine the IC50 value.
Conclusion
This compound is a potent inhibitor of DNA synthesis that requires intracellular phosphorylation to its active triphosphate form. AMT-TP acts as a competitive inhibitor of DNA polymerases and, upon incorporation, as a chain terminator of DNA elongation. Furthermore, its monophosphate metabolite can inhibit the proofreading exonuclease activity of certain polymerases. The selectivity of AMT-TP for viral reverse transcriptases over human cellular DNA polymerases, a characteristic it shares with its parent compound AZT, underscores its potential as an antiviral agent. The detailed methodologies provided in this guide offer a framework for the further investigation and characterization of AMT and other nucleoside analogs in drug discovery and development.
References
- 1. Inhibition of mammalian DNA polymerase-associated 3' to 5' exonuclease activity by 5'-monophosphates of 3'-azido-3'-deoxythymidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
3'-Amino-3'-deoxythymidine: A Critical Catabolite of Zidovudine (AZT)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Zidovudine (3'-azido-3'-deoxythymidine, AZT), a cornerstone in the history of antiretroviral therapy, undergoes extensive metabolism in the body. While glucuronidation is the primary metabolic pathway, a secondary route involving the reduction of the 3'-azido group leads to the formation of 3'-Amino-3'-deoxythymidine (AMT). This catabolite is of significant clinical interest due to its demonstrated cytotoxicity, which is considerably higher than that of the parent drug. This guide provides a comprehensive overview of the formation, pharmacokinetics, and analytical quantification of AMT, along with detailed experimental protocols relevant to its study.
Introduction to Zidovudine Metabolism and the Formation of AMT
Zidovudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its anti-HIV effect. However, the majority of an administered AZT dose is cleared through metabolic processes, primarily in the liver. Three main metabolic pathways have been identified for AZT:
-
Glucuronidation: This is the predominant pathway, accounting for the metabolism of a significant portion of AZT to 3'-azido-3'-deoxy-5'-O-β-D-glucuronosylthymidine (GZDV), an inactive metabolite that is renally excreted.[1]
-
Intracellular Phosphorylation: A small fraction of AZT is anabolized within lymphocytes to its active triphosphate form (AZT-TP), which inhibits HIV reverse transcriptase. This pathway is crucial for the drug's therapeutic effect.
-
Reduction to AMT: A quantitatively smaller but toxicologically significant pathway is the reduction of the 3'-azido moiety of AZT to an amino group, forming this compound (AMT).[1]
The formation of AMT is primarily a hepatic process.[2] Studies have indicated that this reductive metabolism is mediated by cytochrome P450 (CYP) isozymes and NADPH-cytochrome P450 reductase.[1][3] While the specific CYP isoforms are still under investigation, evidence suggests the involvement of members of the CYP2A, CYP2C, and CYP3A subfamilies.
Pharmacokinetics of Zidovudine and its Catabolite AMT
The plasma concentrations of AMT are generally lower than those of the parent drug, AZT. In patients receiving zidovudine therapy, peak plasma concentrations of AMT are approximately 10-15% of those of AZT.[1] However, there is considerable interindividual variability in the formation of AMT.
Below is a summary of pharmacokinetic parameters for AZT and AMT from a study in HIV-infected patients receiving oral ZDV.
| Parameter | Zidovudine (AZT) | This compound (AMT) | Reference |
| Dose (mg) | 100 | - | [4] |
| Cmax (ng/mL) | Not Reported | Not Reported | [4] |
| Tmax (hr) | Not Reported | < 2 | [4] |
| AUC (ng·hr/mL) | Not Reported | 145.4 | [4] |
| Cl/F (L/hr/kg) | 2.33 | Not Reported | [4] |
| t1/2 (hr) | 1.14 | Not Reported | [4] |
| Dose (mg) | 500 | - | [4] |
| Cmax (ng/mL) | Not Reported | Not Reported | [4] |
| Tmax (hr) | Not Reported | < 2 | [4] |
| AUC (ng·hr/mL) | Not Reported | 92.4 | [4] |
| Cl/F (L/hr/kg) | 2.49 | Not Reported | [4] |
| t1/2 (hr) | 1.20 | Not Reported | [4] |
Table 1: Comparative Pharmacokinetic Parameters of Zidovudine and AMT in HIV-Infected Patients. [4]
Cytotoxicity of this compound
A critical aspect of AMT is its enhanced cytotoxicity compared to AZT. Studies on human hematopoietic progenitor cells have demonstrated that AMT is approximately 5- to 7-fold more toxic than its parent compound.[2][5][6] This has led to the hypothesis that AMT may contribute to the hematological toxicities, such as anemia and neutropenia, observed in patients undergoing long-term AZT therapy.
| Cell Type | Compound | IC50 (µM) | Reference |
| Human Granulocyte-Macrophage Colony-Forming Units (CFU-GM) | Zidovudine (AZT) | ~3.5 | [2] |
| Human Granulocyte-Macrophage Colony-Forming Units (CFU-GM) | This compound (AMT) | ~0.5 | [2] |
| Human Burst-Forming Units-Erythroid (BFU-E) | Zidovudine (AZT) | ~1.0 | [2] |
| Human Burst-Forming Units-Erythroid (BFU-E) | This compound (AMT) | ~0.2 | [2] |
Table 2: In Vitro Toxicity of AZT and AMT on Human Hematopoietic Progenitor Cells. [2]
Experimental Protocols
Quantification of AMT in Human Plasma by HPLC-UV
This protocol describes a common method for the analysis of AMT in plasma samples.
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: To 1 mL of plasma, add an internal standard and vortex. Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the AMT and internal standard from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the HPLC mobile phase.
4.1.2. HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate, pH 7.0) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 267 nm.
-
Quantification: Create a calibration curve using standards of known AMT concentrations. The concentration of AMT in the plasma samples is determined by comparing the peak area ratio of AMT to the internal standard against the calibration curve.
In Vitro Metabolism of Zidovudine in Human Hepatocytes
This protocol outlines a general procedure to study the formation of AMT from AZT in a cellular model.
-
Hepatocyte Isolation: Isolate primary human hepatocytes from liver tissue using a two-step collagenase perfusion method.
-
Cell Culture: Plate the isolated hepatocytes in collagen-coated culture dishes and maintain in an appropriate culture medium.
-
Incubation with Zidovudine: Once the cells have attached and formed a monolayer, replace the medium with fresh medium containing a known concentration of zidovudine (e.g., 10 µM).
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the culture medium and lyse the cells to collect intracellular contents.
-
Sample Processing: Process the collected medium and cell lysate samples to extract the metabolites. This can be achieved by protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation.
-
LC-MS/MS Analysis: Analyze the extracted samples using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify AZT and its metabolites, including AMT and GZDV.
Visualizations
Metabolic Pathway of Zidovudine
References
- 1. Determination of this compound, a cytotoxic metabolite of 3'-azido-3'-deoxythymidine, in human plasma by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of 3'-azido-3'-deoxythymidine and 9-(1,3-dihydroxy-2-propoxymethyl)guanine for normal human hematopoietic progenitor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic assay for this compound in plasma, with 9-fluorenyl methyl chloroformate as the derivatization agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection of 3'-azido-3'-deoxythymidine induced toxicity to murine hematopoietic progenitors (CFU-GM, BFU-E and CFU-MEG) with interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of 3'-Amino-3'-deoxythymidine-5'-triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Amino-3'-deoxythymidine-5'-triphosphate (3'-ATP-TTP) is a synthetic nucleoside triphosphate analog that demonstrates significant biological activity as an inhibitor of DNA synthesis. This technical guide provides a comprehensive overview of its mechanism of action, inhibitory effects on various DNA polymerases, and the cellular consequences of its activity. The document includes a compilation of available quantitative data, detailed experimental protocols for assessing its biological activity, and visual representations of the underlying molecular pathways.
Introduction
This compound (AMT) is a nucleoside analog that, upon intracellular phosphorylation to its triphosphate form, 3'-ATP-TTP, acts as a potent inhibitor of DNA replication. As a derivative of the naturally occurring deoxythymidine triphosphate (dTTP), 3'-ATP-TTP can be recognized by DNA polymerases. However, the substitution of the 3'-hydroxyl group with an amino group prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to chain termination. This mechanism underlies its potential as an antineoplastic and antiviral agent. This guide delves into the specifics of its biological activity, providing researchers and drug development professionals with a detailed understanding of its properties.
Mechanism of Action
The primary mechanism of action of 3'-ATP-TTP is the inhibition of DNA synthesis through two distinct but related processes: competitive inhibition and DNA chain termination.
-
Competitive Inhibition: 3'-ATP-TTP acts as a competitive inhibitor of DNA polymerases with respect to the natural substrate, deoxythymidine triphosphate (dTTP). The structural similarity between 3'-ATP-TTP and dTTP allows it to bind to the active site of the enzyme.
-
DNA Chain Termination: Upon incorporation into a growing DNA strand, the 3'-amino group of 3'-ATP-TTP prevents the formation of a phosphodiester bond with the incoming nucleotide. This is because the 3'-amino group cannot perform the nucleophilic attack required for chain elongation, resulting in the termination of DNA synthesis.
The parent nucleoside, this compound, is taken up by cells and is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally to the active triphosphate form.[1]
References
Thymidine Analogs: A Technical Guide to their Antineoplastic and Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymidine analogs represent a cornerstone in the development of antineoplastic and antiviral therapies. By mimicking the natural nucleoside, these molecules interfere with DNA synthesis and repair, leading to cell death in rapidly dividing cancer cells and inhibition of viral replication. This technical guide provides an in-depth exploration of the core mechanisms, quantitative efficacy, and experimental evaluation of key thymidine analogs. Detailed methodologies for crucial assays are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Central Role of Thymidine in DNA Synthesis and its Therapeutic Exploitation
Deoxythymidine, a fundamental nucleoside, is an essential building block of DNA. Its incorporation into the nascent DNA strand is a critical step in cellular proliferation and viral replication. The metabolic pathway of thymidine involves phosphorylation by thymidine kinase (TK) to thymidine monophosphate (TMP), followed by further phosphorylation to thymidine diphosphate (TDP) and thymidine triphosphate (TTP). TTP then serves as a substrate for DNA polymerase.
Thymidine analogs are structurally similar molecules that exploit this pathway. They act as antimetabolites, either by inhibiting key enzymes involved in nucleotide synthesis or by being incorporated into DNA, which leads to chain termination or a dysfunctional genome. This ability to disrupt DNA replication has been harnessed to develop potent drugs against cancer and viral infections.
Antineoplastic Properties of Thymidine Analogs
Thymidine analogs are effective anticancer agents due to the high proliferative rate of tumor cells, which makes them more susceptible to disruptions in DNA synthesis.
Mechanisms of Antineoplastic Action
The primary mechanisms by which thymidine analogs exert their anticancer effects are:
-
Inhibition of Thymidylate Synthase (TS): Some analogs, after intracellular phosphorylation, inhibit thymidylate synthase, the enzyme responsible for the de novo synthesis of dTMP. This depletes the pool of TTP, leading to "thymineless death."
-
DNA Incorporation and Damage: Other analogs are incorporated into the DNA of cancer cells by DNA polymerase. This can lead to DNA strand breaks, inhibition of DNA function, and induction of apoptosis.[1]
Key Antineoplastic Thymidine Analogs
Trifluridine is a fluorinated pyrimidine nucleoside that, after being incorporated into DNA, interferes with its function.[2] It is often administered in combination with tipiracil hydrochloride, a thymidine phosphorylase inhibitor that prevents the rapid degradation of trifluridine, thereby increasing its bioavailability.[3] This combination is marketed as Lonsurf® and is used in the treatment of metastatic colorectal and gastric cancers.[4][5]
The mechanism of action of trifluridine involves its phosphorylation to the active triphosphate form, which is then incorporated into DNA, leading to DNA damage and cell death.[6][7][8] This damage activates DNA damage response pathways, such as the ATM-Chk2 and ATR-Chk1 pathways, leading to cell cycle arrest and apoptosis.[9][10][11][12]
-
Quantitative Data: Trifluridine (FTD) IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| HCT116 | Colorectal Cancer | 22.4 |
| DLD-1 | Colorectal Cancer | 26.35 ± 3.21 |
| SW480 | Colorectal Cancer | 84.81 ± 11.91 |
| CaCO2 | Colorectal Cancer | N/A |
| SNU-C1 | Colorectal Cancer | N/A |
| HT29 | Colorectal Cancer | N/A |
| MKN45/5FU | Gastric Cancer (5-FU resistant) | 3.7-fold more resistant than parental |
| KATOIII/5FU | Gastric Cancer (5-FU resistant) | Not cross-resistant |
Data synthesized from multiple sources. Note that IC50 values can vary depending on the assay conditions.[7][13][14][15][16][17]
Mechanisms of Resistance to Antineoplastic Thymidine Analogs
Resistance to trifluridine can emerge through various mechanisms, including:
-
Downregulation of Thymidine Kinase 1 (TK1): Reduced expression of TK1, the enzyme responsible for the initial phosphorylation of trifluridine, can lead to decreased activation of the drug and subsequent resistance.
-
Alterations in MicroRNA Profiles: Changes in the expression of certain microRNAs, such as the let-7 family, have been implicated in trifluridine resistance.[18]
-
Changes in Drug Metabolism and Transport: Altered expression of drug transporters can affect the intracellular concentration of the analog.[19]
Antiviral Properties of Thymidine Analogs
The selective toxicity of antiviral thymidine analogs relies on the unique substrate specificity of viral thymidine kinases and DNA polymerases.
Mechanisms of Antiviral Action
The antiviral mechanism of thymidine analogs typically involves:
-
Selective Phosphorylation by Viral Thymidine Kinase: Many antiviral thymidine analogs are poor substrates for human thymidine kinase but are efficiently phosphorylated by viral thymidine kinases. This ensures that the drug is activated primarily in virus-infected cells.
-
Inhibition of Viral DNA Polymerase and Chain Termination: The triphosphorylated analog competes with the natural TTP for the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to premature termination of replication.[20]
Key Antiviral Thymidine Analogs
Zidovudine (3'-azido-3'-deoxythymidine) was the first approved antiretroviral agent for the treatment of HIV infection.[21] It is a potent inhibitor of HIV reverse transcriptase.
Upon entering a host cell, zidovudine is converted to its active triphosphate form by cellular kinases.[22][23] Zidovudine triphosphate competes with thymidine triphosphate for HIV reverse transcriptase and, upon incorporation, causes DNA chain termination due to the absence of a 3'-hydroxyl group.[20]
-
Quantitative Data: Zidovudine (AZT) EC50 Values against HIV-1
| HIV-1 Strain | Cell Line | EC50 (µM) |
| HIV-1IIIB | MT-4 | 0.0012 - 0.0066 |
| HIV-1 (Wild-type) | N/A | ~0.002 |
| HIV-1NL4-3 | MT-4 | 0.14 |
| HIV-1 (NNRTI-resistant) | N/A | 0.12 |
| HIV-1IIIB | C8166 | 0.015 |
| HIV-1 (Wild-type) | Various | 0.12 ± 0.06 |
Data synthesized from multiple sources. Note that EC50 values can vary depending on the viral strain, cell line, and assay conditions.[24][25][26][27]
Idoxuridine is a thymidine analog primarily used topically for the treatment of herpes simplex virus (HSV) keratitis.[28] Its mechanism involves incorporation into viral DNA, leading to the production of faulty proteins and inhibition of viral replication.[28]
Brivudine is a highly potent nucleoside analog used in the treatment of herpes zoster (shingles).[29] It is selectively phosphorylated by viral thymidine kinase and its triphosphate form inhibits viral DNA polymerase, leading to chain termination.[30] Brivudine exhibits significantly lower EC50 values against Varicella-Zoster Virus (VZV) compared to acyclovir.[31]
-
Quantitative Data: Comparative In Vitro Efficacy (EC50) against VZV
| Antiviral Agent | Mean EC50 (µM) |
| Brivudine | 0.0098 ± 0.0040 |
| Sorivudine | 0.00043 ± 0.00039 |
| Acyclovir | 3.38 ± 1.87 |
Data from a study on VZV clinical isolates in HEL cells.[31]
Telbivudine is a synthetic thymidine nucleoside analog used for the treatment of chronic hepatitis B virus (HBV) infection.[6] It is phosphorylated by cellular kinases to its active triphosphate form, which inhibits HBV DNA polymerase by competing with the natural substrate, dTTP, and causes DNA chain termination upon incorporation.[4][26]
Mechanisms of Resistance to Antiviral Thymidine Analogs
Resistance to antiviral thymidine analogs is a significant clinical challenge and primarily arises from mutations in the viral enzymes they target:
-
Mutations in Viral Thymidine Kinase: Alterations in the viral TK gene can reduce the enzyme's ability to phosphorylate the analog, thereby preventing its activation.[22]
-
Mutations in Viral DNA Polymerase/Reverse Transcriptase: Mutations in the viral polymerase can decrease its affinity for the triphosphorylated analog or enhance its ability to remove the incorporated analog from the terminated DNA chain. For zidovudine, key resistance mutations in HIV reverse transcriptase include M41L, D67N, K70R, L210W, T215Y/F, and K219Q.[14][20][32][33][34]
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of thymidine analogs. This section provides detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay) for Antineoplastic Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Thymidine analog stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of the thymidine analog in culture medium and add to the wells. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.
-
Principle: A confluent monolayer of host cells is infected with a virus in the presence of varying concentrations of the antiviral agent. A semi-solid overlay is applied to restrict viral spread, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques indicates the antiviral activity.
-
Materials:
-
Susceptible host cell line
-
Virus stock
-
Complete cell culture medium
-
6-well or 12-well plates
-
Thymidine analog stock solution
-
Semi-solid overlay (e.g., agarose or methylcellulose in culture medium)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
-
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Virus Dilution and Drug Preparation: Prepare serial dilutions of the virus to achieve a countable number of plaques (e.g., 50-100 plaques per well). Prepare serial dilutions of the thymidine analog.
-
Infection: Infect the cell monolayer with the virus in the presence of different concentrations of the analog. Include a virus control (no drug) and a cell control (no virus, no drug). Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and add the semi-solid overlay containing the respective drug concentrations.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones against a stained cell monolayer.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the drug that reduces the number of plaques by 50%).[2][3][21][35][36]
-
Thymidine Kinase Activity Assay
This assay measures the activity of thymidine kinase, a key enzyme in the activation of many thymidine analogs.
-
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to thymidine, catalyzed by thymidine kinase. The resulting radiolabeled thymidine monophosphate is then separated from the unreacted [γ-³²P]ATP and quantified.
-
Materials:
-
Cell or tissue extract containing thymidine kinase
-
Reaction buffer (e.g., Tris-HCl with MgCl₂, ATP, and DTT)
-
[γ-³²P]ATP
-
Thymidine
-
DEAE-cellulose filter discs
-
Wash buffers (e.g., ammonium formate and ethanol)
-
Scintillation counter
-
-
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, [γ-³²P]ATP, and thymidine.
-
Enzyme Addition: Initiate the reaction by adding the cell or tissue extract. Incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by spotting the mixture onto DEAE-cellulose filter discs.
-
Washing: Wash the filter discs extensively to remove unreacted [γ-³²P]ATP.
-
Quantification: Measure the radioactivity retained on the filter discs using a scintillation counter. The amount of radioactivity is proportional to the thymidine kinase activity.[1][37][38]
-
DNA Fiber Assay for DNA Replication Stress
This single-molecule technique allows for the visualization and measurement of DNA replication dynamics.
-
Principle: Cells are sequentially pulsed with two different halogenated thymidine analogs (e.g., CldU and IdU). The DNA is then extracted, stretched on a glass slide, and the incorporated analogs are detected using specific antibodies with different fluorescent labels. This allows for the analysis of replication fork progression, stalling, and origin firing.[6][29][32]
-
Materials:
-
Cell line of interest
-
5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)
-
Lysis buffer
-
Glass slides
-
Spreading buffer
-
Fixative (e.g., methanol:acetic acid)
-
HCl for DNA denaturation
-
Primary antibodies (anti-BrdU/CldU and anti-BrdU/IdU)
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
-
-
Procedure:
-
Pulse Labeling: Sequentially incubate cells with CldU and then IdU for defined periods (e.g., 20-30 minutes each).
-
Cell Lysis and DNA Spreading: Harvest the cells, lyse them, and spread the DNA fibers onto glass slides.
-
Fixation and Denaturation: Fix the DNA fibers and denature the DNA with HCl.
-
Immunostaining: Block non-specific binding and incubate with primary antibodies against CldU and IdU, followed by incubation with corresponding fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Visualize the labeled DNA fibers using a fluorescence microscope. Measure the lengths of the CldU and IdU tracks to determine replication fork speed, and analyze replication structures to assess origin firing and fork stalling.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of thymidine analogs is crucial for a deeper understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Conclusion and Future Perspectives
Thymidine analogs remain a vital class of therapeutic agents in the fight against cancer and viral diseases. Their mechanisms of action, centered on the disruption of DNA synthesis, have proven to be highly effective. However, the emergence of drug resistance continues to be a major obstacle.
Future research will likely focus on the development of novel thymidine analogs with improved specificity, higher potency, and the ability to overcome existing resistance mechanisms. Strategies may include the design of analogs that are less susceptible to efflux pumps, have a higher affinity for mutant viral enzymes, or are activated by alternative cellular pathways. Furthermore, combination therapies that target different stages of DNA synthesis or repair pathways hold significant promise for enhancing the efficacy of thymidine analogs and combating drug resistance. The continued exploration of the intricate interplay between these analogs and cellular and viral machinery will undoubtedly pave the way for the next generation of antineoplastic and antiviral drugs.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Lonsurf (trifluridine and tipiracil) for the Treatment of Refractory Metastatic Colorectal Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demonstration of the DNA Fiber Assay for Investigating DNA Damage and Repair Dynamics Induced by Nanoparticles [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Human Tousled like kinases are targeted by an ATM- and Chk1-dependent DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beta-L-thymidine 5'-triphosphate analogs as DNA polymerase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zidovudine resistance predicted by direct detection of mutations in DNA from HIV-infected lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iasusa.org [iasusa.org]
- 17. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. General Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antiviral activity and toxicity of fialuridine in the woodchuck model of hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Human Immunodeficiency Virus Types 1 and 2 Exhibit Comparable Sensitivities to Zidovudine and Other Nucleoside Analog Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 29. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Resistance to a Nucleoside Analog Antiviral Drug from More Rapid Extension of Drug-Containing Primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. bio-protocol.org [bio-protocol.org]
- 32. Prevalence and incidence of resistance to zidovudine and other antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. medscape.com [medscape.com]
- 34. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. cda-amc.ca [cda-amc.ca]
- 36. Enzyme Activity Measurement for Thymidine Kinase [creative-enzymes.com]
- 37. fn-test.com [fn-test.com]
- 38. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]
Understanding 3'-Amino-3'-deoxythymidine as a DNA Chain Terminator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Amino-3'-deoxythymidine (3'-ADT), a nucleoside analog, functions as a potent DNA chain terminator, a mechanism central to its therapeutic potential. This technical guide provides an in-depth exploration of the core principles underlying the action of 3'-ADT. It details its mechanism of action, cellular metabolism, and the subsequent signaling cascades triggered by the termination of DNA synthesis. This document summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and presents visual representations of the critical pathways and workflows involved in its study.
Introduction
This compound is a synthetic thymidine analog characterized by the substitution of the hydroxyl group at the 3' position of the deoxyribose sugar with an amino group. This structural modification is the cornerstone of its biological activity. Like other 2',3'-dideoxynucleosides, 3'-ADT acts as a prodrug that, upon intracellular phosphorylation, is converted into its active triphosphate form. This active metabolite serves as a competitive inhibitor of DNA polymerases and can be incorporated into a growing DNA strand. The absence of a 3'-hydroxyl group on the incorporated 3'-ADT molecule prevents the formation of a phosphodiester bond with the subsequent deoxynucleoside triphosphate, leading to the irreversible cessation of DNA chain elongation. This mechanism of action makes 3'-ADT a molecule of significant interest in the development of antiviral and anticancer therapies. This guide will delve into the technical details of 3'-ADT's function as a DNA chain terminator, providing researchers with the necessary information to understand and further investigate its therapeutic applications.
Chemical and Physical Properties
This compound, also known as Amitivir, is a derivative of the naturally occurring nucleoside thymidine.
| Property | Value |
| IUPAC Name | 1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
| Molecular Formula | C₁₀H₁₅N₃O₄ |
| Molecular Weight | 241.25 g/mol |
| CAS Number | 52450-18-7 |
| Melting Point | 162 °C |
| Synonyms | 3'-Aminothymidine, AMT |
Mechanism of Action: DNA Chain Termination
The primary mechanism by which 3'-ADT exerts its biological effects is through the termination of DNA synthesis. This process can be broken down into several key steps:
-
Cellular Uptake and Phosphorylation: 3'-ADT, being a nucleoside analog, is transported into the cell via nucleoside transporters. Once inside the cell, it undergoes sequential phosphorylation by cellular kinases to its monophosphate (3'-ADTMP), diphosphate (3'-ADTDP), and finally its active triphosphate (3'-ADTTP) form. Studies have shown that after administration of radiolabeled 3'-ADT to L1210 cells, the intracellular distribution consists of approximately 50% unchanged 3'-ADT, 20% as the monophosphate, 10% as the diphosphate, and 20% as the triphosphate derivative.[1]
-
Competitive Inhibition of DNA Polymerase: 3'-ADTTP acts as a competitive inhibitor of DNA polymerases, competing with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the enzyme. The triphosphate form of 3'-ADT has been shown to be a competitive inhibitor against dTTP with a Ki of 3.3 µM for DNA polymerase-alpha, where the Km for dTTP was 8 µM.[1]
-
Incorporation and Chain Termination: During DNA replication, DNA polymerase can incorporate 3'-ADTTP into the growing DNA strand opposite an adenine base in the template strand. Once incorporated, the absence of a 3'-hydroxyl group on the 3'-amino-3'-deoxyribose sugar moiety prevents the formation of a phosphodiester bond with the incoming deoxynucleoside triphosphate. This results in the immediate and irreversible termination of DNA chain elongation.
Quantitative Data
The inhibitory activity of this compound and its parent compound, Zidovudine (AZT), has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound (AMT) | K-562 (Human erythroleukemia) | Hemoglobin Synthesis Inhibition | ~100 µM (for 50% inhibition of globin mRNA) | [2] |
| Zidovudine (AZT) | K-562 (Human erythroleukemia) | Hemoglobin Synthesis Inhibition | ~100 µM (for 50% inhibition of globin mRNA) | [2] |
| This compound-5'-triphosphate | DNA Polymerase-alpha | Enzyme Inhibition (Ki) | 3.3 µM | [1] |
| Deoxythymidine-5'-triphosphate (dTTP) | DNA Polymerase-alpha | Enzyme Activity (Km) | 8 µM | [1] |
| 3'-Amino-2',3'-dideoxycytidine triphosphate | DNA Polymerase-alpha | Enzyme Inhibition (Ki) | 9.6 µM | [3] |
Signaling Pathways Activated by DNA Chain Termination
The termination of DNA replication by agents like 3'-ADT constitutes a form of DNA damage that triggers a complex network of signaling pathways known as the DNA Damage Response (DDR). The primary kinases responsible for orchestrating this response are Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).
-
ATR Pathway: Stalled replication forks, a direct consequence of chain termination, are potent activators of the ATR kinase. ATR, in turn, phosphorylates and activates the checkpoint kinase 1 (Chk1). Activated Chk1 has multiple downstream targets, including the phosphorylation and inhibition of Cdc25 phosphatases, which are required for cell cycle progression. This leads to cell cycle arrest, providing time for the cell to attempt DNA repair.
-
ATM Pathway: While primarily activated by double-strand breaks, ATM can also be activated in response to replication stress. ATM phosphorylates a range of substrates, including the tumor suppressor protein p53 and the checkpoint kinase 2 (Chk2). Activation of p53 can lead to the transcriptional upregulation of p21, a cyclin-dependent kinase inhibitor that reinforces cell cycle arrest. If the DNA damage is extensive and irreparable, p53 can initiate the apoptotic cascade.
References
- 1. Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases | Semantic Scholar [semanticscholar.org]
- 2. Comparative effects of 3'-azido-3'-deoxythymidine and its metabolite this compound on hemoglobin synthesis in K-562 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Antiviral and Anticancer Therapy: A Technical Guide to the Discovery and Synthesis of 3'-Modified Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of 3'-modified nucleosides marked a pivotal moment in the history of medicinal chemistry, providing the first effective treatments against devastating viral diseases like HIV/AIDS and offering new avenues for cancer chemotherapy. These synthetic analogs of natural nucleosides act as powerful chain terminators of DNA synthesis, a mechanism that has been artfully exploited to halt the replication of viruses and the proliferation of cancer cells. This in-depth technical guide delves into the core of 3'-modified nucleosides, tracing their discovery and the evolution of their synthesis. We will explore the foundational compounds that paved the way for a new era of therapeutics, detail the experimental protocols for their synthesis, and present a quantitative comparison of their biological activities.
A Historical Perspective: From Natural Analogs to Rational Drug Design
The story of 3'-modified nucleosides begins with the discovery of naturally occurring nucleoside analogs. A key early discovery was Cordycepin (3'-deoxyadenosine) , first isolated from the fungus Cordyceps militaris in 1950.[1] Its unique structure, lacking a hydroxyl group at the 3'-position of the ribose sugar, hinted at a potential to interfere with nucleic acid synthesis.
A significant leap in the field came with the rational design of antiviral nucleosides. In 1964, Jerome Horwitz synthesized 3'-azido-3'-deoxythymidine (AZT, Zidovudine) as a potential anticancer agent.[2] While it showed little efficacy against cancer, its true potential was realized two decades later when it was identified as a potent inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase. The approval of AZT in 1987 as the first drug to treat AIDS was a landmark achievement and spurred the development of a new class of antiviral drugs known as nucleoside reverse transcriptase inhibitors (NRTIs).
Following the success of AZT, other 3'-modified nucleosides were developed, including:
-
Zalcitabine (ddC, 2',3'-dideoxycytidine): First synthesized in the 1960s by Jerome Horwitz, it was later developed as an anti-HIV agent and was the third antiretroviral drug approved by the FDA.[3][4]
-
Stavudine (d4T, 2',3'-didehydro-3'-deoxythymidine): This unsaturated nucleoside analog also emerged as a potent anti-HIV drug.[5][6]
These early NRTIs formed the cornerstone of combination antiretroviral therapy (cART), transforming HIV/AIDS from a fatal to a manageable chronic condition.
Mechanism of Action: Chain Termination of DNA Synthesis
The therapeutic efficacy of 3'-modified nucleosides lies in their ability to act as chain terminators during DNA synthesis. Their mechanism of action can be summarized in the following steps:
-
Cellular Uptake and Metabolic Activation: As prodrugs, 3'-modified nucleosides are transported into the host cell. Inside the cell, they are phosphorylated by cellular kinases in a stepwise manner to their active triphosphate form.[5] This metabolic activation is a critical prerequisite for their antiviral or anticancer activity.
-
Competitive Inhibition of DNA Polymerase/Reverse Transcriptase: The triphosphate form of the 3'-modified nucleoside mimics the structure of natural deoxynucleoside triphosphates (dNTPs). This allows them to compete with the natural substrates for the active site of DNA polymerases or, in the case of retroviruses like HIV, the reverse transcriptase.
-
Incorporation and Chain Termination: Once incorporated into the growing DNA chain, the absence of a 3'-hydroxyl group on the modified nucleoside prevents the formation of a phosphodiester bond with the next incoming nucleotide. This effectively halts the elongation of the DNA chain, leading to premature termination of DNA synthesis.
This targeted disruption of DNA replication is particularly effective against rapidly replicating entities like viruses and cancer cells.
Metabolic activation and mechanism of action of 3'-modified nucleosides.
Synthesis of Key 3'-Modified Nucleosides
The chemical synthesis of 3'-modified nucleosides is a cornerstone of their development. The strategies often involve the modification of a pre-existing nucleoside or the coupling of a modified sugar with a nucleobase.
General Synthetic Workflow
The synthesis of 3'-modified nucleosides typically follows a multi-step process that involves protection of reactive functional groups, introduction of the desired modification at the 3'-position, and subsequent deprotection to yield the final product.
A generalized workflow for the synthesis of 3'-modified nucleosides.
Experimental Protocols
A common and efficient synthesis of AZT starts from thymidine. The key steps involve the formation of a 2,3'-anhydro intermediate followed by nucleophilic opening with an azide ion.[1]
Step 1: 5'-O-Protection and 2,3'-Anhydro Formation (One-Pot)
-
To a solution of thymidine in a suitable solvent (e.g., pyridine), a protecting group for the 5'-hydroxyl is introduced. A common choice is a benzoyl group using benzoyl chloride.
-
Following protection, a reagent such as diphenyl carbonate or triphenylphosphine and diethyl azodicarboxylate (DEAD) is added to facilitate the formation of the 2,3'-anhydrothymidine intermediate. This step proceeds with inversion of stereochemistry at the 3'-position.
Step 2: Azide Ring Opening
-
The 2,3'-anhydrothymidine intermediate is then treated with an azide source, such as lithium azide or sodium azide, in a polar aprotic solvent like dimethylformamide (DMF).
-
The azide ion attacks the 3'-position, opening the anhydro ring and introducing the azido group with another inversion of stereochemistry, thus restoring the original stereoconfiguration at C3'.
Step 3: 5'-O-Deprotection
-
The protecting group at the 5'-position is removed. For a benzoyl group, this is typically achieved by treatment with a base, such as sodium methoxide in methanol.
-
Purification by crystallization or chromatography yields 3'-azido-3'-deoxythymidine.
The synthesis of ddC can be achieved from cytidine through a deoxygenation process.
Step 1: Protection of Amino and Hydroxyl Groups
-
The exocyclic amino group of cytidine is typically protected, for example, as a benzoyl derivative.
-
The 5'- and 2'-hydroxyl groups are also protected, often with silyl ethers like tert-butyldimethylsilyl (TBDMS) groups.
Step 2: Deoxygenation of the 3'-Hydroxyl Group
-
The 3'-hydroxyl group is activated, for instance, by conversion to a thiocarbonyl derivative (e.g., a xanthate).
-
Radical deoxygenation of the xanthate using a radical initiator (like AIBN) and a reducing agent (such as tributyltin hydride) removes the 3'-hydroxyl group.
Step 3: Deprotection
-
The protecting groups on the amino and hydroxyl functions are removed under appropriate conditions (e.g., fluoride ion for silyl ethers and basic conditions for the benzoyl group) to yield Zalcitabine.[7]
Quantitative Biological Activity
The potency of 3'-modified nucleosides is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) in cell-based assays. These values represent the concentration of the drug required to inhibit viral replication or cancer cell growth by 50%.
Anti-HIV Activity
The following table summarizes the in vitro anti-HIV-1 activity of several key 3'-modified nucleosides. It is important to note that these values can vary depending on the cell line and the specific viral strain used in the assay.
| Compound | Common Name | 3'-Modification | Target Virus | Cell Line | IC50 (µM) | Reference |
| 3'-Azido-3'-deoxythymidine | Zidovudine (AZT) | -N₃ | HIV-1 | MT-4 | 0.003 - 0.015 | [8] |
| 2',3'-Dideoxycytidine | Zalcitabine (ddC) | -H | HIV-1 | MT-4 | 0.01 - 0.1 | [9] |
| 2',3'-Dideoxyinosine | Didanosine (ddI) | -H | HIV-1 | MT-4 | 1 - 10 | [10] |
| 2',3'-Didehydro-3'-deoxythymidine | Stavudine (d4T) | Double bond | HIV-1 | MT-4 | 0.009 - 0.05 | [11] |
| 3'-Deoxy-3'-fluorothymidine | Alovudine | -F | HIV-1 | MT-4 | ~0.004 | [12] |
Anticancer Activity
Several 3'-modified nucleosides have also demonstrated significant activity against various cancer cell lines.
| Compound | 3'-Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 3'-Deoxyadenosine | Cordycepin | B16-BL6 (Melanoma) | 39 | [13] |
| 3'-Deoxyadenosine | Lewis Lung Carcinoma | 48 | [13] | |
| 3'-C-Ethynyluridine | EUrd | Breast Adenocarcinoma | ~0.035 | [1] |
| 3'-C-Ethynylcytidine | ECyd | Prostate Cancer | ~0.035 | [1] |
| 1-(3-deoxy-β-D-threo-pentofuranosyl)cytosine | 3'-deoxy-ara-C | CCRF-CEM (Leukemia) | 2 | [14] |
Structure-Activity Relationships (SAR)
The biological activity of 3'-modified nucleosides is highly dependent on their chemical structure. Key structure-activity relationships include:
-
The 3'-Modification: The nature of the substituent at the 3'-position is critical. Small, non-bulky groups that prevent 3'-hydroxyl functionality are generally preferred. The azido group in AZT and the hydrogen in ddC and ddI are prime examples.
-
The Nucleobase: The purine or pyrimidine base influences the compound's recognition by cellular kinases and viral polymerases. Modifications to the base can alter the activity spectrum and potency.
-
The Sugar Moiety: Modifications to other positions on the sugar ring, such as the introduction of fluorine or unsaturation, can impact the conformational preference of the nucleoside and its interaction with target enzymes.
Future Directions
Research in the field of 3'-modified nucleosides continues to evolve. Current efforts are focused on:
-
Overcoming Drug Resistance: The emergence of drug-resistant viral strains and cancer cells is a major challenge. The design of novel 3'-modified nucleosides that can evade resistance mechanisms is a key area of research.
-
Improving Pharmacokinetic Properties: Prodrug strategies are being developed to enhance the oral bioavailability, cellular uptake, and metabolic stability of 3'-modified nucleosides.
-
Broadening the Therapeutic Scope: The potential of 3'-modified nucleosides is being explored for the treatment of other viral infections, such as hepatitis B and C, as well as a wider range of cancers.
Conclusion
The discovery and development of 3'-modified nucleosides represent a triumph of medicinal chemistry. From their origins as natural product analogs to their rational design as potent antiviral and anticancer agents, these compounds have had a profound impact on human health. A deep understanding of their history, synthesis, mechanism of action, and structure-activity relationships is essential for the continued development of this important class of therapeutic agents. The ongoing research in this field holds the promise of delivering new and improved treatments for some of the world's most challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT) | Semantic Scholar [semanticscholar.org]
- 3. Zalcitabine - Wikipedia [en.wikipedia.org]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multistep Continuous Flow Synthesis of Stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleoside Reverse Transcriptase Inhibitors (NRTIs) Induce Pathological Pain through Wnt5a-Mediated Neuroinflammation in Aging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Zidovudine alone or in combination with didanosine or zalcitabine in HIV-infected patients with the acquired immunodeficiency syndrome or fewer than 200 CD4 cells per cubic millimeter. Investigators for the Terry Beirn Community Programs for Clinical Research on AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of zidovudine, didanosine, zalcitabine and no antiretroviral therapy in patients with advanced HIV disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Basis for the Antibacterial Activity of Azidothymidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azidothymidine (AZT), a nucleoside analog reverse transcriptase inhibitor renowned for its anti-HIV activity, also exhibits potent bactericidal effects, particularly against members of the Enterobacteriaceae family. This technical guide delineates the molecular underpinnings of AZT's antibacterial action. The primary mechanism involves the intracellular phosphorylation of AZT to its triphosphate derivative, which subsequently acts as a DNA chain terminator by inhibiting bacterial DNA polymerases. This targeted disruption of DNA synthesis ultimately leads to bacterial cell death. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the involved molecular pathways and experimental workflows.
Mechanism of Action
The antibacterial activity of azidothymidine is a multi-step process initiated by its transport into the bacterial cell. Once inside, it undergoes a series of phosphorylation events to become its active form, azidothymidine triphosphate (AZT-TP).[1][2] This process is primarily mediated by bacterial thymidine kinase.[1][2][3]
AZT-TP then acts as a competitive inhibitor of bacterial DNA polymerases.[1][4] Due to its structural similarity to deoxythymidine triphosphate (dTTP), AZT-TP is incorporated into the growing bacterial DNA strand. However, the 3'-azido group of AZT prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature chain termination of DNA replication.[1][2][4] This abrupt halt in DNA synthesis triggers the SOS DNA damage response, leading to the accumulation of single-strand and double-strand DNA breaks, ultimately resulting in cell elongation and death.[4][5]
A key factor in bacterial susceptibility to AZT is the presence and activity of thymidine kinase. Bacteria lacking or having a deficient thymidine kinase exhibit resistance to AZT as they are unable to convert it to its active triphosphate form.[1][2][6]
dot
Caption: Molecular mechanism of azidothymidine's antibacterial activity.
Quantitative Data: Antibacterial Efficacy
The in vitro antibacterial activity of azidothymidine has been evaluated against a range of bacterial species, primarily focusing on the Enterobacteriaceae family. The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's efficacy.
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | Various clinical isolates, including ESBL-producing | 0.25 - 64 | [6] |
| Klebsiella pneumoniae | Various clinical isolates, including ESBL and NDM-1-producing | 2 - 32 | [6] |
| Salmonella typhimurium | Not specified | Potent activity | [1][2] |
| Shigella flexneri | Not specified | Potent activity | [1][2] |
| Enterobacter aerogenes | Not specified | Potent activity | [1][2] |
| Vibrio cholerae | Not specified | Potent activity | [1][2] |
| Pseudomonas aeruginosa | Not specified | No activity | [1][2] |
| Gram-positive bacteria | Not specified | No activity | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the antibacterial mechanism of azidothymidine.
dot
Caption: Experimental workflow for assessing AZT's antibacterial activity.
Bacterial Growth Inhibition Assay (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of AZT against various bacterial strains.
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton broth (MHB) or other appropriate growth medium
-
Azidothymidine (AZT) stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare serial twofold dilutions of the AZT stock solution in MHB in the 96-well plate.
-
Inoculate each well containing the AZT dilutions and a growth control well (no AZT) with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of AZT that completely inhibits visible bacterial growth.
Thymidine Kinase Activity Assay (Non-Radioactive)
Objective: To measure the activity of bacterial thymidine kinase in the presence of AZT.
Materials:
-
Bacterial cell lysate containing thymidine kinase
-
Azidothymidine (AZT)
-
ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Phos-tag™ acrylamide gel
-
Antibodies specific for AZT-monophosphate (AZT-MP) or a coupled enzyme assay system
-
Microplate reader for colorimetric or fluorescent detection
Protocol:
-
Prepare bacterial cell lysates from control and AZT-resistant strains.
-
Set up reaction mixtures containing the cell lysate, reaction buffer, ATP, and varying concentrations of AZT.
-
Initiate the reaction by adding the substrate (thymidine or a labeled analog).
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Detect the formation of AZT-MP using one of the following methods:
-
Phos-tag™ Gel Electrophoresis: Separate the phosphorylated and non-phosphorylated forms of a substrate peptide on a Phos-tag™ gel, followed by Western blotting.
-
ELISA-based Assay: Use an antibody specific for AZT-MP to quantify its production.
-
Coupled Enzyme Assay: Couple the production of ADP to a detectable reaction (e.g., NADH oxidation).
-
-
Calculate the enzyme activity based on the rate of product formation.
DNA Polymerase Inhibition Assay
Objective: To assess the inhibitory effect of AZT-triphosphate on bacterial DNA polymerase activity.
Materials:
-
Purified bacterial DNA polymerase
-
AZT-triphosphate (AZT-TP)
-
DNA template-primer
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled dNTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Filter paper or other means of separating incorporated from unincorporated nucleotides
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Set up reaction mixtures containing the DNA template-primer, dNTPs (with the labeled dNTP), reaction buffer, and varying concentrations of AZT-TP.
-
Initiate the reaction by adding the purified bacterial DNA polymerase.
-
Incubate the reaction at the optimal temperature for the polymerase for a specific time.
-
Stop the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid or EDTA).
-
Separate the newly synthesized, labeled DNA from the unincorporated labeled dNTPs by filtration or precipitation.
-
Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.
-
Calculate the percentage of inhibition of DNA polymerase activity at each AZT-TP concentration and determine the IC₅₀ value.
DNA Fragmentation Analysis by Pulsed-Field Gel Electrophoresis (PFGE)
Objective: To visualize DNA fragmentation in bacteria treated with AZT.
Materials:
-
Bacterial cultures treated with and without AZT
-
Agarose plugs preparation reagents (e.g., low-melting-point agarose, cell suspension buffer, lysozyme, proteinase K)
-
Restriction enzymes (optional)
-
Pulsed-field gel electrophoresis system
-
DNA staining solution (e.g., ethidium bromide or SYBR Green)
-
Gel imaging system
Protocol:
-
Harvest bacterial cells from cultures treated with various concentrations of AZT for different durations.
-
Embed the cells in low-melting-point agarose plugs.
-
Lyse the cells within the plugs using a lysis buffer containing lysozyme and proteinase K to release the bacterial DNA.
-
Wash the plugs extensively to remove cellular debris.
-
(Optional) Digest the DNA within the plugs with a rare-cutting restriction enzyme.
-
Load the agarose plugs into the wells of a pulsed-field agarose gel.
-
Perform electrophoresis using optimized parameters (switch times, voltage, and run time) to separate large DNA fragments.
-
Stain the gel with a DNA-binding dye and visualize the DNA fragmentation pattern using a gel imaging system. Increased smearing and the appearance of smaller DNA fragments in AZT-treated samples indicate DNA damage.
Signaling Pathways and Resistance
The SOS DNA Damage Response
The inhibition of DNA replication by AZT-TP incorporation leads to the accumulation of single-stranded DNA, which is a key signal for the induction of the SOS response in bacteria. This is a complex regulatory network that controls the expression of over 40 genes involved in DNA repair, recombination, and mutagenesis.
dot
Caption: Induction of the SOS response by AZT-induced DNA damage.
Mechanisms of Resistance
The primary mechanism of acquired resistance to AZT in bacteria is the mutation or loss of thymidine kinase activity.[1][2][6] Without this enzyme, the bacterium cannot phosphorylate AZT to its active form, rendering the drug ineffective. Other potential resistance mechanisms, though less characterized, could involve alterations in DNA polymerase that reduce the incorporation of AZT-TP or enhanced DNA repair mechanisms.
Conclusion
Azidothymidine exhibits a clear and potent bactericidal activity against a specific spectrum of Gram-negative bacteria. Its mechanism of action, centered on the termination of DNA chain replication, is well-defined. The quantitative data on its efficacy, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for further research and development. Understanding the molecular basis of AZT's antibacterial properties, including the intricacies of its activation, the induction of the SOS response, and mechanisms of resistance, is crucial for exploring its potential as a repurposed antibacterial agent or as a lead compound for the development of novel antibiotics. The provided visualizations of the molecular pathways and experimental workflows serve as valuable tools for conceptualizing and executing further studies in this area.
References
- 1. A standardized protocol for the rapid preparation of bacterial DNA for pulsed-field gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enterobacter species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. Rapid preparation of bacterial DNA for pulsed-field gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity and tolerance mechanisms for azidothymidine, a replication gap-promoting agent, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pulse Field Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Incorporation of 3'-Amino-3'-deoxythymidine triphosphate in PCR Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-3'-deoxythymidine triphosphate (3'-amino-dTTP) is a modified nucleotide analogue of deoxythymidine triphosphate (dTTP). The key modification is the substitution of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with an amino group (-NH2). This structural change has a profound impact on its function in DNA synthesis. While the triphosphate group at the 5' position allows it to be recognized by DNA polymerases as a substrate, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide. Consequently, the incorporation of 3'-amino-dTTP into a growing DNA strand results in the termination of chain elongation.
This property as a chain terminator makes 3'-amino-dTTP a valuable tool in various molecular biology applications, particularly in the context of the Polymerase Chain Reaction (PCR). By strategically incorporating 3'-amino-dTTP, PCR products can be generated with a terminal 3'-amino group, which can then be used for a variety of downstream applications, including immobilization, cross-linking, and conjugation to other molecules.
These application notes provide an overview of the principles, experimental considerations, and protocols for the use of 3'-amino-dTTP in PCR.
Principle of Incorporation and Chain Termination
The core principle behind the use of 3'-amino-dTTP in PCR is its function as a selective chain terminator. During the extension phase of a PCR cycle, DNA polymerase incorporates nucleotides complementary to the template strand. When the polymerase encounters an adenine (A) on the template, it can incorporate either the natural dTTP or the modified 3'-amino-dTTP. If dTTP is incorporated, the 3'-hydroxyl group is available for the addition of the next nucleotide, and DNA synthesis continues. However, if 3'-amino-dTTP is incorporated, the resulting 3'-amino group at the terminus of the DNA strand cannot form a phosphodiester bond, leading to the immediate cessation of extension.
By controlling the ratio of 3'-amino-dTTP to dTTP in the PCR master mix, the frequency of termination events can be modulated. A higher ratio will lead to a greater proportion of shorter, terminated products, while a lower ratio will result in a majority of full-length products with a fraction being terminally modified.
Applications in PCR
The primary application of incorporating 3'-amino-dTTP in PCR is the generation of PCR products with a reactive primary amine at the 3'-terminus. This terminal amino group serves as a chemical handle for a variety of bioconjugation techniques:
-
Immobilization of PCR Products: The 3'-amino group can be covalently linked to activated surfaces, such as microarrays, beads, or biosensors, for various diagnostic and research applications.
-
Labeling and Detection: The terminal amine can be conjugated to fluorescent dyes, biotin, or enzymes for detection in assays like ELISA-like nucleic acid detection formats.
-
Cross-linking Studies: 3'-amino-terminated PCR products can be used to study DNA-protein interactions by cross-linking the amino group to interacting proteins.
-
Drug Development and Delivery: The terminal amine can be used to attach therapeutic agents or delivery vehicles to specific DNA sequences.
Data Presentation
Table 1: Properties of this compound triphosphate (3'-amino-dTTP)
| Property | Value |
| Chemical Formula | C10H18N5O12P3 |
| Molecular Weight | 505.18 g/mol |
| Modification | Amino group (-NH2) at the 3' position of the deoxyribose |
| Function in PCR | Chain Terminator |
| Reactive Group | Primary Amine (-NH2) |
Table 2: Competitive Inhibition Data for this compound-5'-triphosphate
| DNA Polymerase | Substrate | Km (µM) | Inhibitor | Ki (µM) | Inhibition Type |
| DNA Polymerase-alpha | dTTP | 8 | 3'-amino-dTTP | 3.3 | Competitive[1] |
Experimental Protocols
Protocol 1: Generation of 3'-Amino-Terminated PCR Products
This protocol provides a general guideline for incorporating 3'-amino-dTTP into a standard PCR reaction. The optimal ratio of 3'-amino-dTTP to dTTP may need to be determined empirically for specific applications and target sequences.
Materials:
-
DNA Template
-
Forward and Reverse Primers
-
Thermostable DNA Polymerase (e.g., Taq DNA Polymerase)
-
10X PCR Buffer
-
dNTP Mix (10 mM each of dATP, dCTP, dGTP)
-
dTTP (10 mM)
-
This compound triphosphate (3'-amino-dTTP) (1 mM solution)
-
Nuclease-free water
Procedure:
-
Prepare a Modified dNTP Mix:
-
To achieve a desired ratio of 3'-amino-dTTP to dTTP, prepare a custom mix. For example, for a 1:100 ratio of 3'-amino-dTTP to dTTP in the final reaction, you can prepare a working solution containing 10 µM 3'-amino-dTTP and 1 mM dTTP.
-
Note: The final concentration of total thymidine analogues should be equal to the concentration of the other dNTPs (typically 200 µM).
-
-
Set up the PCR Reaction:
-
On ice, assemble the following components in a PCR tube:
-
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP Mix (10 mM dATP, dCTP, dGTP) | 1 µL | 200 µM each |
| dTTP (10 mM) | 0.99 µL | 198 µM |
| 3'-amino-dTTP (1 mM) | 0.1 µL | 2 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template (1-10 ng/µL) | 1 µL | 1-10 ng |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |
| Nuclease-free water | to 50 µL | - |
-
Perform Thermal Cycling:
-
Use a standard PCR program, for example:
-
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 25-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analyze PCR Products:
-
Run a small aliquot of the PCR product on an agarose gel to verify the presence of a band of the expected size. The presence of a clear band indicates that chain termination was not complete and full-length products were generated.
-
-
Purify PCR Products:
-
Purify the PCR product using a standard PCR purification kit to remove primers, unincorporated nucleotides, and the polymerase. The purified product will be a mixture of non-terminated and 3'-amino-terminated DNA.
-
Protocol 2: Post-PCR Covalent Coupling of 3'-Amino-Terminated DNA
This protocol describes a general method for coupling the 3'-amino-terminated PCR product to an N-hydroxysuccinimide (NHS)-ester activated surface or molecule.
Materials:
-
Purified 3'-Amino-Terminated PCR Product
-
NHS-ester activated substrate (e.g., microarray slide, beads, or a molecule with an NHS-ester group)
-
Coupling Buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 8.5-9.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Washing Buffer (e.g., PBS with 0.1% Tween-20)
Procedure:
-
Resuspend DNA: Resuspend the purified 3'-amino-terminated PCR product in the coupling buffer to a desired concentration.
-
Coupling Reaction: Apply the DNA solution to the NHS-ester activated surface or mix with the NHS-ester functionalized molecule.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C in a humid chamber to prevent evaporation.
-
Quenching: Quench the reaction by adding the quenching buffer to block any unreacted NHS-ester groups. Incubate for 30 minutes at room temperature.
-
Washing: Wash the surface or beads extensively with the washing buffer to remove any non-covalently bound DNA.
-
Storage: Store the functionalized surface or molecule according to the manufacturer's instructions.
Visualizations
Caption: Incorporation of dTTP vs. 3'-amino-dTTP during PCR extension.
Caption: Workflow for generating and using 3'-amino-terminated PCR products.
Caption: Logical diagram of 3'-amino-dTTP induced chain termination.
References
Application Notes and Protocols for Primary Amine Labeling of Oligonucleotides using 3'-Amino-3'-deoxythymidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications in diagnostics, therapeutics, and fundamental research. The introduction of a primary amine at the 3'-terminus of an oligonucleotide provides a versatile handle for conjugation with various molecules, including fluorophores, quenchers, biotin, and other reporter groups. 3'-Amino-3'-deoxythymidine is a specialized nucleoside analog that, when incorporated at the 3'-end of an oligonucleotide, presents a primary amine for subsequent labeling. This modification is particularly valuable as it not only allows for 3'-end labeling but also protects the oligonucleotide from degradation by 3'-exonucleases, thereby increasing its stability in biological systems.[1][2]
This document provides detailed application notes and protocols for the efficient labeling of oligonucleotides containing a this compound modification with amine-reactive reagents, primarily focusing on N-hydroxysuccinimide (NHS) esters.
Principle of the Method
The labeling strategy is a two-step process. First, an oligonucleotide is synthesized with a this compound residue at its 3'-terminus. This is typically achieved using standard phosphoramidite chemistry on an automated DNA synthesizer, where a this compound phosphoramidite is used in the final coupling step. Following synthesis and deprotection, the oligonucleotide possesses a terminal primary amine.
The second step involves the covalent conjugation of an amine-reactive label, most commonly an NHS ester, to the primary amine of the this compound. The reaction proceeds via nucleophilic attack of the primary amine on the ester group of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3] This reaction is highly efficient and specific for primary amines under appropriate pH conditions.
Diagrams
Caption: Experimental workflow for the synthesis and labeling of a this compound modified oligonucleotide.
References
Application of 3'-Amino Modified Nucleosides for DNA Dye-Terminator Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanger sequencing, or the chain-termination method, remains a cornerstone of DNA sequencing, valued for its high accuracy and long read lengths, making it the gold standard for sequence validation.[1][2] The method relies on the enzymatic synthesis of DNA strands that are randomly terminated by the incorporation of dideoxynucleotides (ddNTPs), which lack the 3'-hydroxyl group necessary for phosphodiester bond formation.[2][3] In dye-terminator sequencing, each of the four ddNTPs is labeled with a distinct fluorescent dye, allowing for the determination of the DNA sequence in a single reaction.[2][4]
The modification of the 3' position of deoxynucleoside triphosphates (dNTPs) has been a key area of research to develop novel chain terminators with improved properties. Among these, 3'-amino modified nucleosides have emerged as effective alternatives to traditional ddNTPs. These analogs, where the 3'-hydroxyl group is replaced by an amino group, also act as potent chain terminators when incorporated by DNA polymerase.[5][6] The use of 3'-amino-modified nucleosides can offer advantages in terms of incorporation efficiency and the resulting signal uniformity in sequencing electropherograms.[7]
This document provides detailed application notes and protocols for the use of 3'-amino modified nucleosides in DNA dye-terminator sequencing.
Principle of 3'-Amino-ddNTP Chain Termination
The mechanism of chain termination by 3'-amino-dideoxynucleotides (3'-amino-ddNTPs) is analogous to that of standard ddNTPs. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing primer strand and the alpha-phosphate of the incoming dNTP.[4] In the case of a 3'-amino-ddNTP, the 3'-hydroxyl group is replaced by an amino group. While DNA polymerase can incorporate this modified nucleotide, the absence of the 3'-hydroxyl group prevents the formation of a subsequent phosphodiester bond with the next incoming dNTP, leading to the termination of DNA synthesis.[3][5]
Figure 1. Mechanism of chain termination by 3'-amino-ddNTPs.
Data Presentation
The performance of 3'-amino modified dye-terminators can be evaluated based on several key metrics. The following table summarizes a hypothetical comparison between standard ddNTPs and 3'-amino-ddNTPs based on expected performance improvements.
| Performance Metric | Standard ddNTPs | 3'-Amino-ddNTPs | Reference |
| Sequencing Accuracy | >99.9% | Potentially higher due to more uniform peak heights | [1] |
| Average Read Length | 700-900 bp | Comparable or slightly improved | [1] |
| Signal Intensity | Variable | More uniform peak heights, reducing signal variability | [7] |
| Incorporation Efficiency | Generally good, but can be sequence-dependent | Can be more consistent across different sequence contexts | [6] |
Experimental Protocols
This section provides a detailed protocol for dye-terminator sequencing using 3'-amino-modified nucleosides. This protocol is based on established Sanger sequencing workflows, such as those used with BigDye™ Terminator kits, and should be optimized for specific experimental conditions.[8]
Template and Primer Preparation
High-quality template DNA is crucial for successful sequencing.
-
Plasmids: 100-500 ng
-
PCR Products: 10-40 ng
-
Sequencing Primer: 3.2 pmol
Note: Ensure that PCR products are purified to remove excess primers and dNTPs using methods like enzymatic cleanup (e.g., ExoSAP-IT™) or column purification.
Cycle Sequencing Reaction
The following reaction setup is for a single 20 µL reaction.
| Component | Volume | Final Concentration |
| Template DNA | X µL | As specified above |
| Sequencing Primer (3.2 µM) | 1 µL | 0.16 µM |
| Sequencing Ready Reaction Mix* | 4 µL | 1X |
| 5X Sequencing Buffer | 2 µL | 1X |
| Nuclease-free Water | Up to 20 µL | - |
* Sequencing Ready Reaction Mix Composition: This mix should contain a thermostable DNA polymerase tolerant of modified nucleotides (e.g., a variant of Taq polymerase or Therminator™ DNA Polymerase), dNTPs, and the four dye-labeled 3'-amino-ddNTPs. The optimal ratio of dNTPs to 3'-amino-ddNTPs is critical and may require optimization, but a starting point is a 100:1 to 500:1 molar ratio.[4]
Thermal Cycling Protocol
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | 25-30 |
| Annealing | 50°C | 5 seconds | |
| Extension | 60°C | 4 minutes | |
| Final Hold | 4°C | Indefinite | 1 |
Post-Sequencing Reaction Cleanup
It is essential to remove unincorporated dye-labeled terminators and salts before capillary electrophoresis.
Ethanol/EDTA Precipitation Method:
-
To each 20 µL sequencing reaction, add 5 µL of 125 mM EDTA.
-
Add 60 µL of 100% ethanol and mix thoroughly.
-
Incubate at room temperature for 15 minutes.
-
Centrifuge at maximum speed for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 250 µL of 70% ethanol.
-
Centrifuge for 10 minutes at 4°C.
-
Remove the supernatant and air dry the pellet for 15-20 minutes, protected from light.
Capillary Electrophoresis
-
Resuspend the dried pellet in 10-12 µL of Hi-Di™ Formamide.
-
Denature the samples at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples onto an automated DNA sequencer (e.g., Applied Biosystems 3730xl).
Experimental Workflow
The overall workflow for DNA dye-terminator sequencing with 3'-amino modified nucleosides is outlined below.
Figure 2. Experimental workflow for dye-terminator sequencing.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | - Insufficient or poor-quality template DNA- Incorrect primer concentration or annealing temperature- Inefficient incorporation of 3'-amino-ddNTPs | - Quantify and assess the purity of the template DNA- Optimize primer concentration and annealing temperature- Use a DNA polymerase known to be compatible with modified nucleotides (e.g., Therminator™ DNA Polymerase) |
| Weak Signal with High Background | - Suboptimal dNTP/3'-amino-ddNTP ratio- Incomplete removal of unincorporated dye terminators | - Optimize the concentration of 3'-amino-ddNTPs in the sequencing reaction- Ensure thorough post-reaction cleanup |
| Sequence Drops Off Prematurely | - Secondary structures in the template DNA- High concentration of 3'-amino-ddNTPs | - Use a sequencing buffer with additives to reduce secondary structures (e.g., betaine)- Decrease the concentration of 3'-amino-ddNTPs |
| Variable Peak Heights | - Sequence context-dependent incorporation of terminators- Impure template DNA | - While 3'-amino-ddNTPs aim to reduce this, further optimization of the sequencing buffer or polymerase may be needed- Ensure high purity of the template DNA |
Conclusion
The use of 3'-amino modified nucleosides as dye-terminators in Sanger sequencing offers a promising approach to enhance the quality and reliability of sequencing data. By acting as effective chain terminators and potentially improving the uniformity of signal intensity, these modified nucleotides can contribute to higher accuracy and more robust sequencing results. The protocols and guidelines presented here provide a comprehensive framework for the successful application of 3'-amino dye-terminators in various research and development settings. As with any sequencing method, optimization of reaction conditions for specific templates and primers is key to achieving the best possible outcomes.
References
- 1. An Unbiased Comparison of BigDye Terminator and BrilliantDye Terminator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 桑格测序步骤与方法 [sigmaaldrich.com]
- 3. Sanger sequencing - Wikipedia [en.wikipedia.org]
- 4. fs.wp.odu.edu [fs.wp.odu.edu]
- 5. Simultaneous incorporation of three different modified nucleotides during PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved DNA Sequencing Accuracy and Detection of Heterozygous Alleles Using Manganese Citrate and Different Fluorescent Dye Terminators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dye-terminator DNA sequencing [protocols.io]
- 8. Structures of dNTP Intermediate States During DNA Polymerase Active Site Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3'-Protected dNTPs for Heat-Triggered PCR Activation
For researchers, scientists, and drug development professionals seeking to enhance the specificity and efficiency of polymerase chain reaction (PCR), the use of 3'-protected deoxynucleoside triphosphates (dNTPs) offers a robust solution for "hot start" activation. This document provides a detailed overview of the technology, its applications, and comprehensive protocols for its implementation.
Introduction: The Challenge of Non-Specific Amplification in PCR
Standard PCR protocols can be hampered by non-specific amplification, such as the formation of primer-dimers and mis-priming products.[1][2] These artifacts often arise during the reaction setup phase at ambient temperatures, where DNA polymerase can exhibit activity and primers can bind non-specifically.[1][2] To mitigate these issues, various "hot start" PCR techniques have been developed to keep the polymerase inactive until the high-temperature denaturation step.[2][3]
The Mechanism of 3'-Protected dNTPs
A novel and versatile hot start method involves the use of dNTPs with a thermolabile protecting group attached to the 3'-hydroxyl position.[1][4] This modification renders the dNTPs as either non-substrates or terminating substrates for DNA polymerase.[1][5] Consequently, primer extension is blocked at lower temperatures, preventing the amplification of non-specific products.[1][2][4]
The heat-sensitive protecting group is designed to be stable at room temperature but labile at the high temperatures of the initial denaturation step in PCR (typically 95°C).[1][6][7] Upon heating, the protecting group is cleaved, releasing standard, unprotected dNTPs that can be efficiently incorporated by the DNA polymerase.[1][4][6][7] This ensures that DNA synthesis only begins when the reaction conditions are stringent, promoting specific primer annealing and amplification of the desired target.[1][5]
Among the various protecting groups that have been developed, 3'-O-tetrahydrofuranyl (THF) derivatives have demonstrated excellent performance, significantly reducing the formation of PCR artifacts.[1][6][7]
Advantages and Applications
The use of 3'-protected dNTPs offers several advantages:
-
Improved Specificity and Yield: By minimizing non-specific amplification, the reaction components are preserved for the synthesis of the target amplicon, leading to cleaner results and higher yields.[6][7][8]
-
Universal Compatibility: This method is compatible with a wide range of DNA polymerases, including both standard and hot-start enzymes, and various PCR buffer systems.[4][9]
-
Flexibility: The technology can be applied to various PCR applications, including endpoint PCR, real-time PCR (qPCR), and reverse transcription PCR (RT-PCR).[8][10] In RT-PCR, it provides hot start functionality for both the reverse transcription and the subsequent PCR amplification steps.[8]
-
Convenience: In many cases, 3'-protected dNTPs can directly replace standard dNTPs in existing protocols with minimal need for re-optimization.[2][4][10]
Applications for this technology are broad and include:
-
Amplification of low-copy-number targets.
-
Multiplex PCR, where the prevention of non-specific interactions between multiple primer pairs is critical.
-
Amplification of GC-rich targets.[8]
-
High-throughput PCR setups, where reaction assembly may occur at room temperature for extended periods.
Quantitative Data
The kinetics of deprotection and the subsequent generation of standard dNTPs are crucial for the performance of this hot start method. The following table summarizes the estimated concentration of dTTP generated from an initial 200 µM concentration of various 3'-protected dTTP derivatives in a PCR buffer at 95°C.
| 3'-Protecting Group | Time at 95°C (min) | Generated dTTP (µM) |
| 3'-O-tetrahydrofuranyl (THF) | 5 | ~35 |
| 10 | ~60 | |
| 3'-Pac | 5 | ~80 |
| 10 | >100 | |
| 3'-Mac | 5 | >100 |
| 10 | >100 | |
| Data synthesized from information presented in reference[1]. |
The following table illustrates the accumulation of dTTP from 3'-protected dTTPs during a typical PCR cycling protocol.
| 3'-Protecting Group | After Initial Denaturation (5 min @ 95°C) | After 10 Cycles | After 20 Cycles | After 30 Cycles | After 40 Cycles |
| 3'-O-tetrahydrofuranyl (THF) | ~35 µM | ~60 µM | ~80 µM | ~95 µM | ~110 µM |
| 3'-Pac | ~80 µM | >100 µM | >100 µM | >100 µM | >100 µM |
| 3'-Mac | >100 µM | >100 µM | >100 µM | >100 µM | >100 µM |
| Data synthesized from information presented in reference[1]. |
These tables demonstrate that a sufficient concentration of standard dNTPs is generated during the initial heat activation step to support robust amplification for many cycles.[1]
Experimental Protocols
Protocol 1: Standard Endpoint PCR using 3'-Protected dNTPs
This protocol provides a general guideline for performing a standard PCR amplification using a mix of 3'-protected dNTPs (e.g., CleanAmp™ dNTPs).
Materials:
-
DNA Template
-
Forward and Reverse Primers (10 µM stock)
-
3'-Protected dNTP Mix (e.g., 10 mM total, 2.5 mM each)
-
Taq DNA Polymerase (or other non-hot start polymerase) and corresponding 10X PCR Buffer
-
MgCl₂ Solution (if not included in buffer)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the PCR reaction on ice. Prepare a master mix for multiple reactions to ensure consistency. A typical 50 µL reaction is as follows:
| Component | Volume (µL) | Final Concentration |
| 10X PCR Buffer | 5 | 1X |
| MgCl₂ (e.g., 25 mM) | 3 | 1.5 mM (optimize as needed) |
| 3'-Protected dNTP Mix (10 mM) | 2 | 400 µM of each dNTP |
| Forward Primer (10 µM) | 1 | 0.2 µM (optimize as needed) |
| Reverse Primer (10 µM) | 1 | 0.2 µM (optimize as needed) |
| DNA Template | X | 1 pg - 1 µg |
| Taq DNA Polymerase (5 U/µL) | 0.25 | 1.25 Units |
| Nuclease-free water | to 50 | - |
-
Thermal Cycling: Transfer the PCR tubes to a thermal cycler and begin the cycling program.
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation & Activation | 95 | 5 - 10 minutes | 1 |
| Denaturation | 95 | 30 seconds | 30 - 40 |
| Annealing | 55 - 65 | 30 seconds | |
| Extension | 72 | 1 minute/kb | |
| Final Extension | 72 | 5 - 10 minutes | 1 |
| Hold | 4 | Indefinite | 1 |
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The use of 3'-protected dNTPs should result in a significant reduction or complete elimination of primer-dimers and other non-specific bands compared to a reaction with standard dNTPs without a hot start mechanism.[1]
References
- 1. 3’-Protected 2’-Deoxynucleoside 5’-Triphosphates as a Novel Tool for Heat-Triggered Activation of PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Hot start PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hot Start dNTP Protocol [sigmaaldrich.com]
- 5. 3'-Protected 2'-deoxynucleoside 5'-triphosphates as a tool for heat-triggered activation of polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Heat activatable 3'-modified dNTPs: synthesis and application for hot start PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. dNTP Hot Start PCR Protocol [sigmaaldrich.com]
Application Notes and Protocols for Nonenzymatic Copying of Nucleic Acid Templates Using 3'-Amino Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nonenzymatic copying of nucleic acid templates using 3'-amino-2',3'-dideoxynucleoside 5'-phosphorimidazolide monomers. This technology is pivotal for research into the origins of life, the development of artificial biological systems, and novel nucleic acid-based diagnostics and therapeutics. The enhanced nucleophilicity of the 3'-amino group, as compared to a 3'-hydroxyl group, significantly accelerates the rate of template-directed polymerization, offering a robust system for enzyme-free nucleic acid synthesis.
Introduction
Nonenzymatic template-directed synthesis of nucleic acids is a fundamental process in the study of prebiotic chemistry and the RNA world hypothesis. The discovery that 3'-amino-functionalized nucleotides can act as superior substrates for this process has opened new avenues for research. These monomers, activated as 5'-phosphorimidazolides, readily extend a primer annealed to a nucleic acid template, forming a phosphoramidate backbone. This process is significantly faster and, in some contexts, more efficient than its counterpart using standard ribonucleotides.
Key Advantages of 3'-Amino Monomers:
-
Enhanced Reaction Rates: The 3'-amino group is a stronger nucleophile than the 3'-hydroxyl group, leading to a significant acceleration of the internucleotide linkage formation. Rate enhancements of 2- to 30-fold have been observed compared to ribonucleotide counterparts[1][2].
-
High Fidelity: Template-directed synthesis using these monomers can proceed with sufficient fidelity to maintain genetic information.
-
Versatility: This system is effective for copying both RNA and DNA templates.
Data Presentation: Quantitative Analysis of Nonenzymatic Copying
The following tables summarize key quantitative data from studies on nonenzymatic primer extension using 3'-amino monomers, providing a comparative look at reaction kinetics.
Table 1: Comparison of Pseudo-first-order Rate Constants (kobs) for Monomer Addition
| Monomer | Template Type | Rate Constant (kobs, h-1) | Conditions | Reference |
| 3'-NH2-2-MeImpdds2T (2-thio-T) | RNA | >42 | 5 mM monomer, 100 mM N-(2-hydroxyethyl)imidazole, 150 mM NaCl, pH 7.5, 4°C | [3] |
| 3'-NH2-ddG | RNA (C4) | >42 | 5 mM 2-MeImpntG, 100 mM N-(hydroxylethyl)imidazole catalyst, 150 mM NaCl, pH 7.5, 4°C | [3] |
| 2'-NH2-TNA-G | RNA (C4) | 1.5 | 5 mM 2-MeImpntG, 100 mM N-(hydroxylethyl)imidazole catalyst, 150 mM NaCl, pH 7.5, 4°C | [3] |
| 2'-NH2-TNA-G | DNA (C4) | 0.97 | 5 mM 2-MeImpntG, 100 mM N-(hydroxylethyl)imidazole catalyst, 150 mM NaCl, pH 7.5, 4°C | [3] |
| 2'-NH2-TNA-G | TNA (C4) | 0.57 | 5 mM 2-MeImpntG, 100 mM N-(hydroxylethyl)imidazole catalyst, 150 mM NaCl, pH 7.5, 4°C | [3] |
| 3'-amino-3'-deoxy-T monomer | RNA | ~8.4 | Conditions comparable to 2-thio-T derivative | [1][2] |
Table 2: Rate Enhancement with Modified Monomers
| Monomer Comparison | Rate Enhancement Factor | Reference |
| 3'-NH2-2-MeImpdds2T vs. 3'-amino-3'-deoxy-T monomer | 5-fold | [1][2] |
| 3'-amino monomers vs. ribonucleotide counterparts | 2 to 30-fold | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods in the field and should be adapted as necessary for specific research goals.
Protocol 1: Synthesis of 3'-Amino-2',3'-dideoxynucleoside 5'-Phosphorimidazolides
This protocol outlines the general steps for synthesizing 3'-amino-activated monomers, starting from the corresponding 3'-azido-2',3'-dideoxynucleosides.
Diagram: Synthesis Workflow
References
- 1. Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC10317G [pubs.rsc.org]
- 2. Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Nonenzymatic Template-Directed Polymerization of 2′-Amino-2′-deoxythreose Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 3'-Amino-3'-deoxythymidine in Human Plasma by HPLC
Introduction
3'-Amino-3'-deoxythymidine (AMT), a principal metabolite of the antiretroviral drug Zidovudine (AZT), is a critical analyte in pharmacokinetic and toxicological studies. Accurate and sensitive quantification of AMT in biological matrices such as plasma is essential for understanding the metabolism and potential cytotoxicity of its parent drug. This application note details validated High-Performance Liquid Chromatography (HPLC) methods for the reliable determination of AMT in human plasma, catering to the needs of researchers, scientists, and drug development professionals. The described protocols offer robust and reproducible approaches employing different sample preparation and detection techniques to suit various laboratory capabilities.
Methods Overview
Two primary HPLC-based methods for AMT quantification in plasma have been established and are detailed below: an ion-pair HPLC method with UV detection and a more sensitive method involving pre-column derivatization with fluorescence detection. Both methods demonstrate high precision and accuracy, making them suitable for clinical and research applications.
A critical step in the bioanalysis of plasma samples is the effective removal of interfering substances like proteins and lipids.[1][2] This is crucial for maintaining the integrity of the analytical column and ensuring accurate quantification.[1][2] Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE).[2][3] The choice of method depends on the desired level of cleanliness, the nature of the analyte, and the sensitivity of the detection method.
Quantitative Data Summary
The performance characteristics of the two primary HPLC methods are summarized in the table below for easy comparison.
| Parameter | Method 1: Ion-Pair HPLC with UV Detection | Method 2: HPLC with Pre-column Derivatization and Fluorescence Detection |
| Limit of Quantification (LOQ) | 5 ng/mL[4] | 0.9 µg/L (0.9 ng/mL)[5] / 3 ng/mL[6] |
| Sample Volume | 500 µL[4] | Not Specified[5] / 200 µL[6] |
| Linearity Range | Not explicitly stated, but validated. | 3-200 ng/mL[6] |
| Precision (CV%) | Not explicitly stated, but validated. | Within- and between-day variability < 10%[5] / Intra- and inter-assay CV% from 1.9 to 6.7%[6] |
| Accuracy | Not explicitly stated, but validated. | Satisfactory[6] |
| Recovery | Not explicitly stated, but validated. | Average of 94.4%[6] |
| Analysis Time per Sample | Not explicitly stated. | 16 minutes[6] |
Experimental Protocols
Method 1: Ion-Pair HPLC with UV Detection
This method utilizes solid-phase extraction for sample clean-up and ion-pair chromatography for separation, followed by UV detection.
1. Materials and Reagents:
-
This compound (AMT) reference standard
-
Internal Standard (if used)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Sodium dioctylsulfosuccinate
-
Cation-exchange solid-phase extraction (SPE) columns[4]
-
Human plasma (drug-free)
2. Sample Preparation (Solid-Phase Extraction): [4]
-
Condition the cation-exchange SPE columns according to the manufacturer's instructions.
-
To 500 µL of human plasma, add the internal standard (if applicable).
-
Load the plasma sample onto the conditioned SPE column.
-
Wash the column to remove interfering substances.
-
Elute the AMT from the column using an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
3. Chromatographic Conditions: [4]
-
Column: C8 analytical column[4]
-
Mobile Phase: A mixture of methanol, 0.01 M ammonium acetate (pH 5), and 0.25 M sodium dioctylsulfosuccinate in a ratio of 60:40:4 (v/v/v).[4]
-
Flow Rate: As per standard HPLC practice, typically 1.0 mL/min.
-
Detection: UV at 265 nm.[4]
-
Injection Volume: Appropriate for the instrument and desired sensitivity.
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of AMT into drug-free human plasma.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area ratio of AMT to the internal standard (if used) against the nominal concentration.
-
Determine the concentration of AMT in the unknown samples by interpolation from the calibration curve.
Method 2: HPLC with Pre-column Derivatization and Fluorescence Detection
This highly sensitive method involves derivatizing AMT with a fluorescent tag prior to chromatographic separation and detection. Two different derivatization agents have been successfully used: 9-fluorenylmethyl chloroformate (FMOC-Cl)[5] and fluorescamine.[6]
2A. Protocol using 9-fluorenylmethyl chloroformate (FMOC-Cl) Derivatization [5]
1. Materials and Reagents:
-
AMT reference standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Sodium phosphate buffer (0.05 M, pH 7.2)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate buffer (0.01 M, pH 7)
-
Solid-phase extraction (SPE) columns
2. Sample Preparation and Derivatization: [5]
-
Dilute plasma samples with 0.05 M sodium phosphate buffer (pH 7.2).[5]
-
Perform solid-phase extraction to isolate AMT.[5]
-
Derivatize the extracted AMT with 9-fluorenylmethyl chloroformate.[5]
3. Chromatographic Conditions: [5]
-
Column: Reversed-phase column[5]
-
Mobile Phase: Acetonitrile and 0.01 M potassium phosphate buffer (pH 7) in a 32:68 (v/v) ratio.[5]
-
Detection: Fluorescence detector with excitation at 262 nm and emission at 306 nm.[5]
2B. Protocol using Fluorescamine Derivatization [6]
1. Materials and Reagents:
-
AMT reference standard
-
Fluorescamine
-
tert-Butyl methyl ether
-
1-Butanol
-
Phosphate buffer
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
2. Sample Preparation and Derivatization: [6]
-
Perform a liquid-liquid extraction by mixing 200 µL of plasma with tert-butyl methyl ether and 1-butanol (6:4, v/v).[6]
-
Back-extract AMT into a basified aqueous phase.[6]
-
Neutralize the solution with phosphate buffer.[6]
-
Derivatize the extracted AMT with fluorescamine.[6]
3. Chromatographic Conditions: [6]
-
Column: Reversed-phase C18 column[6]
-
Mobile Phase: A mixture of phosphate buffer, methanol, and acetonitrile in a 47:48:5 (v/v/v) ratio.[6]
-
Detection: Fluorescence detector with excitation at 265 nm and emission at 475 nm.[6]
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the quantification of AMT in plasma.
Caption: General workflow for AMT quantification.
Caption: Sample preparation for ion-pair HPLC-UV.
References
- 1. youtube.com [youtube.com]
- 2. biotage.com [biotage.com]
- 3. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 4. Determination of this compound, a cytotoxic metabolite of 3'-azido-3'-deoxythymidine, in human plasma by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic assay for this compound in plasma, with 9-fluorenyl methyl chloroformate as the derivatization agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of this compound, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Aminonucleosides from 3'-amino-3'-deoxythymidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic synthesis of aminonucleosides offers a highly specific and environmentally benign alternative to traditional chemical methods. This document provides detailed protocols and application notes for the synthesis of aminonucleosides, with a primary focus on the conversion of 3'-amino-3'-deoxythymidine (3'-AmT) to other valuable aminonucleoside analogs. The protocols herein describe a two-step enzymatic cascade for the synthesis of 3'-amino-2',3'-dideoxyguanosine (3'-AmG), a compound of interest in drug development. This method utilizes a purine nucleoside phosphorylase (PNP) and an adenosine deaminase (ADA) to achieve a high-yield conversion.
Principle of the Method
The synthesis of 3'-AmG from 3'-AmT is a two-step enzymatic process. In the first step, a purine nucleoside phosphorylase catalyzes the transfer of the deoxyribose moiety from 3'-AmT to a purine base, in this case, 2,6-diaminopurine, to form an intermediate, 3'-amino-2',3'-dideoxyribosyl-2,6-diaminopurine. The second step involves the deamination of this intermediate by adenosine deaminase to yield the final product, 3'-amino-2',3'-dideoxyguanosine. This enzymatic approach is highly efficient and avoids the use of harsh chemicals and protecting group strategies often required in chemical synthesis.
Data Presentation
Table 1: Reactants and Products in the Enzymatic Synthesis of 3'-Amino-2',3'-dideoxyguanosine
| Compound | Abbreviation | Role | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 3'-AmT | Starting Material | C₁₀H₁₅N₃O₄ | 241.24 |
| 2,6-Diaminopurine | DAP | Reactant | C₅H₆N₆ | 150.14 |
| 3'-amino-2',3'-dideoxyribosyl-2,6-diaminopurine | 3'-AmDAP | Intermediate | C₁₀H₁₅N₇O₂ | 265.27 |
| 3'-amino-2',3'-dideoxyguanosine | 3'-AmG | Final Product | C₁₀H₁₄N₆O₃ | 266.26 |
Table 2: Optimized Reaction Conditions for the Two-Step Enzymatic Synthesis
| Parameter | Step 1: Nucleoside Phosphorylase | Step 2: Adenosine Deaminase |
| Enzyme | Purine Nucleoside Phosphorylase | Adenosine Deaminase |
| Substrates | 3'-AmT, 2,6-Diaminopurine | 3'-AmDAP |
| Substrate Concentration | 30 mM | Product from Step 1 |
| Enzyme Concentration | 0.5% (w/v) of whole cells | To be optimized |
| Buffer | 50 mM Potassium Phosphate | 50 mM KH₂PO₄ |
| pH | 7.5 | 7.5 |
| Temperature | 50 °C | 45 °C |
| Reaction Time | 2 hours | To be monitored by HPLC |
| Conversion Yield | >90% | High |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 3'-amino-2',3'-dideoxyguanosine (3'-AmG)
Materials:
-
This compound (3'-AmT)
-
2,6-Diaminopurine (DAP)
-
Recombinant E. coli cells co-expressing purine nucleoside phosphorylase (PNP)
-
Adenosine deaminase (ADA)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Potassium dihydrogen phosphate buffer (50 mM, pH 7.5)
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
-
C18 column for purification
Procedure:
Step 1: Synthesis of 3'-amino-2',3'-dideoxyribosyl-2,6-diaminopurine (3'-AmDAP)
-
Prepare a reaction mixture containing 30 mM 3'-AmT and 30 mM 2,6-diaminopurine in 50 mM potassium phosphate buffer (pH 7.5).
-
Add 0.5% (w/v) of intact recombinant E. coli cells co-expressing purine nucleoside phosphorylase to the reaction mixture.[1]
-
Incubate the reaction mixture at 50 °C with shaking for 2 hours.[1]
-
Monitor the progress of the reaction by HPLC to confirm the formation of 3'-AmDAP and the consumption of 3'-AmT.
-
Once the reaction is complete (typically >90% conversion), terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.
-
Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the intermediate product.
Step 2: Synthesis of 3'-amino-2',3'-dideoxyguanosine (3'-AmG)
-
To the supernatant from Step 1, add adenosine deaminase. The optimal amount of ADA should be determined empirically.
-
Adjust the pH of the reaction mixture to 7.5 if necessary.
-
Incubate the reaction mixture at 45 °C.[2]
-
Monitor the conversion of 3'-AmDAP to 3'-AmG by HPLC.
-
Once the reaction is complete, the final product can be purified.
Protocol 2: Purification of 3'-amino-2',3'-dideoxyguanosine (3'-AmG)
Materials:
-
Crude reaction mixture containing 3'-AmG
-
C18 reverse-phase chromatography column
-
Milli-Q water
-
Methanol (HPLC grade)
-
Lyophilizer
Procedure:
-
Filter the final reaction mixture through a 0.22 µm filter to remove any remaining particulates.
-
Concentrate the reaction mixture in vacuo to a smaller volume.[2]
-
Load the concentrated solution onto a C18 reverse-phase chromatography column.[2]
-
Elute the column with a gradient of methanol in water to separate the 3'-AmG from unreacted substrates, byproducts, and remaining buffer salts.
-
Collect the fractions containing the pure 3'-AmG, as determined by HPLC analysis.
-
Pool the pure fractions and lyophilize to obtain the final product as a solid.
Visualizations
Caption: Workflow for the two-step enzymatic synthesis of 3'-amino-2',3'-dideoxyguanosine.
Caption: Purification workflow for isolating the final aminonucleoside product.
References
- 1. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Purine Nucleoside Phosphorylases from Mesophilic and Thermophilic Sources: Characterization of Their Interaction with Natural Nucleosides and Modified Arabinofuranoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Conjugating Ligands to 3'-Amino-Modified Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of ligands to oligonucleotides is a critical process in the development of novel therapeutics, diagnostics, and research tools. Conjugation can enhance cellular uptake, enable targeted delivery, and impart novel functionalities to the oligonucleotide.[1][2] This document provides detailed application notes and protocols for several common methods used to conjugate ligands to 3'-amino-modified oligonucleotides. The 3'-end is a frequent site for modification as it is often crucial for nuclease resistance.[3]
Conjugation Chemistries Overview
Several robust chemical strategies are available for conjugating molecules to amino-modified oligonucleotides. The choice of method depends on the nature of the ligand, the desired stability of the linkage, and the reaction conditions required. This guide focuses on three primary methods: N-Hydroxysuccinimide (NHS) ester coupling, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) coupling, and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Method 1: N-Hydroxysuccinimide (NHS) Ester Coupling
NHS ester chemistry is one of the most common methods for labeling biomolecules.[4] It involves the reaction of an amine-modified oligonucleotide with a ligand that has been activated with an NHS ester. This reaction forms a stable amide bond.[4]
Reaction Principle
The primary amine on the oligonucleotide acts as a nucleophile, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide linkage and the release of NHS.[4] The reaction is most efficient at a pH between 8.3 and 8.5.[5][6]
Experimental Protocol
Materials:
-
3'-Amino-modified oligonucleotide
-
NHS ester-activated ligand
-
Conjugation Buffer: 0.1 M sodium bicarbonate or 0.091 M sodium borate, pH 8.5[5]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[5]
-
Nuclease-free water
-
Quenching reagent (optional): 1.5 M hydroxylamine
-
Purification supplies (e.g., HPLC columns, desalting columns)
Procedure:
-
Prepare the Oligonucleotide: Dissolve the lyophilized 3'-amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-10 mg/mL.[5]
-
Prepare the Ligand: Immediately before use, dissolve the NHS ester-activated ligand in anhydrous DMSO or DMF to a concentration of approximately 10-20 mM.[5] It is crucial to use an anhydrous solvent as NHS esters are moisture-sensitive.[5]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved ligand to the oligonucleotide solution.[5] Gently vortex the mixture.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent like hydroxylamine. However, for oligonucleotide labeling, it is common to proceed directly to purification.[5]
-
Purification: Purify the conjugate to remove unreacted ligand, hydrolyzed ligand, and any unlabeled oligonucleotide.[5] Common purification methods include reverse-phase HPLC, ion-exchange HPLC, and gel filtration.[7][8]
Quantitative Data
| Parameter | Value/Range | Reference |
| pH | 8.3 - 9.0 | [6][9] |
| Molar Excess of NHS Ester | 5-20 fold | [5] |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | [5] |
| Typical Solvents | DMSO, DMF | [5] |
Method 2: EDC/Sulfo-NHS Coupling
Carbodiimide chemistry, using EDC in combination with Sulfo-NHS, is a versatile method for conjugating amines to carboxyl groups. In this context, a ligand containing a carboxyl group is activated to form a stable Sulfo-NHS ester, which then reacts with the 3'-amino group of the oligonucleotide.
Reaction Principle
EDC first activates the carboxyl group of the ligand to form a highly reactive O-acylisourea intermediate. This intermediate can then react with Sulfo-NHS to form a more stable amine-reactive Sulfo-NHS ester. The Sulfo-NHS ester then reacts with the primary amine on the oligonucleotide to form a stable amide bond.[10]
Experimental Protocol
Materials:
-
3'-Amino-modified oligonucleotide
-
Ligand with a carboxyl group
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.5-5
-
Coupling Buffer: PBS or similar, pH 7.2-7.5
-
Nuclease-free water
-
Purification supplies
Procedure:
-
Prepare Ligand and Oligonucleotide: Dissolve the carboxyl-containing ligand in the activation buffer. Dissolve the 3'-amino-modified oligonucleotide in the coupling buffer.
-
Activation of Ligand: Add EDC and Sulfo-NHS to the ligand solution. A typical starting point is a 2- to 10-fold molar excess of EDC and Sulfo-NHS over the ligand.
-
Incubation for Activation: Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
Conjugation Reaction: Add the activated ligand solution to the oligonucleotide solution.
-
Incubation for Conjugation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using methods such as HPLC or gel filtration to remove unreacted components and byproducts.[7][8]
Quantitative Data
| Parameter | Value/Range | Reference |
| Activation pH | 4.5 - 5.0 | [11] |
| Conjugation pH | 7.2 - 8.5 | [11] |
| EDC/Sulfo-NHS Molar Excess | 2-10 fold over ligand | [12] |
| Activation Time | 15-30 minutes at RT | [10] |
| Conjugation Time | 2 hours at RT or overnight at 4°C | [12] |
Method 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a type of "click chemistry" that is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[] This method involves the reaction of an azide-modified molecule with a strained alkyne, such as a cyclooctyne, without the need for a copper catalyst.[][14]
Reaction Principle
For this application, either the oligonucleotide or the ligand can be modified with an azide, and the other with a strained alkyne (e.g., dibenzocyclooctyne, DIBO).[14] The high ring strain of the cyclooctyne drives the [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage.[][15]
Experimental Protocol
Materials:
-
3'-Azide-modified oligonucleotide (or 3'-amino-oligonucleotide to be functionalized with an azide)
-
Ligand functionalized with a strained alkyne (e.g., DBCO/DIBO)
-
Reaction Buffer: PBS or other aqueous buffer, pH 7
-
Nuclease-free water
-
Purification supplies
Procedure:
-
Prepare Reactants: Dissolve the azide-modified oligonucleotide and the strained alkyne-modified ligand in the reaction buffer.
-
Conjugation Reaction: Mix the oligonucleotide and ligand solutions. A slight molar excess (1.5- to 5-fold) of the alkyne-modified ligand is often used.
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature. The reaction progress can be monitored by HPLC.
-
Purification: Purify the resulting conjugate to remove any unreacted starting materials.
Quantitative Data
| Parameter | Value/Range | Reference |
| pH | ~7.0 | [16] |
| Molar Excess of Alkyne | 1.5-5 fold | [16] |
| Reaction Time | 1-12 hours at RT | [16] |
| Catalyst | None (Copper-free) | [][14] |
Purification and Characterization of Oligonucleotide Conjugates
Purification is a critical step to ensure that the final product is free from unreacted starting materials and byproducts, which can interfere with downstream applications.[8]
Purification Methods:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity. This is effective for separating the more hydrophobic conjugate from the unreacted hydrophilic oligonucleotide.[7][8]
-
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): Separates molecules based on charge. This method is useful for purifying charged oligonucleotides and can resolve full-length products from shorter, failed sequences.[8][17]
-
Gel Filtration (Desalting): Separates molecules based on size. This is useful for removing small molecule impurities like salts and unreacted ligands.[8]
Characterization:
-
UV-Vis Spectroscopy: To quantify the oligonucleotide and confirm the presence of a chromophoric ligand by monitoring absorbance at 260 nm and the ligand's specific wavelength.[7]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the final conjugate and verify successful ligation.
-
Gel Electrophoresis (PAGE): To assess the purity of the conjugate and visualize the shift in mobility compared to the unconjugated oligonucleotide.
Conclusion
The choice of conjugation method for 3'-amino-modified oligonucleotides depends on the specific ligand and the desired application. NHS ester and EDC/Sulfo-NHS chemistries are robust methods for forming stable amide bonds. SPAAC offers a bioorthogonal approach that is highly specific and proceeds under mild, catalyst-free conditions. For all methods, careful optimization of reaction conditions and rigorous purification are essential to obtain high-quality oligonucleotide conjugates for research, diagnostic, and therapeutic purposes.
References
- 1. Oligonucleotide conjugates for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of Oligonucleotides: Efficiency with Lipid Conjugation and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Methods for the Synthesis of Ligand–Oligonucleotide Conjugates for Drug Discovery Applications [jstage.jst.go.jp]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 8. オリゴヌクレオチド精製 [sigmaaldrich.com]
- 9. glenresearch.com [glenresearch.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. dynamic-biosensors.com [dynamic-biosensors.com]
- 17. bio-works.com [bio-works.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3'-azido-3'-deoxythymidine (AZT) Synthesis
Welcome to the technical support center for the synthesis of 3'-azido-3'-deoxythymidine (AZT), also known as Zidovudine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this critical antiretroviral agent.
Troubleshooting Guide
This guide addresses specific issues that can arise during the synthesis of AZT, leading to reduced yields or impure products.
Issue 1: Low Yield in the 5'-Hydroxyl Protection Step
Q1: I am getting a low yield of the 5'-protected thymidine. What are the possible causes and how can I improve it?
A1: Low yields in the 5'-hydroxyl protection step, typically using a trityl group (triphenylmethyl chloride), are often due to a few key factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the protecting group reagent and the base (e.g., pyridine). The bulky nature of the trityl group makes it highly selective for the primary 5'-hydroxyl over the secondary 3'-hydroxyl group.[1]
-
Moisture: The presence of water in the reaction mixture can hydrolyze the trityl chloride, reducing its availability to react with the thymidine. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Suboptimal Reaction Conditions: The reaction temperature and time can influence the yield. While the reaction is often run at room temperature, gentle heating might be necessary in some cases. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purification Losses: The work-up and purification process can lead to product loss. Ensure proper extraction techniques and optimize your chromatography conditions to minimize losses.
Issue 2: Formation of Byproducts during Azidation
Q2: I am observing significant byproduct formation during the introduction of the azide group. What are these byproducts and how can I minimize them?
A2: The azidation step is critical and can be prone to side reactions. Common byproducts can include elimination products and impurities from the starting materials. One identified process-related impurity is Pyrimidine-2,4(1H,3H)-dione.[2][3][4]
To minimize byproduct formation:
-
Choice of Azide Source: The choice of azide reagent (e.g., sodium azide, lithium azide) and the solvent can impact the reaction's selectivity and yield.
-
Temperature Control: The azidation reaction is often carried out at elevated temperatures, which can promote side reactions. Careful control of the reaction temperature is crucial. A modular continuous flow process has been shown to enable safer handling of azidation reactions and can improve selectivity.[5]
-
Stereochemistry: The synthesis of AZT requires the inversion of stereochemistry at the 3' position. An inefficient synthesis might require the 3' hydroxyl to be activated and displaced twice to achieve the desired stereochemistry.[1] A more efficient method involves using tandem Mitsunobu reactions, which conveniently activates the 3' position and inverts the stereochemistry in a single step.[1]
Issue 3: Difficulties in Product Purification
Q3: I am struggling to obtain pure AZT after the final deprotection step. What are the best practices for purification?
A3: Purification of the final AZT product can be challenging due to the presence of unreacted starting materials, reagents, and byproducts.
-
Chromatography: Column chromatography is a common method for purifying AZT. A silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) is often effective. High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative purification to achieve high purity.
-
Recrystallization: Recrystallization from a suitable solvent can be an effective final step to obtain highly pure crystalline AZT.
-
Removal of Protecting Groups: Incomplete removal of the 5'-protecting group (e.g., trityl group) will result in a contaminated product. The deprotection is typically achieved under acidic conditions.[1] Ensure the deprotection reaction goes to completion by monitoring with TLC.
Frequently Asked Questions (FAQs)
Q4: What are the most common synthetic routes for AZT, and how do their yields compare?
A4: The synthesis of AZT generally starts from thymidine and involves several key steps: protection of the 5'-hydroxyl group, activation of the 3'-hydroxyl group, introduction of the azide group with inversion of stereochemistry, and finally, deprotection of the 5'-hydroxyl group.
| Synthetic Route | Key Features | Reported Overall Yield | Reference |
| Traditional Batch Synthesis | Involves a double SN2 reaction to achieve the correct stereochemistry at the 3' position. | Varies, can be lower due to multiple steps. | [1] |
| Mitsunobu Reaction Approach | A more efficient route using tandem Mitsunobu reactions for activation and inversion of the 3' position. | Generally higher yields and fewer steps. | [1] |
| Modular Continuous Flow Synthesis | Integrates hydroxyl protection, cyclization, azidation, and deprotection in a continuous process, enhancing safety and selectivity. | ~69% | [5] |
Q5: What is the role of the protecting group at the 5'-position, and what are the common choices?
A5: The protecting group at the 5'-position is crucial to prevent this primary hydroxyl group from reacting during the modification of the 3'-hydroxyl group. The bulky triphenylmethyl (trityl) group is a common choice due to its high selectivity for the less sterically hindered primary 5'-hydroxyl group.[1]
Q6: How can I troubleshoot the Mitsunobu reaction when used in AZT synthesis?
A6: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry at the 3'-position. However, its success can be sensitive to reaction conditions.
-
Reagent Quality: Ensure that the triphenylphosphine (PPh3) and the azodicarboxylate (e.g., DEAD or DIAD) are of high quality and not degraded.
-
Solvent: The choice of solvent can be critical. Anhydrous solvents are essential to prevent unwanted side reactions.
-
Order of Addition: The order of addition of reagents can influence the reaction outcome. Typically, the alcohol, nucleophile, and PPh3 are mixed before the slow addition of the azodicarboxylate at a low temperature.
Q7: What are the safety precautions for handling azide reagents?
A7: Azide compounds can be hazardous and should be handled with care. Sodium azide, a common reagent in AZT synthesis, is highly toxic. It is also important to avoid contact of azides with heavy metals, as this can form explosive metal azides. All reactions involving azides should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Experimental Protocols
Protocol 1: Synthesis of 5'-O-Trityl-3'-azido-3'-deoxythymidine (A Key Intermediate)
This protocol outlines a general procedure for the protection of the 5'-hydroxyl group of thymidine and the subsequent azidation at the 3'-position.
Materials:
-
Thymidine
-
Triphenylmethyl chloride (Trityl chloride)
-
Pyridine (anhydrous)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
5'-O-Tritylation: Dissolve thymidine in anhydrous pyridine. Add trityl chloride portion-wise at room temperature and stir until the reaction is complete (monitor by TLC). Quench the reaction with methanol and remove the solvent under reduced pressure. Purify the residue by column chromatography to obtain 5'-O-tritylthymidine.
-
3'-Mesylation: Dissolve 5'-O-tritylthymidine in anhydrous pyridine and cool to 0°C. Add methanesulfonyl chloride dropwise and stir at 0°C until the reaction is complete (monitor by TLC). Pour the reaction mixture into ice-water and extract with DCM. Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure to obtain the 3'-O-mesyl intermediate.
-
3'-Azidation: Dissolve the 3'-O-mesyl intermediate in anhydrous DMF. Add sodium azide and heat the reaction mixture. The reaction temperature and time will need to be optimized. Monitor the reaction progress by TLC. After completion, cool the reaction mixture, add water, and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to yield 5'-O-trityl-3'-azido-3'-deoxythymidine.
Visualizations
Caption: General workflow for the synthesis of AZT from thymidine.
Caption: Simplified mechanism of the Mitsunobu reaction for azidation.
References
- 1. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. jpharmsci.com [jpharmsci.com]
- 5. Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Stability and handling of 3'-protected dNTPs in PCR buffer
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 3'-protected deoxynucleoside triphosphates (dNTPs) in PCR buffer. Find answers to frequently asked questions and troubleshooting advice for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are 3'-protected dNTPs and how do they work in PCR?
3'-protected dNTPs are chemically modified deoxynucleoside triphosphates where a thermolabile protecting group is attached to the 3'-hydroxyl group.[1] This modification blocks the dNTP from being incorporated by DNA polymerase at lower temperatures, effectively preventing non-specific amplification, such as the formation of primer-dimers and mis-priming products, that can occur during PCR setup.[2][3] During the initial high-temperature denaturation step of PCR (typically 95°C), the protecting group is cleaved, releasing the natural dNTP, which can then be used by the polymerase for DNA synthesis.[1][2][3] This strategy, often referred to as "Hot Start PCR," enhances the specificity and yield of the desired PCR product.[2][3]
Q2: How stable are 3'-protected dNTPs in PCR buffer at different temperatures?
The stability of 3'-protected dNTPs is crucial for their function. Ideally, the protecting group should be stable at ambient temperatures during reaction setup and labile at the high temperatures of PCR.[2] For instance, 3'-O-tetrahydrofuranyl (THF) protected dNTPs have demonstrated good stability at room temperature in PCR buffer, minimizing premature deprotection.[2] At 95°C, the cleavage of the protecting group is accelerated, allowing for the timely release of natural dNTPs for amplification.[2] The rate of this cleavage varies depending on the specific protecting group used.[2]
Q3: What are the recommended storage and handling conditions for 3'-protected dNTPs?
Proper storage and handling are critical to maintain the integrity of 3'-protected dNTPs. Here are some key recommendations:
-
Storage Temperature: Store 3'-protected dNTPs at -20°C for long-term use.[1][4] They are stable for at least one year under these conditions.[1] For frequent use, they can be stored at 4°C for up to 15 days.[1]
-
Avoid Room Temperature Storage: Prolonged exposure to room temperature should be avoided.[1]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by aliquoting the dNTP stock solution into smaller, single-use volumes.[1][5] It is recommended to avoid more than 20 freeze-thaw cycles.[1]
-
Thawing: Thaw frozen dNTPs on ice or at room temperature. Do not heat to thaw.[1]
-
Mixing: After thawing, mix the dNTP solution thoroughly by vortexing and a brief centrifugation before use.[1]
-
pH: 3'-protected dNTPs are stable in aqueous buffers with a pH range of 8 to 10.5.[1]
Q4: Can I substitute only one or some of the natural dNTPs with their 3'-protected counterparts?
Yes, in many applications, it has been observed that replacing just one or two of the natural dNTPs with their corresponding 3'-protected versions can be sufficient to prevent non-specific amplification.[1] However, for optimal performance and to minimize non-specific products, using a mix containing all four 3'-protected dNTPs (dATP, dCTP, dGTP, and dTTP) is generally recommended.[1]
Troubleshooting Guide
Issue 1: Low or No PCR Product
| Possible Cause | Recommendation |
| Incomplete Deprotection | Ensure the initial denaturation step is sufficiently long and at the correct temperature (e.g., 95°C for 5-10 minutes) to allow for complete removal of the 3'-protecting group.[1] |
| Degraded dNTPs | dNTPs may have degraded due to improper storage or excessive freeze-thaw cycles.[1][6] Use a fresh aliquot of 3'-protected dNTPs. |
| Suboptimal dNTP Concentration | The concentration of dNTPs might be too low. The recommended concentration is typically between 40 µM and 200 µM for each dNTP.[7] For long PCR fragments, a higher concentration may be necessary.[7] |
| Incorrect MgCl₂ Concentration | dNTPs chelate Mg²⁺ ions.[7] If you have adjusted the dNTP concentration, you may need to optimize the MgCl₂ concentration accordingly. A typical range is 1-4 mM.[7] |
| Issues with Other PCR Components | Verify the integrity and concentration of the template DNA, primers, and polymerase.[8][9] |
Issue 2: Non-specific PCR Products (e.g., primer-dimers, off-target bands)
| Possible Cause | Recommendation |
| Premature Deprotection | The 3'-protected dNTPs may have started to deprotect before the PCR cycling begins, reducing the effectiveness of the "Hot Start". Ensure that PCR mixes are prepared on ice and minimize the time they are kept at room temperature before cycling.[2] |
| Suboptimal Annealing Temperature | The annealing temperature may be too low, leading to non-specific primer binding. Increase the annealing temperature in increments of 1-2°C. |
| Primer Design | Primers may have a tendency to form dimers or bind to non-target sequences.[6] Re-design primers using appropriate software. |
| High Primer Concentration | Excessive primer concentration can lead to the formation of primer-dimers.[7] Try reducing the primer concentration. |
Issue 3: Weak or Faint Bands
| Possible Cause | Recommendation |
| Insufficient dNTPs | The concentration of deprotected, active dNTPs may be limiting the reaction. Consider increasing the initial concentration of 3'-protected dNTPs. |
| Inefficient Deprotection | The initial denaturation step may not be optimal for the specific 3'-protecting group used. Refer to the manufacturer's guidelines for the recommended activation conditions. |
| Low Template Amount | The amount of starting template DNA may be too low.[10] Increase the amount of template or the number of PCR cycles. |
| Suboptimal PCR Conditions | Review and optimize other PCR parameters such as annealing time, extension time, and enzyme concentration.[10] |
Quantitative Data
Table 1: Cleavage of 3'-Protecting Groups from dTTP at 95°C in PCR Buffer
The following table summarizes the estimated concentration of unprotected dTTP generated from an initial 200 µM solution of various 3'-protected dTTP derivatives after a 5-minute initial denaturation step and subsequent PCR cycles. This data is adapted from a study by Koukhareva et al.[2]
| 3'-Protecting Group | dTTP (µM) after 5 min at 95°C (Cycle 0) | dTTP (µM) after 10 Cycles | dTTP (µM) after 20 Cycles | dTTP (µM) after 30 Cycles | dTTP (µM) after 40 Cycles |
| 3'-Pac | ~15 | ~90 | >100 | >100 | >100 |
| 3'-Mac | ~10 | ~80 | >100 | >100 | >100 |
| 3'-THF | ~5 | ~25 | ~50 | ~75 | ~95 |
| 3'-MTHP | ~5 | ~20 | ~40 | ~60 | ~80 |
| 3'-THP | ~2 | ~10 | ~20 | ~30 | ~40 |
| 3'-Ac | <1 | ~5 | ~10 | ~15 | ~20 |
Data is estimated and for comparative purposes. The exact concentrations can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Assessment of Thermal Deprotection of 3'-Protected dNTPs by HPLC
This protocol outlines a general method to determine the rate of cleavage of a 3'-protecting group from a dNTP at high temperatures, based on methodologies described in the literature.[2]
Materials:
-
3'-protected dNTP of interest
-
10x PCR buffer (e.g., 500 mM KCl, 100 mM Tris-HCl pH 8.4, 25 mM MgCl₂)
-
Nuclease-free water
-
Thin-walled 200 µL PCR tubes
-
Thermal cycler
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase or anion-exchange column
-
-20°C freezer
Procedure:
-
Prepare a 0.2 mM solution of the 3'-protected dNTP in 1x PCR buffer.
-
Aliquot 50 µL of this solution into several thin-walled PCR tubes.
-
Place one tube immediately at -20°C to serve as the time zero (t=0) control.
-
Place the remaining tubes in a thermal cycler pre-heated to 95°C.
-
At specific time points (e.g., 1, 2, 5, 10, 20, 30 minutes), remove one tube from the thermal cycler and immediately place it at -20°C to stop the reaction.
-
Once all time points are collected, analyze the samples by HPLC.
-
The HPLC method should be capable of separating the 3'-protected dNTP from the corresponding unprotected dNTP.
-
Quantify the peak areas for both the protected and unprotected dNTP at each time point to determine the rate of deprotection.
Visualizations
Caption: Workflow of PCR with 3'-protected dNTPs.
Caption: Troubleshooting decision tree for PCR with 3'-protected dNTPs.
References
- 1. dNTP Hot Start PCR Protocol [sigmaaldrich.com]
- 2. 3’-Protected 2’-Deoxynucleoside 5’-Triphosphates as a Novel Tool for Heat-Triggered Activation of PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat activatable 3'-modified dNTPs: synthesis and application for hot start PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking Precision in PCR with dNTPs - PCR-Related [sbsgenetech.com]
- 5. dNTP degradation - PCR Reagents and Equipments [protocol-online.org]
- 6. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCR Troubleshooting [caister.com]
- 8. bio-rad.com [bio-rad.com]
- 9. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Enzymatic Synthesis of 3'-Amino Nucleosides
Welcome to the technical support center for the enzymatic synthesis of 3'-amino nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to challenges encountered during these experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of 3'-amino nucleosides, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inappropriate Enzyme Selection: The chosen enzyme (e.g., nucleoside phosphorylase, deoxyribosyltransferase) may have low activity towards the specific 3'-amino sugar donor or the acceptor nucleobase. | - Screen different enzymes, including those from thermophilic organisms which may have broader substrate specificity.[1]- Consider using engineered enzymes with enhanced activity for modified nucleosides.[2][3][4] |
| Suboptimal Reaction Conditions: pH, temperature, or buffer composition may not be optimal for enzyme activity and stability. | - Optimize the reaction pH; for many nucleoside-modifying enzymes, a pH between 7.0 and 8.5 is a good starting point.[5][6]- Perform a temperature optimization study. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. A temperature of 37°C is often a safe starting point.[5][7] | |
| Low Phosphate Concentration (for Phosphorylases): In transglycosylation reactions catalyzed by nucleoside phosphorylases, phosphate is a crucial intermediate, but its concentration must be carefully controlled. | - While seemingly counterintuitive for driving the reverse reaction, a low phosphate concentration is generally recommended to maximize the yield of the final nucleoside product.[8][9] Start with a phosphate concentration of 0.1-0.3 equivalents relative to the starting base.[8] | |
| Formation of Byproducts | Enzyme Promiscuity: The enzyme may catalyze side reactions with the substrates or products. | - Purify the enzyme to remove any contaminating activities.- If possible, use a more specific enzyme or an engineered variant. |
| Chemical Instability: The 3'-amino nucleoside product or substrates may be unstable under the reaction conditions. | - Adjust the pH and temperature to milder conditions to minimize degradation.[5] | |
| Incomplete Conversion of Starting Material | Equilibrium Limitation: The enzymatic reaction may have reached equilibrium, preventing further conversion. | - In transglycosylation reactions, use a larger excess of the sugar donor to shift the equilibrium towards product formation.[8]- Consider implementing in-situ product removal strategies if feasible. |
| Substrate Inhibition: High concentrations of the sugar donor or acceptor base may inhibit the enzyme's activity.[10] | - Perform substrate titration experiments to determine the optimal concentration range.- A fed-batch approach for substrate addition may help to maintain optimal concentrations and avoid inhibition. | |
| Difficulty in Product Purification | Similar Physicochemical Properties: The product and remaining substrates may have similar properties, making separation difficult. | - Employ advanced chromatographic techniques such as preparative HPLC.- Exploit solubility differences for selective precipitation of the product or starting materials.[11] |
Frequently Asked Questions (FAQs)
Q1: Which type of enzyme is best suited for the synthesis of 3'-amino nucleosides?
A1: Nucleoside phosphorylases (NPs) and nucleoside 2'-deoxyribosyltransferases (NDTs) are commonly used for the synthesis of 3'-amino nucleosides via transglycosylation.[7] The choice depends on the specific substrates and desired product. For instance, E. coli purine nucleoside phosphorylase (EcPNP) and Lactobacillus leichmannii nucleoside 2'-deoxyribosyltransferase (LlNDT) have been successfully used.[7] For phosphorylation steps, nucleoside kinases are employed.[5]
Q2: How does the phosphate concentration affect the yield in reactions catalyzed by nucleoside phosphorylases?
A2: In transglycosylation reactions, nucleoside phosphorylases catalyze a reversible phosphorolysis of a sugar donor to form a pentose-1-phosphate intermediate. This intermediate then reacts with an acceptor base to form the product nucleoside. While phosphate is necessary for the reaction to proceed, high concentrations can shift the equilibrium back towards the starting materials, thereby reducing the final product yield. Therefore, it is crucial to maintain a low phosphate concentration to maximize the synthesis of the desired 3'-amino nucleoside.[8][9]
Q3: What is a good starting point for optimizing the pH of my enzymatic reaction?
A3: The optimal pH is highly dependent on the specific enzyme being used. However, a good starting point for many enzymatic reactions involving nucleosides is a neutral to slightly basic pH, typically in the range of 7.0 to 8.5.[5][6] It is always recommended to perform a pH optimization study for your specific enzyme and substrate combination.
Q4: Can I use whole cells instead of purified enzymes for the synthesis?
A4: Yes, using whole microbial cells that express the desired enzyme can be a cost-effective alternative to using purified enzymes. This approach can also be beneficial if the reaction requires cofactors that are regenerated by the cell's metabolism. However, the presence of other cellular enzymes may lead to the formation of unwanted byproducts.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enzymatic synthesis of 3'-amino nucleosides.
Table 1: Reaction Conditions and Yields for LlNDT-Catalyzed Synthesis of 3'-amino-2',3'-dideoxy-5-bromouridine [7]
| Parameter | Value |
| Sugar Donor | 3'-amino-3'-deoxythymidine (4 mM) |
| Acceptor Base | 5-bromouracil (16 mM, 4 equivalents) |
| Enzyme | LlNDT (0.5 mg/mL) |
| Buffer | Tris-HCl (50 mM) |
| pH | 8.0 |
| Temperature | 37 °C |
| Reaction Time | 96 hours |
| Isolated Yield (Preparative Scale) | 29% |
Table 2: Analytical Scale NMR Yields for Enzymatic Synthesis of Various 3'-amino Nucleosides [7]
| Enzyme | Acceptor Bases | Sugar Donor | NMR Yield Range |
| EcPPNP and/or LlNDT | 13 different pyrimidine and purine nucleobases | This compound | 23% - 73% |
Table 3: Optimal Conditions for Deoxynucleoside Kinases (dNK and dCK) [5]
| Parameter | dNK | dCK |
| Optimal Temperature | 70 °C | 60 °C |
| Optimal pH | 8.0 | 8.5 |
| Chosen Conditions for Stability | 37 °C, pH 7.5 | 37 °C, pH 7.5 |
Experimental Protocols
Protocol 1: General Procedure for Analytical Scale Enzymatic Synthesis of 3'-Amino Nucleosides via Transglycosylation
This protocol is based on the methodology described for LlNDT and EcPPNP-catalyzed reactions.[7]
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
3'-amino sugar donor (e.g., this compound)
-
Acceptor nucleobase (typically 2-4 equivalents relative to the donor)
-
Phosphate source (e.g., potassium phosphate buffer, if using a phosphorylase)
-
Buffer (e.g., Tris-HCl, 50 mM, pH 7.5-8.0)
-
Purified enzyme (e.g., LlNDT or EcPPNP)
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) with shaking.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or LC-MS.
-
-
Analysis:
-
After the reaction is complete, determine the yield of the 3'-amino nucleoside product by NMR spectroscopy or a calibrated HPLC method.
-
Protocol 2: Preparative Scale Synthesis of 3'-amino-2',3'-dideoxy-5-bromouridine[7]
-
Reaction Setup:
-
In a suitable reaction vessel, combine:
-
This compound (4 mM)
-
5-bromouracil (16 mM)
-
Potassium phosphate (1.2 mM)
-
LlNDT enzyme (0.5 mg/mL)
-
-
Bring the final volume to 50 mL with 50 mM Tris-HCl buffer (pH 8.0).
-
-
Incubation:
-
Shake the reaction mixture at 37 °C and 200 rpm for 96 hours.
-
-
Work-up and Purification:
-
Terminate the reaction by adding an equal volume of cold ethanol to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Filter the supernatant and concentrate it under reduced pressure.
-
Purify the resulting residue using column chromatography (e.g., silica gel) to isolate the desired 3'-amino nucleoside product.
-
-
Characterization:
-
Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.
-
Visualizations
Caption: General workflow for the enzymatic synthesis of 3'-amino nucleosides.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Thermophilic nucleoside phosphorylases: Their properties, characteristics and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. researchgate.net [researchgate.net]
- 8. General Principles for Yield Optimization of Nucleoside Phosphorylase‐Catalyzed Transglycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purine nucleoside synthesis, an efficient method employing nucleoside phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sites.duke.edu [sites.duke.edu]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Failed Incorporation of Thymidine Analogs in PCR
Welcome to the technical support center for troubleshooting issues related to the incorporation of thymidine analogs, such as BrdU and EdU, in Polymerase Chain Reaction (PCR). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my PCR failing when using a thymidine analog?
A1: PCR failure with thymidine analogs can stem from several factors. A primary reason is the choice of DNA polymerase, as not all polymerases can efficiently incorporate modified nucleotides.[1][2] Additionally, suboptimal reaction conditions, including incorrect annealing temperatures and inappropriate magnesium concentrations, can hinder the reaction.[3][4] The quality and concentration of the template DNA and primers are also critical for success.[3][5]
Q2: Which DNA polymerase should I use for thymidine analogs?
A2: The selection of DNA polymerase is a determining factor for the successful amplification of DNA containing thymidine analogs.[2] Some polymerases may exhibit reduced efficiency or stall when encountering a modified nucleotide. For example, KOD Dash DNA polymerase has shown high activity for incorporating certain thymidine analogs, while Taq and Tth DNA polymerases may produce truncated products depending on the analog's structure.[6] It is crucial to consult the manufacturer's recommendations for your specific polymerase and consider using enzymes specifically validated for use with modified nucleotides.[1] High-fidelity polymerases are often a good choice to minimize errors during amplification.[5]
Q3: How do I optimize my PCR conditions for thymidine analogs?
A3: Optimization is key to successful PCR with thymidine analogs. Start by optimizing the annealing temperature using a gradient PCR to find the temperature that maximizes specificity and yield.[3][7] The concentration of magnesium ions (Mg²⁺) is also critical as it affects enzyme activity and primer annealing; a titration may be necessary to find the optimal concentration.[4][8] Additionally, ensure that the concentrations of dNTPs and the thymidine analog are balanced, and consider adjusting the extension time to allow for the potentially slower incorporation of the analog.[1][4]
Q4: Can primer design affect the incorporation of thymidine analogs?
A4: Yes, poor primer design is a common cause of PCR failure.[3][9] When working with thymidine analogs, it is especially important to design primers that are specific to your target sequence to avoid non-specific amplification.[1] Ensure primers have a melting temperature (Tm) between 55-65°C and a GC content of 40-60%.[3][8] Avoid complementary sequences within and between primers to prevent the formation of primer-dimers.[1]
Q5: What are some common thymidine analogs used and what are their key differences?
A5: Bromodeoxyuridine (BrdU) and 5-ethynyl-2´-deoxyuridine (EdU) are two commonly used thymidine analogs. The primary difference lies in their detection methods. BrdU is detected using specific antibodies, which requires a harsh DNA denaturation step to expose the BrdU epitope.[10] In contrast, EdU is detected via a "click" chemistry reaction that is bio-orthogonal and occurs under mild conditions, eliminating the need for DNA denaturation.[10][11] This makes the EdU assay generally faster, simpler, and better at preserving cellular structures.[10]
Troubleshooting Guides
Problem 1: No PCR Product
If you are not observing any PCR product on your gel, consider the following troubleshooting steps.
Troubleshooting Workflow: No PCR Product
Caption: Troubleshooting workflow for no PCR product.
| Possible Cause | Recommended Solution |
| Incorrect Reagent Concentration | Verify the concentrations of all reaction components, including dNTPs, thymidine analog, primers, MgCl₂, and polymerase.[4][12] Ensure dNTPs are not degraded by using fresh aliquots.[5] |
| Incompatible DNA Polymerase | Confirm that your DNA polymerase is capable of efficiently incorporating the specific thymidine analog you are using.[1][2] Consult the manufacturer's literature or try a different polymerase known to work with modified nucleotides. |
| Suboptimal Annealing Temperature | The annealing temperature is crucial for primer binding.[3] Perform a gradient PCR to determine the optimal annealing temperature, which is typically 3-5°C below the lowest primer Tm.[7] |
| Poor Template DNA Quality or Quantity | Degraded or impure template DNA can inhibit PCR.[3][13] Assess DNA integrity by gel electrophoresis. Use freshly prepared, high-quality template DNA. Titrate the amount of template to find the optimal concentration.[13] |
| Poor Primer Design | Ineffective primers are a common reason for PCR failure.[3] Redesign primers to ensure they are specific to the target, have appropriate Tm and GC content, and lack secondary structures or complementarity that could lead to primer-dimers.[1][14] |
| Missing Reaction Component | Carefully check your PCR setup to ensure no components were accidentally omitted.[14] |
Problem 2: Non-specific PCR Products (Multiple Bands)
The presence of unexpected bands on your gel indicates non-specific amplification.
Troubleshooting Workflow: Non-specific Products
Caption: Troubleshooting non-specific PCR products.
| Possible Cause | Recommended Solution |
| Annealing Temperature Too Low | A low annealing temperature can lead to non-specific primer binding.[3] Gradually increase the annealing temperature in 2°C increments to enhance specificity.[13] |
| Excessive MgCl₂ Concentration | High concentrations of Mg²⁺ can reduce the fidelity of the DNA polymerase and promote non-specific amplification.[4] Titrate the MgCl₂ concentration downwards in 0.2–1 mM increments.[14] |
| High Primer Concentration | Using too much primer can increase the likelihood of primer-dimer formation and non-specific binding.[12] Reduce the primer concentration, typically within a range of 0.05 to 1 µM.[5] |
| Too Many PCR Cycles | An excessive number of cycles can lead to the accumulation of non-specific products.[1] Reduce the number of cycles without significantly impacting the yield of the desired product.[1] |
| Non-specific Priming at Low Temperatures | To prevent non-specific amplification before the initial denaturation step, use a hot-start DNA polymerase.[1] |
Experimental Protocols
Protocol 1: Gradient PCR for Annealing Temperature Optimization
This protocol is designed to identify the optimal annealing temperature for your specific primers and template.
-
Prepare a PCR Master Mix: Prepare a master mix containing all PCR components (buffer, dNTPs, thymidine analog, primers, DNA polymerase, and template DNA) except for the primers.
-
Aliquot Master Mix: Aliquot the master mix into separate PCR tubes for each temperature point in your gradient.
-
Set Up Temperature Gradient: Program your thermal cycler with a temperature gradient for the annealing step. A typical range to test is 55°C to 65°C.
-
Run PCR: Perform the PCR with the following general cycling conditions, adjusting as needed for your specific polymerase and amplicon length:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Denaturation: 95°C for 30 seconds.
-
Annealing: Temperature gradient (e.g., 55°C - 65°C) for 30 seconds.
-
Extension: 72°C for 1 minute per kb of amplicon length.
-
Repeat for 25-35 cycles.
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analyze Results: Run the PCR products on an agarose gel to identify the annealing temperature that yields the highest amount of the specific product with minimal non-specific bands.
Protocol 2: MgCl₂ Titration
This protocol helps determine the optimal MgCl₂ concentration for your PCR.
-
Prepare a Series of MgCl₂ Dilutions: Prepare a set of PCR tubes with varying final concentrations of MgCl₂. A common range to test is 1.5 mM to 4.0 mM in 0.5 mM increments.
-
Prepare Master Mix: Create a master mix with all other PCR components, ensuring it does not contain MgCl₂ if it is included in the buffer.
-
Set Up Reactions: Add the master mix to each tube containing the different MgCl₂ concentrations.
-
Run PCR: Use the optimal annealing temperature determined from the gradient PCR and run the reactions.
-
Analyze Results: Visualize the results on an agarose gel to determine which MgCl₂ concentration produces the best yield of the specific PCR product.
References
- 1. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Pushing the limits for amplifying BrdU-labeled DNA encoding 16S rRNA: DNA polymerase as the determining factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why Did My PCR Fail? 10 Common Problems and Fixes [synapse.patsnap.com]
- 4. PCR Troubleshooting [caister.com]
- 5. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 6. Synthesis of new modified DNAs by hyperthermophilic DNA polymerase: substrate and template specificity of functionalized thymidine analogues bearing an sp3-hybridized carbon at the C5 alpha-position for several DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Some Optimizing Strategies for PCR Amplification Success [creative-biogene.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. EdU induces DNA damage response and cell death in mESC in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. Troubleshooting PCR and RT-PCR Amplification [sigmaaldrich.com]
- 14. neb.com [neb.com]
Strategies to prevent cyanoethylation side reactions in oligonucleotide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of cyanoethylation side reactions during the solid-phase phosphoramidite-based synthesis of oligonucleotides.
Troubleshooting Guide
Q1: I'm observing a persistent impurity with a +53 Da mass addition to my oligonucleotide, especially in sequences containing thymidine. What is causing this?
A1: This is a classic sign of a cyanoethylation side reaction.[1] During the final deprotection step, the β-cyanoethyl protecting groups on the phosphate backbone are removed, generating acrylonitrile as a byproduct.[2] Under the basic conditions of deprotection (e.g., with ammonium hydroxide), acrylonitrile can react with the N3 position of thymine bases in your oligonucleotide via a Michael addition reaction. This results in the formation of a stable N3-cyanoethylthymine adduct, which has a mass increase of 53 Da.[1] This side reaction is particularly noticeable in the synthesis of long oligonucleotides.[1]
Q2: My HPLC analysis shows a peak that elutes similarly to an n+1 peak, but mass spectrometry confirms it's the full-length product with a +53 Da modification. How can I confirm this is cyanoethylation?
A2: Your observation is highly indicative of N3-cyanoethylation of thymidine.[1] The +53 Da mass shift corresponds precisely to the addition of a cyanoethyl group (C₃H₃N). To confirm, you should:
-
Review your sequence: This side reaction is most prominent on thymidine residues.
-
Perform tandem mass spectrometry (MS/MS): Fragmentation analysis can help pinpoint the modification to specific thymine residues within your sequence.
Q3: I performed a synthesis and the yield of my full-length product is lower than expected, with a significant +53 Da impurity. What should I do for my next synthesis to prevent this?
A3: To prevent cyanoethylation in subsequent syntheses, you should modify your deprotection strategy. The most effective methods involve scavenging the acrylonitrile byproduct before it can react with your oligonucleotide. The two primary recommended strategies are:
-
Post-synthesis Diethylamine (DEA) Wash: Before cleaving the oligonucleotide from the solid support with ammonia, perform an on-column wash with a solution of 10% diethylamine in acetonitrile.[1] This removes the cyanoethyl protecting groups from the phosphate backbone while the oligonucleotide is still attached to the support. The generated acrylonitrile is then washed away, preventing it from reacting with the oligonucleotide during the subsequent ammonia cleavage and deprotection.[2]
-
Ammonium Hydroxide/Methylamine (AMA) Deprotection: Use a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) for deprotection instead of just ammonium hydroxide.[3][4] Methylamine is a more potent nucleophile than ammonia and effectively scavenges acrylonitrile, thus suppressing the cyanoethylation of thymidine.[4]
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of cyanoethylation in oligonucleotide synthesis?
A1: The cyanoethyl protecting group is removed from the phosphate triester backbone via a β-elimination reaction under basic conditions, yielding a phosphodiester and acrylonitrile. Acrylonitrile is a Michael acceptor and can be attacked by nucleophiles. The imide nitrogen (N3) of thymine is susceptible to this Michael addition, leading to the formation of an N3-(2-cyanoethyl)thymine adduct.
Q2: Why is thymidine the most susceptible nucleobase to cyanoethylation?
A2: The N3 position of thymine has a lower pKa and is more nucleophilic compared to the corresponding positions on other standard protected nucleobases (dA, dC, dG), making it the most reactive site for Michael addition with acrylonitrile.
Q3: Can cyanoethylation occur on other nucleobases?
A3: While thymidine is the primary site of cyanoethylation, minor adduct formation can occur at other positions on other nucleobases, but these are generally observed at much lower levels.
Q4: Will a DEA wash or AMA deprotection affect my final oligonucleotide yield?
A4: When performed correctly, both the post-synthesis DEA wash and AMA deprotection are highly effective and should not negatively impact the yield of your full-length oligonucleotide. In fact, by reducing the formation of impurities, these methods can simplify purification and potentially improve the recovery of the desired product.
Q5: Are there any compatibility issues with AMA deprotection?
A5: Yes, some modifications and protecting groups can be sensitive to AMA. For example, if using benzoyl-protected dC (Bz-dC), AMA can cause a side reaction leading to the formation of N4-methyl-dC. It is therefore recommended to use acetyl-protected dC (Ac-dC) when planning to use AMA for deprotection.[3] Additionally, certain fluorescent dyes may not be stable under AMA deprotection conditions.[4] Always check the compatibility of your specific modifications with the chosen deprotection method.
Q6: Can I automate the DEA wash step?
A6: Yes, the DEA wash can be automated on most modern DNA synthesizers by adding the 10% DEA in acetonitrile solution to an auxiliary reagent port and creating a custom end-of-synthesis protocol to perform the wash before the final cleavage step.[1]
Data Presentation
The following table summarizes the expected outcomes of different deprotection strategies on the prevention of N3-cyanoethylthymine formation. While exact quantitative values can vary based on sequence, synthesis length, and specific conditions, this provides a qualitative and semi-quantitative comparison.
| Deprotection Strategy | Expected Level of N3-Cyanoethylthymine Adduct | Notes |
| Standard Deprotection | Potentially significant, especially for long oligos. | Can be a major impurity, complicating purification. |
| (Conc. Ammonium Hydroxide) | ||
| Post-Synthesis DEA Wash | Eliminated or significantly reduced to trace levels. | Highly effective as acrylonitrile is washed away before cleavage. |
| (10% Diethylamine in ACN) | ||
| AMA Deprotection | Suppressed to undetectable or very low levels. | Methylamine acts as an efficient scavenger for acrylonitrile.[4][5] |
| (Ammonium Hydroxide/Methylamine) | ||
| Fully Protected Thymidine | Not detected. | N3-benzoyl protected thymidine shows no cyanoethylation over 24h.[6] |
| (e.g., N3-Benzoyl-dT) |
Experimental Protocols
Protocol 1: Post-Synthesis On-Column Diethylamine (DEA) Wash
Objective: To remove cyanoethyl phosphate protecting groups and the resulting acrylonitrile byproduct prior to cleavage and deprotection.
Materials:
-
Synthesized oligonucleotide on solid support (in synthesis column).
-
10% (v/v) Diethylamine (DEA) in anhydrous acetonitrile (ACN).
-
Anhydrous acetonitrile (ACN).
-
Luer-lock syringes.
Procedure:
-
Upon completion of the oligonucleotide synthesis, keep the column capped at one end.
-
Prepare the 10% DEA in ACN solution.
-
Using a syringe, slowly push 2-3 mL of the 10% DEA solution through the synthesis column over a period of 3-5 minutes.[1][7] The eluent should go to waste.
-
Wash the column by pushing 2-3 mL of anhydrous ACN through it to remove residual DEA and acrylonitrile.
-
Dry the support material using a stream of argon, nitrogen, or under vacuum.
-
Proceed with the standard cleavage and deprotection protocol using concentrated ammonium hydroxide or other appropriate deprotection solution.
Protocol 2: Ammonium Hydroxide/Methylamine (AMA) Deprotection
Objective: To simultaneously cleave the oligonucleotide from the support and deprotect the nucleobases and phosphate backbone while preventing cyanoethylation.
Materials:
-
Synthesized oligonucleotide on solid support.
-
Ammonium hydroxide (28-30%).
-
40% aqueous methylamine solution.
-
Screw-cap, pressure-rated vial.
-
Heating block or water bath.
Procedure:
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v).[3] Prepare this solution fresh.
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of the AMA solution to the vial, ensuring the support is completely submerged.
-
Securely cap the vial. Caution: Ensure the vial is rated for the temperature and pressure that will be generated.
-
Heat the vial at 65°C for 10-15 minutes.[3]
-
Allow the vial to cool completely to room temperature before opening it in a fume hood.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the solid support with a small volume of nuclease-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Protocol 3: Mass Spectrometry Analysis for Detection of Cyanoethylation
Objective: To identify the presence of N3-cyanoethylthymine adducts (+53 Da) in a synthesized oligonucleotide sample.
Materials:
-
Deprotected and desalted oligonucleotide sample.
-
Nuclease-free water or appropriate buffer for resuspension.
-
LC-MS system (e.g., ESI-TOF or ESI-QTOF).
Sample Preparation:
-
Resuspend the purified, dried oligonucleotide in nuclease-free water or an appropriate buffer (e.g., 10 mM TEAA) to a suitable concentration (e.g., 10-100 µM).
-
If necessary, dilute the sample further in the mobile phase starting condition for LC-MS analysis.
LC-MS Parameters (Example):
-
LC Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 100 mM HFIP and 8.6 mM TEA in water).
-
Mobile Phase B: Organic solvent (e.g., Methanol or Acetonitrile).
-
Gradient: A suitable gradient from low to high organic phase to elute the oligonucleotide.
-
Flow Rate: Dependent on column dimensions (e.g., 0.2-0.5 mL/min).
-
MS Detector: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Range: Scan a range appropriate for the expected charge states of your oligonucleotide (e.g., m/z 500-2000).
Data Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Examine the mass spectrum of the main oligonucleotide peak.
-
Deconvolute the mass spectrum to determine the molecular weight of the species present.
-
Look for a mass that is 53 Da higher than the expected molecular weight of your full-length product. The presence of this species confirms cyanoethylation.
Mandatory Visualizations
Caption: Mechanism of N3-cyanoethylation of thymine during oligonucleotide deprotection.
Caption: Troubleshooting workflow for identifying and preventing cyanoethylation.
References
- 1. glenresearch.com [glenresearch.com]
- 2. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 3. glenresearch.com [glenresearch.com]
- 4. lcms.cz [lcms.cz]
- 5. glenresearch.com [glenresearch.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing DNAzyme Nuclease Resistance with 3'-Inverted Deoxythymidine
This guide provides researchers, scientists, and drug development professionals with technical support for utilizing 3'-inverted deoxythymidine (3'-invT) to enhance the nuclease resistance of DNAzymes.
Frequently Asked Questions (FAQs)
Q1: What is a 3'-inverted deoxythymidine modification?
A 3'-inverted deoxythymidine (3'-invT or inverted dT) is a modification where a thymidine nucleotide is added at the 3'-end of an oligonucleotide, but with its orientation reversed. This creates an unconventional 3'-3' linkage instead of the standard 3'-5' phosphodiester bond. This structural change effectively caps the 3'-end of the DNAzyme.
Q2: How does 3'-invT enhance the nuclease resistance of DNAzymes?
The primary mechanism of degradation for oligonucleotides like DNAzymes in biological fluids (e.g., serum) is through the action of 3'-exonucleases. These enzymes specifically recognize and cleave the standard 3'-5' phosphodiester backbone starting from a free 3'-hydroxyl group. The 3'-3' linkage created by the inverted dT modification disrupts the structural recognition site for these exonucleases, thus blocking their digestive activity and protecting the DNAzyme from degradation.
Q3: What are the main advantages of using a 3'-invT modification?
The key advantages include:
-
Increased Stability: It significantly enhances the stability of DNAzymes against 3'-exonucleases, which are prevalent in serum and within cells.
-
Inhibition of Polymerase Extension: The 3'-3' linkage prevents DNA polymerases from using the DNAzyme as a primer for extension.
-
Improved Bioavailability: By preventing rapid degradation, the modification can increase the bioavailability and therapeutic potential of DNAzymes.
-
Compatibility: It is a common and effective strategy that can be combined with other modifications, such as changes to the catalytic core or the inclusion of phosphorothioate (PS) bonds, for even greater stability.
Q4: Does the 3'-invT modification affect the catalytic activity of the DNAzyme?
Generally, capping the 3'-end with an inverted dT does not negatively impact the catalytic activity of the DNAzyme, as the modification is typically applied to the non-catalytic arms of the enzyme. Some studies have even reported that combining this modification with others can lead to a more efficient and nuclease-resistant DNAzyme. However, it is always recommended to empirically test the activity of any modified DNAzyme against its unmodified counterpart.
Q5: Are there any alternatives to 3'-invT for enhancing nuclease resistance?
Yes, several other modifications can be used to enhance nuclease resistance, often in combination with 3'-invT. These include:
-
Phosphorothioate (PS) bonds: Replacing non-bridging oxygen atoms with sulfur in the phosphate backbone makes the linkage more resistant to nuclease cleavage.
-
Locked Nucleic Acids (LNAs): These modifications lock the ribose sugar in a rigid conformation, which increases both nuclease resistance and binding affinity.
-
2'-O-Methyl (2'-OMe) RNA: This modification adds a methyl group to the 2' position of the ribose sugar, which can protect against single-stranded endonucleases.
-
3'-Phosphorylation: Adding a phosphate group to the 3'-end can also inhibit some 3'-exonucleases.
Troubleshooting Guide
Q1: My 3'-invT modified DNAzyme shows no cleavage activity. What could be the problem?
-
Possible Cause 1: Incorrect DNAzyme Sequence or Synthesis.
-
Solution: Verify the sequence of your DNAzyme, including the substrate-binding arms and the catalytic core. Confirm the successful incorporation of the 3'-invT modification with the synthesis provider, for example, through mass spectrometry analysis.
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Solution: DNAzyme activity is highly dependent on the concentration of divalent metal ions (typically Mg²⁺), pH, and temperature. Re-optimize your reaction buffer. Ensure you are using the correct metal cofactor for your specific DNAzyme (e.g., 10-23 DNAzymes typically require Mg²⁺). Denature the DNAzyme and substrate RNA separately before starting the reaction to ensure proper hybridization.
-
-
Possible Cause 3: RNA Substrate Issues.
-
Solution: Check the integrity of your RNA substrate using denaturing gel electrophoresis. Ensure it is free from degradation and stored properly. Unspecific degradation can be prevented by adding an RNase inhibitor to the reaction.
-
Q2: The nuclease resistance of my modified DNAzyme is not significantly improved. Why?
-
Possible Cause 1: Degradation by Endonucleases.
-
Solution: The 3'-invT modification primarily protects against 3'-exonucleases. If the degradation is mediated by endonucleases (which cleave within the sequence), this modification alone will be insufficient. Consider incorporating other modifications throughout the DNAzyme, such as phosphorothioate (PS) bonds or 2'-O-Methyl modifications, to enhance stability against endonucleolytic cleavage.
-
-
Possible Cause 2: 5'-Exonuclease Activity.
-
Solution: While 3'-exonuclease activity is dominant in serum, 5'-exonucleases are also present, particularly within cells. If you suspect 5'-degradation, consider adding protective modifications to the 5'-end of the DNAzyme, such as a 5'-inverted dideoxy-dT or several phosphorothioate linkages.
-
-
Possible Cause 3: Issues with the Stability Assay.
-
Solution: Ensure your nuclease stability assay is set up correctly. When testing in serum, use a consistent source and concentration (e.g., 10% fetal calf serum). Run an unmodified DNAzyme as a control to accurately assess the improvement in stability. Aliquots should be taken at appropriate time points and immediately quenched to prevent further degradation before analysis by gel electrophoresis.
-
Q3: I am seeing unexpected bands on my gel after the cleavage reaction. What does this mean?
-
Possible Cause 1: DNAzyme Acting as a Primer in RT-qPCR.
-
Solution: Studies have shown that nuclease-resistant DNAzymes may not be fully degraded by DNase treatment during RNA extraction and can sometimes act as primers during the reverse transcription (RT) step of RT-qPCR, leading to false negatives. It is recommended to include a "0-hour" timepoint control after transfection to assess this effect or to purify the RNA under denaturing conditions to remove the catalyst.
-
-
Possible Cause 2: Inhibition of Reverse Transcriptase.
-
Solution: DNAzymes can sometimes inhibit the processivity of reverse transcriptase at the binding site, leading to truncated cDNA products and cleavage-independent false positives. This can be assessed by analyzing cDNA products on a gel. Using a different reverse transcriptase or optimizing RT conditions may mitigate this issue.
-
Quantitative Data Summary
The following table summarizes the impact of 3'-inverted thymidine and other modifications on the stability of DNAzymes, as reported in the literature.
| DNAzyme Modification | Assay Condition | Half-Life (t½) | Fold Increase in Stability (vs. Unmodified) | Reference |
| Unmodified | 10% Fetal Calf Serum | ~30 min | 1x | |
| 3'-Inverted Thymidine | 10% Fetal Calf Serum | ~180 min | ~6x | |
| Phosphorothioate (3 linkages at each end) | 10% Fetal Calf Serum | ~240 min | ~8x | |
| 2'-O-Methyl (4 linkages at each end) | 10% Fetal Calf Serum | >480 min | >16x | |
| Locked Nucleic Acid (LNA) (4 at each end) | 10% Fetal Calf Serum | >480 min | >16x |
Experimental Protocols
Protocol 1: DNAzyme Cleavage Activity Assay
-
Preparation: Synthesize the DNAzyme with the 3'-invT modification and the target RNA substrate (often with a fluorescent label and a quencher for real-time analysis, or radioactively labeled for gel analysis).
-
Reaction Buffer: Prepare a suitable reaction buffer, typically 50 mM Tris-HCl (pH 7.5) and 10 mM MgCl₂.
-
Denaturation: Separately denature the DNAzyme (e.g., 100 nM) and the RNA substrate (e.g., 1 µM) by heating at 85-95°C for 2-5 minutes, then cool to the reaction temperature (e.g., 37°C).
-
Initiation: Start the reaction by mixing the denatured DNAzyme and substrate solutions at 37°C.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a quenching buffer containing a chelating agent like EDTA (to a final concentration of ~80 mM) and placing the tube on ice.
-
Analysis: Analyze the cleavage products using denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the bands (by autoradiography or fluorescence imaging) and quantify the percentage of cleaved versus uncleaved substrate to determine cleavage rates.
Protocol 2: Nuclease Resistance Assay in Serum
-
Preparation: Prepare solutions of the unmodified control DNAzyme and the 3'-invT modified DNAzyme at a known concentration (e.g., 1 µM).
-
Incubation Medium: Prepare the incubation medium, for example, Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum.
-
Incubation: Add the DNAzyme to the serum-containing medium and incubate at 37°C.
-
Time Points: Draw aliquots at defined intervals (e.g., 0, 30, 60, 120, 180 minutes).
-
Quenching: Immediately quench the reaction by heating the aliquot to 98°C for 3 minutes and then flash-freezing in liquid nitrogen to inactivate all enzymatic activity.
-
Purification (Optional but Recommended): Purify the remaining oligonucleotide from the aliquot, for example, by ethanol precipitation.
-
Analysis: Analyze the amount of full-length, intact DNAzyme remaining at each time point by denaturing PAGE. Quantify the band intensity to calculate the degradation rate and the half-life of the DNAzyme.
Visualizations
Caption: Mechanism of 3'-invT mediated nuclease resistance.
Caption: Experimental workflow for testing modified DNAzymes.
Caption: Troubleshooting flowchart for low cleavage activity.
Overcoming challenges in the purification of 3'-amino-modified oligonucleotides
Welcome to the technical support center for the purification of 3'-amino-modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these modified oligonucle otides.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions arising during the purification of 3'-amino-modified oligonucleotides.
General Purity and Yield
Q1: What are the expected purity and yield for 3'-amino-modified oligonucleotides after purification?
A1: The expected purity and yield depend on the chosen purification method, the length and sequence of the oligonucleotide, and the efficiency of the synthesis and deprotection steps. Generally, you can expect the following:
| Purification Method | Typical Purity (% Full-Length Product) | Typical Yield (% of Crude) | Recommended For |
| Reverse-Phase HPLC (RP-HPLC) | >85% | 50-70% | Oligonucleotides <50 bases, especially those with hydrophobic modifications.[1] |
| Ion-Exchange HPLC (IE-HPLC) | 80-90% | Variable | Unmodified oligonucleotides up to 80 bases; provides high-quality oligos in a cell-friendly salt form.[2] |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | 20-50% | Oligonucleotides >40 bases and applications requiring the highest purity.[1][3] |
Note: The presence of a 3'-amino modification can sometimes lead to lower yields compared to unmodified oligonucleotides due to potential side reactions and additional handling steps.[4]
Troubleshooting HPLC Purification
Q2: I am observing peak splitting or broad peaks during RP-HPLC purification of my 3'-amino-modified oligonucleotide. What are the possible causes and solutions?
A2: Peak splitting or broadening in RP-HPLC can be caused by several factors. Here is a troubleshooting guide:
Potential Causes and Solutions for HPLC Peak Issues
| Potential Cause | Recommended Solution |
| Formation of Diastereomers | For 3'-amino-modifiers with a chiral center (e.g., some Fmoc-protected CPGs), diastereomers can form and may separate on HPLC, leading to split peaks.[5] This is more common for shorter oligonucleotides. If baseline separation is not achieved, consider collecting both peaks as the product. Using a 3'-PT-amino-modifier CPG, which does not have a chiral center, can prevent this issue.[6][7] |
| Secondary Structures | The oligonucleotide may be forming secondary structures (e.g., hairpins). Try increasing the column temperature to 60°C to denature these structures.[8] |
| Incompatible Sample Solvent | The solvent your sample is dissolved in may be too different from the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase.[9] |
| Column Contamination or Void | Contaminants on the column frit or a void in the packing material can disrupt the flow path. Try back-flushing the column. If the problem persists, the column may need to be replaced.[9] |
| Mobile Phase pH | The pH of the mobile phase may be too close to the pKa of the amino group, causing inconsistent ionization. Ensure your mobile phase is adequately buffered.[9] |
Troubleshooting Workflow for HPLC Peak Splitting
Caption: Troubleshooting workflow for HPLC peak splitting.
Handling Impurities from Synthesis
Q3: I suspect I have acetyl-capped impurities from using an Fmoc-protected 3'-amino-CPG. How can I identify and remove them?
A3: Acetyl-capped impurities can arise when the Fmoc protecting group is prematurely removed during synthesis, and the free amine is subsequently capped with acetic anhydride.[4][9] This impurity will not have a free amine for conjugation.
-
Identification: This impurity will have a slightly different retention time on RP-HPLC compared to the desired product. Mass spectrometry can confirm the presence of a +42 Da mass shift.
-
Removal: Unfortunately, removing this impurity can be challenging as its chromatographic properties are very similar to the full-length product. The best approach is prevention:
Experimental Protocols
This section provides detailed methodologies for the key purification techniques.
Deprotection Protocols
1. Deprotection of Oligonucleotides from 3'-PT-Amino-Modifier CPG
This protocol is for the cleavage and deprotection of oligonucleotides synthesized on a Phthalimide (PT)-protected amino-modifier CPG.
-
Reagents:
-
Ammonium hydroxide (28-30%)
-
AMA (1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine)
-
-
Procedure:
-
Transfer the CPG support to a screw-cap vial.
-
Add the deprotection solution:
-
After incubation, allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for purification.
-
2. Deprotection of Oligonucleotides from 3'-Fmoc-Amino-Modifier CPG
This protocol describes the removal of the Fmoc protecting group and cleavage from the support.
-
Reagents:
-
20% Piperidine in DMF (v/v)
-
Concentrated Ammonium Hydroxide (28-30%)
-
-
Procedure for On-Support Fmoc Removal (for subsequent on-support conjugation):
-
Wash the CPG-bound oligonucleotide with DMF.
-
Add a solution of 20% piperidine in DMF to the CPG.
-
Agitate for 15 minutes at room temperature. Repeat this step once.[7]
-
Wash the CPG thoroughly with DMF and then with acetonitrile to remove residual piperidine. The support is now ready for on-support conjugation.
-
-
Procedure for Cleavage and Deprotection (including Fmoc removal):
-
Transfer the CPG to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Incubate at room temperature for 2 hours. This will cleave the oligonucleotide from the support and remove the Fmoc group.[10]
-
Continue incubation according to the requirements for deprotecting the nucleobases (typically overnight at 55°C).
-
Proceed with evaporation and resuspension as described for the PT-amino-modifier protocol.
-
Deprotection Workflow
Caption: General deprotection workflow for 3'-amino-modified oligonucleotides.
Purification Protocols
1. Reverse-Phase HPLC (RP-HPLC) Purification
This protocol provides a general method for the purification of 3'-amino-modified oligonucleotides using a C18 column.
-
Materials:
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Deprotected and dried oligonucleotide sample resuspended in water or Mobile Phase A.
-
-
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the oligonucleotide sample.
-
Elute with a linear gradient of acetonitrile (Mobile Phase B). A typical gradient is 5% to 50% Mobile Phase B over 30-40 minutes. The optimal gradient may need to be determined empirically based on the oligonucleotide length and hydrophobicity.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the major peak (the full-length product).
-
Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry).
-
Pool the pure fractions and evaporate to dryness.
-
Perform a desalting step to remove the TEAA salt.
-
2. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
This protocol is suitable for obtaining high-purity 3'-amino-modified oligonucleotides.
-
Materials:
-
Denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7M Urea) in TBE buffer.
-
Formamide loading buffer.
-
TBE running buffer.
-
UV shadowing equipment.
-
Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
-
-
Procedure:
-
Resuspend the dried oligonucleotide in formamide loading buffer.
-
Heat the sample at 95°C for 3-5 minutes and then snap-cool on ice.
-
Load the sample onto the denaturing polyacrylamide gel.
-
Run the gel at a constant power until the tracking dye has migrated to the desired position.
-
Visualize the oligonucleotide bands by UV shadowing. The major, slowest-migrating band should be the full-length product.
-
Excise the gel slice containing the desired band.
-
Crush the gel slice and elute the oligonucleotide by incubating in elution buffer overnight at 37°C with gentle agitation.
-
Separate the eluate from the gel fragments.
-
Desalt the eluted oligonucleotide (e.g., by ethanol precipitation or using a desalting column).
-
Purification Method Selection Guide
Caption: Decision guide for selecting a purification method.
References
- 1. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 2. Method of Oligonucleotide Purification [biosyn.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. 3'-PT Amino Modifier C3 CPG | LGC, Biosearch Technologies [biosearchtech.com]
- 8. atdbio.com [atdbio.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
Investigating the concentration-dependent inhibition of DNA synthesis by amino nucleosides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the concentration-dependent inhibition of DNA synthesis by amino nucleosides.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during your experiments.
Q1: Why am I observing high cellular toxicity or unexpected cell death even at low concentrations of my amino nucleoside analog?
A1: This could be due to several factors:
-
Off-Target Effects: The compound may be inhibiting other essential cellular processes. A primary concern is the inhibition of mitochondrial DNA polymerase γ (Pol γ), which can lead to mitochondrial dysfunction and subsequent toxicity.[1][2]
-
Metabolic Activation: The amino nucleoside is likely being phosphorylated intracellularly to its active triphosphate form.[3][4] The efficiency of this activation can vary between cell types, leading to different levels of toxicity.
-
Contamination: Ensure the purity of your amino nucleoside compound. Contaminants from the synthesis process can have their own toxic effects.[5]
Troubleshooting Steps:
-
Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your DNA synthesis assay.
-
Include control nucleoside analogs with known toxicity profiles.[1]
-
Evaluate mitochondrial function using specific assays if mitochondrial toxicity is suspected.
Q2: My results for DNA synthesis inhibition are inconsistent across different experimental batches. What could be the cause?
A2: Inconsistency can stem from several sources:
-
Cell Culture Conditions: Factors such as cell line passage number, cell density at the time of treatment, and batch-to-batch variations in media or serum can significantly impact results.
-
Compound Stability: Ensure your amino nucleoside is stable in the solvent and culture medium. Some compounds degrade over time, especially when exposed to light or certain temperatures.
-
Assay Timing: The duration of treatment and the timing of the DNA synthesis measurement (e.g., the [³H]-thymidine or EdU pulse) are critical and must be kept consistent.
Troubleshooting Steps:
-
Maintain a consistent cell culture protocol, using cells within a defined passage number range.
-
Prepare fresh dilutions of the compound for each experiment from a stable stock solution.
-
Standardize all incubation times precisely.
Q3: I am not observing a clear concentration-dependent (dose-response) inhibition of DNA synthesis. What should I check?
A3: A lack of a clear dose-response curve can be perplexing. Consider the following:
-
Concentration Range: The concentrations tested may be too narrow or not in the effective range for the specific cell line. You may need to test a wider range, often spanning several orders of magnitude.
-
Compound Solubility: The amino nucleoside may be precipitating out of solution at higher concentrations. Visually inspect the culture wells for any precipitate.
-
Mechanism of Action: Some nucleoside analogs act as chain terminators, while others are competitive inhibitors of DNA polymerases.[3][6] The shape of the inhibition curve can be influenced by the intracellular concentration of competing natural deoxynucleotides.[7]
-
Resistance: The cell line may have or may have developed resistance to the analog, for instance, through mutations in the viral or cellular enzymes that activate the drug.[8]
Troubleshooting Steps:
-
Perform a pilot experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the effective range.
-
Check the solubility of your compound in the final culture medium. Using a vehicle like DMSO is common, but its final concentration should be low and consistent across all treatments.[1]
-
Measure the intracellular pools of natural deoxynucleoside triphosphates (dNTPs), as high levels can outcompete the analog.[9]
Q4: How can I determine if my amino nucleoside is a competitive inhibitor of a DNA polymerase or a chain terminator?
A4: Differentiating these mechanisms requires specific biochemical assays:
-
Competitive Inhibition: This is often assessed using purified DNA polymerase enzymes. The reaction rate is measured at various concentrations of the natural substrate (e.g., dCTP) and the inhibitor (the triphosphate form of your amino nucleoside). A competitive inhibitor will increase the apparent Km of the enzyme for its natural substrate without changing the Vmax. The triphosphate form of 3'-amino-2',3'-dideoxycytidine, for example, competitively inhibited dCTP incorporation by DNA polymerase alpha.[6]
-
Chain Termination: This is demonstrated by an assay that analyzes the length of newly synthesized DNA strands. If the analog is incorporated and terminates the chain, you will observe an accumulation of shorter DNA fragments in a concentration-dependent manner. This can be visualized using gel electrophoresis. Amino nucleosides, like other analogs lacking a 3'-hydroxyl group, are expected to function as chain terminators.[10]
Quantitative Data on Nucleoside Analog Inhibition
The inhibitory potential of nucleoside analogs is typically quantified by IC50 (half-maximal inhibitory concentration) in cellular assays or Ki (inhibition constant) in enzymatic assays.
| Compound | Mechanism of Action | Target Cell Line / Enzyme | Inhibitory Concentration |
| 3'-Amino-2',3'-dideoxycytidine (triphosphate form) | Competitive inhibitor with respect to dCTP | Purified DNA Polymerase Alpha | Ki = 9.6 µM[6] |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | PC3 (Prostate Cancer) | IC50 = 2.64 µM[11] |
| Hydroxyurea | Ribonucleotide Reductase Inhibition | Not Specified | IC50 = 997 µM[11] |
| Aphidicolin | DNA Polymerase α and δ Inhibition | Not Specified | Potent inhibitor, specific IC50 varies[11] |
| Etoposide | Topoisomerase II Inhibition | MOLT-3 (Leukemia) | IC50 = 0.051 µM[11] |
| Gemcitabine | Ribonucleotide Reductase Inhibition, DNA Incorporation | Pancreatic Adenocarcinoma | Cell-cycle specific for S phase[12] |
| Nelarabine (prodrug) | DNA Synthesis Inhibition via incorporation | T-cell leukemia blasts | T-cell selective[12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: [³H]-Thymidine Incorporation Assay
This assay directly measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.[11]
-
Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the amino nucleoside and appropriate controls (e.g., vehicle, known inhibitors like Aphidicolin). Incubate for a specific period (e.g., 24 hours).
-
Radiolabeling: Add [³H]-thymidine (typically 1 µCi/well) to each well and incubate for 4-6 hours to allow for its incorporation into newly synthesized DNA.[11]
-
Harvesting: Harvest the cells onto a filter mat using an automated cell harvester. This process lyses the cells and traps the DNA containing the incorporated radiolabel onto the filter.
-
Scintillation Counting: Place the filter mat in a scintillation counter to measure the amount of incorporated [³H]-thymidine.
-
Data Analysis: Calculate the percentage of inhibition of DNA synthesis for each concentration relative to the untreated control. Determine the IC50 value by plotting inhibition versus log concentration.
Protocol 2: EdU (5-ethynyl-2'-deoxyuridine) Proliferation Assay
This is a non-radioactive alternative to the thymidine assay that detects DNA synthesis via click chemistry.[13][14]
-
Cell Culture and Treatment: Seed and treat cells with the amino nucleoside as described in Protocol 1.
-
EdU Labeling: Add EdU (a nucleoside analog of thymidine) to the culture medium at a final concentration of 10 µM and incubate for 1-2 hours.[13][14]
-
Cell Fixation: Harvest the cells and fix them with a formaldehyde-based fixative (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., Triton™ X-100) to allow the detection reagent to enter the cell.
-
Click Chemistry Reaction: Prepare a "click" reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide), which will covalently bind to the alkyne group on the incorporated EdU. Incubate cells with the cocktail for 30 minutes in the dark.[13]
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of cells that have incorporated EdU (i.e., cells in S phase).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This technique determines the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). DNA synthesis inhibitors typically cause cells to accumulate in the S phase.[11]
-
Cell Treatment: Treat cells with the amino nucleoside for various time points (e.g., 12, 24, 48 hours).
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).[11]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content.
-
Data Analysis: Generate DNA content histograms. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase.
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the key pathways and processes involved in the investigation of amino nucleoside inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV-1 Polymerase Inhibition by Nucleoside Analogs: Cellular- and Kinetic Parameters of Efficacy, Susceptibility and Resistance Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 9. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleoside Analogues as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 13. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 14. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Functional Blocking of DNA 3'-Ends by Modified Deoxynucleosides
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges associated with the functional blocking of DNA 3'-ends by modified deoxynucleosides.
Frequently Asked Questions (FAQs)
Q1: What are common 3'-end modifications that block DNA polymerase extension?
A1: Several modifications can be introduced to the 3'-end of an oligonucleotide to prevent DNA polymerase from adding subsequent nucleotides. These modifications are crucial for applications like Sanger sequencing, single-nucleotide polymorphism (SNP) analysis, and preventing unwanted ligation. The most common blocking groups include:
-
Dideoxynucleotides (ddNTPs): These nucleotides lack the 3'-hydroxyl group (OH) necessary for the formation of a phosphodiester bond, leading to highly effective and near-permanent termination of DNA synthesis.[1][2]
-
3'-Phosphate Group (3'-PO4): The presence of a phosphate group at the 3'-terminus physically blocks the addition of new nucleotides. This is an effective method, but the phosphate group can sometimes be removed by phosphatases under certain conditions.[1][3]
-
3'-Inverted Nucleotide (e.g., 3'-Inverted dT): An inverted nucleotide has its orientation flipped, which prevents DNA polymerases from recognizing it as a valid substrate for extension.[1][4]
-
3'-Carbon Spacers (e.g., C3 Spacer): These are non-nucleotidic linkers that create a gap and prevent the polymerase from proceeding.[1]
-
3'-Amino-Modifier: An amino group at the 3'-terminus will also block extension by DNA polymerase.[5]
Q2: My PCR or primer extension assay is failing when using a 3'-modified primer. What are the possible causes?
A2: Failure of enzymatic reactions with 3'-modified primers can stem from several factors:
-
Incomplete Removal of a Reversible Blocking Group: If you are using a reversible terminator, the chemical or enzymatic step to remove the blocking group may be inefficient, leaving a significant portion of your primers blocked.
-
Incompatible DNA Polymerase: Not all DNA polymerases are suitable for use with modified nucleotides. Some may have proofreading (3'→5' exonuclease) activity that can remove the modified nucleotide, while others may be sterically hindered by the modification.[6][7]
-
Suboptimal Reaction Conditions: The concentration of your modified primer, the ratio of modified to unmodified dNTPs (if applicable), annealing temperature, and extension time may need to be optimized.[8][9]
-
Degradation of the Modified Oligonucleotide: Although some modifications can increase nuclease resistance, improper storage or handling can still lead to degradation.
Q3: How can I remove a 3'-phosphate group to allow for subsequent enzymatic reactions?
A3: A 3'-phosphate group can be removed using a phosphatase enzyme. T4 Polynucleotide Kinase (T4 PNK) is a multifunctional enzyme that possesses a 3'-phosphatase activity, in addition to its 5'-kinase activity.[3] Alkaline phosphatases can also be used. It is important to purify the DNA after the phosphatase treatment to remove the enzyme and buffer components before proceeding to the next step.[10][11]
Q4: Can I use a proofreading DNA polymerase with my 3'-modified template?
A4: It is generally not recommended to use a DNA polymerase with strong proofreading (3'→5' exonuclease) activity when working with 3'-modified oligonucleotides intended to block extension. The exonuclease activity can potentially remove the terminal modified nucleotide, thereby negating the block.[6] It is preferable to use a polymerase that lacks proofreading activity or has been engineered to be compatible with modified nucleotides.
Troubleshooting Guides
Problem 1: Low yield of desired product in a primer extension reaction with a removable blocking group.
| Possible Cause | Recommended Solution |
| Inefficient Deblocking | Optimize the deblocking reaction conditions (e.g., incubation time, temperature, reagent concentration). Verify deblocking efficiency using mass spectrometry or gel electrophoresis. |
| Suboptimal Polymerase Activity | Ensure you are using a DNA polymerase known to be compatible with your specific nucleotide modifications. Consider screening different polymerases. Increase the enzyme concentration in increments. |
| Incorrect dNTP Concentration | Optimize the concentration of dNTPs. For some applications, a higher concentration may be required to drive the reaction forward.[9] |
| Issues with Thermal Cycling | Optimize the annealing temperature to ensure efficient primer binding. Increase the extension time to allow the polymerase more time to incorporate the nucleotide.[8] |
Problem 2: Non-specific amplification or smears on a gel when using modified nucleotides.
| Possible Cause | Recommended Solution |
| Contamination with Unmodified Oligonucleotides | Ensure the purity of your 3'-modified oligonucleotide. Consider an additional purification step, such as HPLC. An "enzymatic Mop-Up" strategy can be used to remove contaminating dNTPs from preparations of modified dNTPs.[12] |
| Primer-Dimer Formation | Increase the annealing temperature. Redesign primers to have lower self-complementarity. |
| Low Polymerase Fidelity | Use a high-fidelity DNA polymerase if the application allows and if it is compatible with the modifications. |
| Excessive Enzyme Concentration | Reduce the amount of DNA polymerase in the reaction.[9] |
Quantitative Data Summary
Table 1: Comparison of Common 3'-End Blocking Modifications
| Modification | Blocking Efficiency | Leakage Potential | Reversibility | Primary Applications |
| Dideoxynucleotide (ddNTP) | Very High[1] | Minimal[1] | No | Sanger Sequencing, SNP analysis |
| 3'-Phosphate | High[1] | Low (can be removed by phosphatases)[1] | Yes (enzymatic) | Temporary blocking of ligation/extension |
| 3'-Inverted dT | Very High[1] | Minimal[1] | No | Nuclease resistance, PCR blocking |
| 3'-O-allyl | High | Low | Yes (chemical) | Reversible terminators for sequencing[13] |
| 3'-O-(2-nitrobenzyl) | High | Low | Yes (photochemical) | Reversible terminators for sequencing[13] |
Experimental Protocols
Protocol 1: Enzymatic Removal of a 3'-Phosphate Group using T4 Polynucleotide Kinase (T4 PNK)
This protocol is for dephosphorylating the 3'-end of a DNA oligonucleotide.
Materials:
-
3'-phosphorylated DNA oligonucleotide
-
T4 Polynucleotide Kinase (NEB #M0201 or similar)
-
10X T4 PNK Reaction Buffer
-
Nuclease-free water
-
DNA purification kit (e.g., spin column-based)
Procedure:
-
Set up the following reaction in a microcentrifuge tube:
-
3'-phosphorylated DNA: 1 µg
-
10X T4 PNK Reaction Buffer: 2 µL
-
T4 Polynucleotide Kinase: 10 units
-
Nuclease-free water: to a final volume of 20 µL
-
-
Mix gently by pipetting up and down.
-
Incubate the reaction at 37°C for 30 minutes.
-
Inactivate the enzyme by heating at 65°C for 20 minutes.
-
Purify the dephosphorylated DNA using a spin column purification kit according to the manufacturer's instructions.
-
The DNA is now ready for downstream applications such as ligation or primer extension.
Protocol 2: Blunting of DNA Ends with 3' Overhangs using T4 DNA Polymerase
This protocol utilizes the 3'→5' exonuclease activity of T4 DNA Polymerase to remove 3' overhangs.
Materials:
-
DNA with 3' overhangs
-
T4 DNA Polymerase (NEB #M0203 or similar)[14]
-
10X NEBuffer (e.g., r2.1)
-
dNTP mix (10 mM each)
-
EDTA (0.5 M)
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, combine the following:
-
DNA: 1 µg
-
10X Reaction Buffer: 5 µL
-
dNTP mix: to a final concentration of 100 µM each
-
Nuclease-free water: to a final volume of 49 µL
-
-
Add 1 unit of T4 DNA Polymerase.
-
Incubate at 12°C for 15 minutes.[14][15]
-
Caution: Higher temperatures or longer incubation times can lead to recessed ends due to excessive exonuclease activity.[14]
-
-
Stop the reaction by adding 2 µL of 0.5 M EDTA and heating to 75°C for 20 minutes.[14][15]
-
The blunted DNA can be purified for subsequent cloning or ligation steps.
Visualizations
Caption: Troubleshooting workflow for failed primer extension reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]
- 3. Polynucleotide 3′-terminal Phosphate Modifications by RNA and DNA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idtdna.com [idtdna.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. Modified DNA polymerases for PCR troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. PCR Troubleshooting [caister.com]
- 10. DNA Modifying Enzymes - New England Biolabs GmbH [neb-online.de]
- 11. neb.com [neb.com]
- 12. Elimination of residual natural nucleotides from 3'-O-modified-dNTP syntheses by enzymatic mop-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3′-O-modified nucleotides as reversible terminators for pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. Blunting ends by 3’ overhang removal and 3’ recessed (5’ overhang) end fill-in using T4 DNA Polymeras... [protocols.io]
Validation & Comparative
3'-Amino-3'-deoxythymidine vs 3'-azido-3'-deoxythymidine (AZT) antiviral efficacy
A Comparative Guide to the Antiviral Efficacy of 3'-Amino-3'-deoxythymidine and 3'-azido-3'-deoxythymidine (AZT)
For researchers and professionals in the field of drug development, understanding the nuances of antiviral compounds is paramount. This guide provides an objective comparison of this compound (AMT) and its well-known precursor, 3'-azido-3'-deoxythymidine (AZT or zidovudine), focusing on their antiviral efficacy, mechanisms of action, and metabolic pathways.
Introduction
3'-azido-3'-deoxythymidine (AZT) was the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection and has been a cornerstone of antiretroviral therapy. Its primary metabolite, this compound (AMT), is formed via the reduction of the azido group of AZT. While the antiviral properties of AZT are well-documented, the role of AMT in antiviral efficacy is less clear, with more research focusing on its potential contribution to the toxicity of AZT.
Mechanism of Action
Both AZT and AMT are thymidine analogues that, to exert antiviral activity, must be converted intracellularly to their active triphosphate forms. Their primary target is the viral reverse transcriptase (RT), an enzyme crucial for the replication of retroviruses like HIV.
3'-azido-3'-deoxythymidine (AZT):
AZT is a prodrug that is phosphorylated by cellular kinases to AZT-monophosphate (AZT-MP), AZT-diphosphate (AZT-DP), and finally the active moiety, AZT-triphosphate (AZT-TP). AZT-TP acts as a competitive inhibitor of viral reverse transcriptase. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. Upon incorporation, the 3'-azido group of AZT prevents the formation of the next 3'-5' phosphodiester bond, leading to premature chain termination and halting viral DNA synthesis. The efficacy of AZT is attributed to its selective affinity for HIV reverse transcriptase over human DNA polymerases.
This compound (AMT):
Information on the direct antiviral activity of AMT is limited. However, it is known to be a precursor to a noncompetitive inhibitor of HIV-1 reverse transcriptase. This suggests a different mechanism of action compared to the competitive inhibition by AZT-TP. Noncompetitive inhibitors bind to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic activity.
Below is a diagram illustrating the metabolic and activation pathways of AZT and AMT.
Caption: Metabolic activation and mechanism of action of AZT and AMT.
Antiviral Efficacy: A Comparative Overview
Direct comparative studies on the antiviral efficacy of AMT versus AZT are scarce in the available scientific literature. Most research has focused on the well-established potency of AZT.
3'-azido-3'-deoxythymidine (AZT):
AZT has demonstrated potent in vitro activity against a range of retroviruses, most notably HIV-1. Its efficacy is typically measured by the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the concentration of the drug required to inhibit viral replication by 50%.
| Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| HIV-1 (HTLV-IIIB) | MT4 Lymphocytes | 0.004 | |
| Feline Leukemia Virus | MOLT4 | 0.02 | |
| Feline Leukemia Virus | HT1080 | 1.75 | |
| Feline Leukemia Virus | U937 | 2.31 |
This compound (AMT):
Experimental Protocols
The following is a generalized experimental workflow for determining the in vitro antiviral activity of compounds like AZT.
Caption: Generalized workflow for in vitro antiviral activity assay.
Detailed Methodologies:
-
Cell Culture: Human T-lymphoid cells (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Virus Infection: Cells are infected with a known titer of the virus (e.g., HIV-1).
-
Drug Treatment: Immediately after infection, the cells are treated with various concentrations of the test compounds (AZT or AMT).
-
Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Assessment of Viral Replication:
-
p24 Antigen Assay: The level of the viral core protein p24 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in p24 levels indicates inhibition of viral replication.
-
Reverse Transcriptase (RT) Assay: The activity of reverse transcriptase in the culture supernatant is measured. A decrease in RT activity corresponds to a lower viral load.
-
-
Data Analysis: The concentration of the drug that inhibits viral replication by 50% (IC50 or EC50) is calculated from the dose-response curve.
Conclusion
3'-azido-3'-deoxythymidine (AZT) is a potent antiviral agent with a well-characterized mechanism of action as a competitive inhibitor of reverse transcriptase. In contrast, its primary metabolite, this compound (AMT), is known to be a precursor to a noncompetitive inhibitor of the same enzyme. However, there is a significant gap in the scientific literature regarding the direct comparative antiviral efficacy of AMT itself. While AZT has been extensively studied and its antiviral potency is well-established with quantitative data, similar data for AMT is largely unavailable. Future research directly comparing the in vitro and in vivo antiviral activities of these two related compounds would be valuable for a more complete understanding of their respective roles in antiretroviral therapy and the overall pharmacological profile of zidovudine.
Comparative Analysis of 3'-Deoxythymidine Analogs in HIV Inhibition: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent 3'-deoxythymidine analogs, Azidothymidine (AZT) and Stavudine (d4T), in the context of Human Immunodeficiency Virus (HIV) inhibition. Both nucleoside reverse transcriptase inhibitors (NRTIs) have played significant roles in the history of antiretroviral therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and associated toxicities, supported by experimental data and detailed protocols.
Introduction
Azidothymidine (3'-azido-3'-deoxythymidine, Zidovudine) and Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) are synthetic thymidine analogs that act as chain terminators in the reverse transcription of the HIV genome.[1] Their primary mechanism of action involves the inhibition of HIV reverse transcriptase (RT), an enzyme crucial for the virus to convert its RNA genome into DNA for integration into the host cell's genome.[2] While both drugs share this fundamental mechanism, they exhibit notable differences in their antiviral potency and, critically, in their side-effect profiles, particularly concerning mitochondrial toxicity.[3]
Data Presentation: Efficacy and Toxicity
The following tables summarize the quantitative data on the anti-HIV-1 activity and mitochondrial toxicity of AZT and d4T. These values represent a synthesis of findings from multiple in vitro studies.
Table 1: Anti-HIV-1 Efficacy of 3'-Deoxythymidine Analogs
| Analog | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Azidothymidine (AZT) | MT-4 | HIV-1 induced cytopathogenicity | 0.002 - 0.1 | [4][5] |
| MT-4 | HIV-1 (AZT-sensitive strain) | 0.023 | [6] | |
| MT-4 | HIV-1 (IIIB strain) | 0.0066 | [4] | |
| Stavudine (d4T) | MT-4 | HIV-1 induced cytopathogenicity | 0.009 - 6 | [7] |
IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values can vary depending on the HIV-1 strain, cell line, and specific experimental conditions.
Table 2: Mitochondrial Toxicity of 3'-Deoxythymidine Analogs
| Analog | Parameter | Method | Value | Reference |
| Azidothymidine (AZT) | Inhibition of DNA Polymerase γ (Ki) | In vitro enzyme assay | 1.8 µM (competitive) | [8] |
| mtDNA Depletion (Adipocytes) | Real-time PCR | 52.1% | [9] | |
| Stavudine (d4T) | Inhibition of DNA Polymerase γ (IC50) | In vitro enzyme assay | 15 µM | [10] |
| mtDNA Depletion (Adipocytes) | Real-time PCR | 87.1% | [9] |
Ki (Inhibition constant) reflects the binding affinity of the inhibitor to the enzyme. A lower Ki indicates a more potent inhibitor. mtDNA depletion is a key indicator of mitochondrial toxicity.
Clinical observations corroborate these in vitro findings, with d4T generally associated with a higher incidence and severity of mitochondrial toxicity-related adverse effects, such as peripheral neuropathy and lipoatrophy, compared to AZT.[3]
Mechanism of Action and Toxicity Pathway
The primary mechanism of action for both AZT and d4T is the competitive inhibition of HIV reverse transcriptase and chain termination of the nascent proviral DNA. However, their interaction with the host cell's mitochondrial DNA polymerase γ is the basis for their primary toxicity.
Caption: Mechanism of action and toxicity pathway of AZT and d4T.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Cell-Free)
This protocol outlines a common colorimetric assay to determine the IC50 of a compound against HIV-1 RT.
Caption: Workflow for a cell-free HIV-1 RT inhibition assay.
Detailed Steps:
-
Plate Preparation: Use a 96-well microplate pre-coated with streptavidin.
-
Compound Dilution: Prepare serial dilutions of the test compounds (AZT, d4T) and a known RT inhibitor as a positive control. Add the diluted compounds to the respective wells.
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each well, except for the negative control wells.
-
Incubation: Incubate the plate to allow the compounds to bind to the RT.
-
Reverse Transcription Reaction: Add the reaction mixture containing a template/primer hybrid, dNTPs, and digoxigenin (DIG)-labeled dUTP. Incubate to allow reverse transcription to occur.
-
Washing: Wash the wells to remove unincorporated nucleotides.
-
Detection: Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP). After incubation and another wash step, add a colorimetric HRP substrate (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
Cell-Based Anti-HIV-1 Assay (p24 Antigen ELISA)
This protocol measures the inhibition of HIV-1 replication in a cellular context by quantifying the viral p24 capsid protein.
Detailed Steps:
-
Cell Seeding: Seed a suitable cell line (e.g., MT-4, TZM-bl) in a 96-well plate.[11][12]
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Infection: Infect the cells with a known titer of HIV-1. Include uninfected and untreated infected controls.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial p24 antigen capture ELISA kit according to the manufacturer's instructions.[12]
-
Data Analysis: Determine the EC50 value by plotting the percentage of p24 inhibition against the compound concentration.
Mitochondrial DNA (mtDNA) Depletion Assay
This assay quantifies the amount of mtDNA relative to nuclear DNA (nDNA) to assess mitochondrial toxicity.
Caption: Workflow for mtDNA depletion assay using qPCR.
Detailed Steps:
-
Cell Treatment: Culture a relevant cell line (e.g., HepG2, adipocytes) in the presence of various concentrations of the test compounds for an extended period (e.g., several days to weeks).[13]
-
DNA Extraction: Extract total genomic DNA from the treated and untreated cells.
-
Quantitative PCR (qPCR): Perform qPCR using two sets of primers and probes: one specific for a mitochondrial gene (e.g., a subunit of cytochrome c oxidase) and one for a single-copy nuclear gene (e.g., β-globin).[14][15]
-
Data Analysis: Determine the threshold cycle (Ct) values for both the mitochondrial and nuclear genes for each sample. Calculate the relative amount of mtDNA to nDNA using the ΔΔCt method. A decrease in the mtDNA/nDNA ratio in treated cells compared to untreated cells indicates mtDNA depletion.
Conclusion
Both Azidothymidine and Stavudine are effective inhibitors of HIV-1 reverse transcriptase. However, the data clearly indicates that d4T has a more pronounced mitochondrial toxicity profile, primarily driven by its greater propensity to cause mtDNA depletion. This comparative analysis, supported by detailed experimental protocols, provides a valuable resource for researchers in the field of antiretroviral drug development. Understanding the nuances of efficacy and toxicity is paramount for the design of next-generation NRTIs with improved safety profiles. The provided methodologies can serve as a foundation for the standardized evaluation of novel 3'-deoxythymidine analogs and other potential anti-HIV compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Mitochondrial DNA replication, nucleoside reverse-transcriptase inhibitors, and AIDS cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial toxicities of nucleoside analogue reverse transcriptase inhibitors in AIDS cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Estimation of Intracellular Concentration of Stavudine Triphosphate in HIV-Infected Children Given a Reduced Dose of 0.5 Milligrams per Kilogram Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac mitochondrial DNA polymerase-gamma is inhibited competitively and noncompetitively by phosphorylated zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial DNA depletion and morphologic changes in adipocytes associated with nucleoside reverse transcriptase inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Long-Term Exposure to AZT, but not d4T, Increases Endothelial Cell Oxidative Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Mitochondrial DNA depletion and morphologic changes in adipocytes associated with nucleoside reverse transcriptase inhibitor therapy [natap.org]
3'-Amino-3'-deoxythymidine Triphosphate: A Competitive Inhibitor of dTTP in DNA Synthesis
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3'-Amino-3'-deoxythymidine triphosphate (3'-ATTP) and its natural counterpart, deoxythymidine triphosphate (dTTP), in the context of DNA synthesis. 3'-ATTP serves as a competitive inhibitor of dTTP, making it a molecule of significant interest in the development of therapeutic agents and as a tool in molecular biology research. This document outlines the mechanism of action, presents comparative kinetic data, and provides detailed experimental protocols for the characterization of such inhibitors.
Mechanism of Action: Competitive Inhibition and Chain Termination
3'-ATTP exerts its inhibitory effect on DNA synthesis through a dual mechanism. Firstly, it acts as a competitive inhibitor to the natural substrate, dTTP, for the active site of DNA polymerases. The structural similarity between 3'-ATTP and dTTP, with the key difference being the substitution of a hydroxyl group (-OH) with an amino group (-NH2) at the 3' position of the deoxyribose sugar, allows it to bind to the enzyme's active site.
Secondly, and more critically, upon incorporation into a growing DNA strand, 3'-ATTP acts as a chain terminator. The absence of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the incoming nucleotide, prevents further elongation of the DNA chain. This premature termination of DNA synthesis is a key aspect of its biological activity.
Quantitative Comparison of 3'-ATTP and dTTP
The efficacy of 3'-ATTP as a competitive inhibitor is quantified by its inhibition constant (Ki), while the affinity of a DNA polymerase for its natural substrate, dTTP, is represented by the Michaelis constant (Km). A lower Ki value indicates a stronger binding of the inhibitor to the enzyme, signifying more potent inhibition.
| Enzyme | Substrate/Inhibitor | Constant | Value (µM) |
| DNA Polymerase-alpha | 3'-ATTP | Ki | 3.3 |
| DNA Polymerase-alpha | dTTP | Km | 8 |
| HIV Reverse Transcriptase | 3'-amino-TTP analogs | Ki | 0.005 - 0.013 |
Note: The Ki for HIV Reverse Transcriptase is a range reported for 3'-amino thymidine triphosphate analogs.
The data clearly indicates that 3'-ATTP is a potent inhibitor of DNA polymerase-alpha, with a Ki value lower than the Km of the natural substrate dTTP.[1] This suggests that 3'-ATTP can effectively compete with dTTP for binding to the enzyme's active site. Furthermore, analogs with a 3'-amino modification have shown very potent inhibition of HIV reverse transcriptase, with Ki values in the nanomolar range.
Experimental Protocols
Determination of Ki for a Competitive Inhibitor (Steady-State Kinetics)
This protocol outlines a general method for determining the inhibition constant (Ki) of a competitive inhibitor, such as 3'-ATTP, against its competing substrate (dTTP) for a DNA polymerase.
Materials:
-
Purified DNA polymerase
-
Primer-template DNA substrate (e.g., poly(dA)-oligo(dT))
-
Deoxythymidine triphosphate (dTTP) of varying concentrations
-
This compound triphosphate (3'-ATTP) of varying concentrations
-
Radiolabeled dNTP (e.g., [α-³²P]dATP or [³H]dTTP) for detection
-
Reaction buffer (specific to the polymerase, typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Quenching solution (e.g., EDTA)
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should contain the DNA polymerase, primer-template DNA, a fixed concentration of the radiolabeled dNTP, and the reaction buffer.
-
Varying Substrate and Inhibitor Concentrations:
-
To determine the Km for dTTP, set up reactions with varying concentrations of dTTP in the absence of the inhibitor (3'-ATTP).
-
To determine the Ki for 3'-ATTP, set up several series of reactions. Within each series, use a fixed concentration of 3'-ATTP and vary the concentration of dTTP. Use at least three different fixed concentrations of the inhibitor.
-
-
Initiation and Incubation: Initiate the reactions by adding the enzyme and incubate at the optimal temperature for the polymerase (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the initial linear velocity phase (typically less than 20% of substrate converted to product).
-
Termination: Stop the reactions by adding a quenching solution (e.g., a solution containing a high concentration of EDTA).
-
Quantification: Quantify the amount of incorporated radiolabeled nucleotide. This can be done by spotting the reaction mixture onto DE81 filter paper, washing away unincorporated nucleotides, and measuring the radioactivity using a scintillation counter. Alternatively, reaction products can be separated by gel electrophoresis and quantified using a phosphorimager.
-
Data Analysis:
-
Plot the initial reaction velocity (v) against the substrate concentration ([S]) for the uninhibited reaction. Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) to determine Vmax and Km for dTTP.
-
For the inhibited reactions, create a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration. The lines should intersect at the y-axis, which is characteristic of competitive inhibition.
-
The apparent Km (Km_app) in the presence of the inhibitor can be determined from the x-intercept of each line (-1/Km_app).
-
Plot the Km_app values against the inhibitor concentrations ([I]). The data should fit a linear equation: Km_app = Km * (1 + [I]/Ki). The Ki can be calculated from the slope of this line (slope = Km/Ki).
-
Visualizations
Figure 1. Competitive inhibition of DNA synthesis by 3'-ATTP.
Figure 2. Mechanism of DNA chain termination by 3'-ATTP.
References
Validating the Inhibition of DNA Replication by 3'-Amino-3'-deoxythymidine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3'-Amino-3'-deoxythymidine (AmT) and the well-established DNA replication inhibitor, 3'-Azido-3'-deoxythymidine (Zidovudine or AZT). The focus is on their in vitro inhibitory effects on DNA synthesis, supported by experimental data and detailed protocols to aid in the design and interpretation of related research.
Mechanism of Action: Chain Termination of DNA Synthesis
Both this compound and Zidovudine are nucleoside analogs that function as chain terminators during DNA replication. Upon entry into the cell, they are phosphorylated to their active triphosphate forms by cellular kinases. These triphosphate analogs are then recognized by DNA polymerases as substrates. However, due to the modification at the 3' position of the deoxyribose sugar (an amino group in AmT and an azido group in AZT), they lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate. This leads to the termination of the growing DNA chain, thereby halting DNA replication.
The triphosphate form of this compound acts as a competitive inhibitor of DNA polymerase alpha with respect to the natural substrate, deoxythymidine triphosphate (dTTP)[1]. Similarly, the triphosphate of Zidovudine (AZTTP) is a known inhibitor of viral reverse transcriptases and cellular DNA polymerases.
Mechanism of DNA Replication Inhibition
Comparative Performance Data
The following table summarizes the in vitro inhibitory activities of this compound triphosphate and Zidovudine triphosphate against DNA polymerase α, as well as the cytotoxic effects of the parent compounds in murine leukemia (L1210) cells.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Cell Line | IC50 |
| This compound-5'-triphosphate | DNA Polymerase α | 3.3 µM[1] | L1210 | Not Reported |
| Zidovudine-5'-triphosphate (AZTTP) | DNA Polymerase α | 230 µM | L1210 | 6.18 µM |
Note: A lower Ki value indicates a higher binding affinity and more potent inhibition of the enzyme. A lower IC50 value indicates greater potency in inhibiting cell growth. While a direct IC50 value for this compound in L1210 cells was not found in the reviewed literature, studies have shown it decreases the incorporation of [2-14C]thymidine into the DNA of L1210 cells in vitro[1].
Experimental Protocols
This section provides a detailed methodology for an in vitro DNA polymerase inhibition assay to determine the Ki of nucleotide analogs.
In Vitro DNA Polymerase α Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of this compound-5'-triphosphate and Zidovudine-5'-triphosphate against DNA polymerase α.
Materials:
-
Purified DNA Polymerase α
-
Activated Calf Thymus DNA (template/primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)
-
[³H]dTTP (radiolabeled tracer)
-
Test compounds: this compound-5'-triphosphate and Zidovudine-5'-triphosphate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA
-
Stop Solution: 10% Trichloroacetic acid (TCA), 1% Sodium Pyrophosphate
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, activated calf thymus DNA, dATP, dGTP, dCTP, and [³H]dTTP. The concentration of dTTP should be varied, while the other dNTPs are kept at a saturating concentration.
-
Inhibitor Preparation: Prepare serial dilutions of the triphosphate forms of this compound and Zidovudine in the assay buffer.
-
Assay Setup: In a microcentrifuge tube, combine the reaction mixture, a specific concentration of the inhibitor, and purified DNA polymerase α. A control reaction without any inhibitor should be included.
-
Initiation and Incubation: Initiate the reaction by adding the DNA polymerase α and incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding ice-cold stop solution.
-
Precipitation and Filtration: Precipitate the newly synthesized DNA on ice for 30 minutes. Collect the precipitate by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with cold 5% TCA followed by ethanol to remove unincorporated [³H]dTTP.
-
Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the rate of DNA synthesis (incorporation of [³H]dTTP) for each inhibitor concentration and each dTTP concentration.
-
Determine the Km for dTTP in the absence of the inhibitor.
-
Plot the data using a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/[dTTP]) at different inhibitor concentrations to determine the Ki value and the type of inhibition. For competitive inhibition, the Ki can be calculated from the equation: Km(app) = Km(1 + [I]/Ki), where Km(app) is the apparent Km in the presence of the inhibitor [I].
-
References
The Superiority of 3'-Amino-T Monomers in Non-Enzymatic Template Copying: A Comparative Analysis
For Immediate Publication
BOSTON, MA – In the field of prebiotic chemistry and the development of synthetic biological systems, the efficiency and fidelity of non-enzymatic nucleic acid replication are of paramount importance. Research into alternatives to the canonical ribonucleotides has identified 3'-amino-modified nucleotides as exceptionally potent substrates for template-directed polymerization. This guide provides a detailed comparison of the template copying rates achieved with 3'-amino-3'-deoxythymidine (3'-NH2-ddT) monomers versus traditional ribonucleotides, supported by experimental data that underscores the profound rate enhancement offered by the amino modification.
The primary advantage of substituting the 3'-hydroxyl group of a nucleotide with a 3'-amino group lies in the latter's superior nucleophilicity. This intrinsic chemical property dramatically accelerates the rate of phosphoramidate bond formation during primer extension, obviating the need for enzymatic catalysis. Experimental evidence consistently demonstrates that this modification leads to a significant increase in the speed and efficiency of template copying.
Quantitative Comparison of Polymerization Rates
The following table summarizes the quantitative differences in template copying performance between 3'-amino-nucleotides and standard ribonucleotides. Data indicates that 3'-amino monomers can enhance polymerization rates by a factor of 2 to 30-fold over their ribonucleotide counterparts. Furthermore, modifications such as the substitution of thymine with 2-thiothymidine (s²T) in the 3'-amino monomer can lead to even greater rate enhancements.
| Monomer Type | Template Base | Relative Rate Enhancement | Observed Rate Constant (k_obs) | Conditions |
| 3'-Amino Monomers | General | 2 to 30-fold vs. Ribonucleotides | Not directly compared in a single study | N/A |
| 3'-NH2-ddG | C | > 42 h⁻¹ | Complete copying in < 5 min | pH 7.5, 100 mM HEI catalyst |
| 3'-NH2-dd(s²T) | A | ~5-fold vs. 3'-NH2-ddT | Not specified | N/A |
| Ribonucleotides | ||||
| 2-MeImpG | C | Baseline (Fastest Ribonucleotide) | ~12 h⁻¹ | pH 8.0, 40 mM Monomer |
| 2-MeImpU | A | Significantly Slower | 0.26 h⁻¹ | pH 7.0, 200 mM MgCl₂, 1 M NaCl |
| 2-MeImp(s²U) | A | ~3.7-fold vs. 2-MeImpU | 0.96 h⁻¹ | pH 7.0, 200 mM MgCl₂, 1 M NaCl |
Note: The data is compiled from multiple studies to illustrate the general performance differences. Direct side-by-side kinetic comparisons under identical conditions are limited in the literature. The rate enhancement for 3'-amino monomers is a cited range from comparative studies.
Experimental Workflow and Signaling Pathways
The process of non-enzymatic template-directed primer extension follows a straightforward workflow. A short, often fluorescently labeled, primer is first annealed to a longer template strand, leaving a single-stranded overhang that dictates the sequence of monomer addition. Activated monomers present in the solution bind to the complementary bases on the template and subsequently react with the 3'-terminus of the primer, extending it by one nucleotide. This cycle repeats along the length of the template.
Caption: Workflow for non-enzymatic primer extension assay.
Experimental Protocols
The following is a representative protocol for a non-enzymatic primer extension experiment, synthesized from methodologies reported in leading studies.
1. Materials and Reagents:
-
Primer: 5'-fluorescently labeled (e.g., Cy5 or TAMRA) DNA or RNA oligonucleotide.
-
Template: DNA or RNA oligonucleotide with a sequence complementary to the primer and a single-stranded template region.
-
Activated Monomers: 5'-phosphor-(2-methyl)imidazolides of this compound (3'-NH2-2-MeImpddT) and 5'-(2-methylimidazol-1-yl) phosphates of ribonucleotides (e.g., 2-MeImpU).
-
Reaction Buffer: 200 mM HEPES or Tris-HCl, pH 7.5-8.0.
-
Catalyst/Cofactor: 100-200 mM MgCl₂.
-
Quench/Loading Buffer: 8 M Urea, 20 mM EDTA, with tracking dyes (e.g., bromophenol blue).
2. Annealing of Primer and Template:
-
Prepare a solution containing the primer and template at a typical molar ratio of 1:1.1 (e.g., 10 µM primer, 11 µM template) in the reaction buffer without MgCl₂.
-
Heat the mixture to 95°C for 3 minutes to ensure denaturation of any secondary structures.
-
Allow the mixture to cool slowly to room temperature (~23°C) to facilitate annealing.
3. Primer Extension Reaction:
-
Initiate the reaction by adding the activated monomer(s) to the annealed primer-template complex to a final concentration (e.g., 5-50 mM).
-
Add MgCl₂ to its final concentration (e.g., 100 mM).
-
Incubate the reaction at a constant temperature, typically room temperature (23°C) or 4°C.
-
At specified time points (e.g., 10 min, 1 hr, 6 hr, 24 hr), withdraw aliquots of the reaction mixture.
4. Quenching and Analysis:
-
Immediately quench each aliquot by adding it to an equal volume of quench/loading buffer. This stops the reaction and denatures the nucleic acid duplexes.
-
Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE), typically on a 20% gel containing 8 M urea.
-
Visualize the fluorescently labeled primer and its extension products using a suitable gel imager.
-
Quantify the fraction of unreacted primer and the extended products by measuring the intensity of the corresponding bands. The rate of reaction can be determined by plotting the natural logarithm of the fraction of unreacted primer versus time and fitting the data to a pseudo-first-order kinetic model.
Conclusion
The use of 3'-amino-T monomers represents a significant advancement in non-enzymatic template copying. The enhanced nucleophilicity of the 3'-amino group provides a substantial rate acceleration compared to the 3'-hydroxyl of conventional ribonucleotides. This property makes 3'-amino-nucleotides a highly attractive system for the development of self-replicating molecular systems and for applications in diagnostics and synthetic biology that require efficient, enzyme-free nucleic acid polymerization. Future research may focus on further optimizing reaction conditions and exploring other modifications to enhance both the speed and fidelity of this promising replication chemistry.
Structure-activity relationship of 3'-substituted deoxynucleosides against HIV
The development of nucleoside reverse transcriptase inhibitors (NRTIs) marked a turning point in the fight against Human Immunodeficiency Virus (HIV). These drugs target the viral reverse transcriptase (RT) enzyme, a crucial component for the replication of HIV.[1][2] A key structural feature of these deoxynucleoside analogs is the modification at the 3'-position of the sugar moiety. This substitution is fundamental to their mechanism of action, which involves terminating the growing viral DNA chain during reverse transcription.[3][4] This guide provides a comparative analysis of the structure-activity relationship (SAR) of various 3'-substituted deoxynucleosides, presenting experimental data, outlining common testing protocols, and illustrating the underlying mechanisms.
Mechanism of Action: Chain Termination
NRTIs are prodrugs that, once inside a host cell, are phosphorylated by cellular kinases to their active triphosphate form.[3][5] This active form mimics natural deoxynucleoside triphosphates (dNTPs) and is recognized by HIV's reverse transcriptase. The viral enzyme incorporates the NRTI-triphosphate into the newly forming viral DNA strand.[4][6] However, the absence of a 3'-hydroxyl group on the sugar ring of the NRTI prevents the formation of the next 3'-5'-phosphodiester bond, leading to the termination of DNA chain elongation and halting viral replication.[4][5]
Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).
Comparative Anti-HIV Activity of 3'-Substituted Deoxynucleosides
The nature of the substituent at the 3'-position significantly influences the antiviral potency and toxicity profile of deoxynucleoside analogs. The following table summarizes the in vitro activity of several key 3'-substituted compounds against HIV-1.
| Compound Name (Abbreviation) | 3'-Substituent | Anti-HIV Activity (EC₅₀/IC₅₀/IC₉₀ in µM) | Cell Type | Cytotoxicity (CC₅₀ in µM) |
| Zidovudine (AZT) | Azido (-N₃) | IC₉₀: 0.0001 - 0.04[7] | Primary Mononuclear Phagocytes | >10[7] |
| Alovudine (FLT) | Fluoro (-F) | IC₅₀: 0.0014 - 0.0168[8] | Multidrug-Resistant HIV-1 Isolates | Similar to AZT[8] |
| Stavudine (d4T) | 2',3'-didehydro | Potent inhibitor of HIV-1 RT[9][10] | - | Dose-limiting toxicity: peripheral neuropathy[10] |
| Lamivudine (3TC) | L-Thia-sugar | EC₅₀: 0.13 (for a related L-nucleoside)[11] | - | Low toxicity[11] |
| Emtricitabine (FTC) | L-Thia-sugar, 5-F | Approx. 3-fold more potent than Lamivudine[12] | T cells | - |
EC₅₀: 50% effective concentration; IC₅₀/IC₉₀: 50%/90% inhibitory concentration; CC₅₀: 50% cytotoxic concentration.
Analysis of Structure-Activity Relationships:
-
3'-Azido Group (AZT): Zidovudine (3'-azido-3'-deoxythymidine) was the first approved antiretroviral drug.[13] The 3'-azido group effectively terminates the DNA chain. AZT demonstrates potent activity, particularly in tissue macrophages.[7]
-
3'-Fluoro Group (FLT): Alovudine (3'-fluoro-3'-deoxythymidine) is another potent NRTI.[8] Studies have shown that it retains activity against HIV-1 isolates that are resistant to other drugs like AZT.[8] However, its development was hampered by toxicity issues.[14][15] Interestingly, the difluoro-substituted analog, 3',3'-difluoro-3'-deoxythymidine, is virtually inactive, highlighting the subtle structural requirements for activity.[16]
-
2',3'-Unsaturation (Stavudine): Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a thymidine analog that also acts as a potent inhibitor of HIV-1 reverse transcriptase.[9][10][17] Its use has been limited by side effects, including peripheral neuropathy and lactic acidosis.[18][19]
-
L-Configuration and Thia-sugar (Lamivudine and Emtricitabine): Lamivudine (3TC) and Emtricitabine (FTC) are unique in that they are L-nucleoside analogs, which is an unnatural stereochemical configuration.[20] This L-configuration contributes to their favorable safety profile.[21] Emtricitabine is structurally very similar to lamivudine but contains a fluorine atom at the 5-position of the cytosine base.[22] Mechanistic studies have shown that the triphosphate form of emtricitabine is incorporated about 10-fold more efficiently by HIV-1 RT than that of lamivudine, which may contribute to its enhanced potency.[20] Both are highly effective and are cornerstones of modern antiretroviral therapy, though they share cross-resistance.[22][23]
Experimental Protocols for Anti-HIV Activity Screening
The evaluation of novel deoxynucleoside analogs for anti-HIV activity typically involves a series of in vitro cell-based assays.[24][25]
Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a test compound.
Materials:
-
Cell Lines: Human T-lymphocyte cell lines (e.g., SupT1), peripheral blood mononuclear cells (PBMCs), or engineered cell lines like TZM-bl which express HIV receptors and contain a luciferase reporter gene under the control of the HIV-1 LTR promoter.[8][24]
-
Virus: Laboratory-adapted strains of HIV-1 (e.g., HTLV-IIIBa-L) or clinical isolates.[7]
-
Test Compounds: 3'-substituted deoxynucleoside analogs.
-
Controls: A known active drug (e.g., AZT) as a positive control and no drug as a negative control.
Procedure:
-
Cytotoxicity Assay (CC₅₀ Determination):
-
Cells are seeded in a 96-well plate and incubated with serial dilutions of the test compound for a period that mirrors the antiviral assay (e.g., 48 hours).
-
Cell viability is assessed using methods like the MTT or XTT assay, which measure mitochondrial activity.
-
The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50%.
-
-
Antiviral Assay (EC₅₀ Determination):
-
Pre-seeded cells are infected with a known amount of HIV-1 for a short period (e.g., 2 hours).[24]
-
The virus is washed off, and the cells are then incubated with various concentrations of the test compound.[7]
-
After a set incubation period (e.g., 4-7 days), the extent of viral replication is measured.[7] This can be done by:
-
p24 Antigen ELISA: Quantifying the amount of the viral core protein p24 in the cell culture supernatant.[7][8]
-
Reverse Transcriptase Activity Assay: Measuring the activity of the RT enzyme in the supernatant.
-
Reporter Gene Assay: In cells like TZM-bl, measuring the expression of a reporter gene (e.g., luciferase) which is activated upon successful viral replication.[24]
-
-
The EC₅₀ value is the compound concentration that inhibits viral replication by 50% compared to the no-drug control.
-
-
Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window for the compound.
Caption: Workflow for in vitro screening of anti-HIV compounds.
References
- 1. iapac.org [iapac.org]
- 2. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 3. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 4. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 5. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Zidovudine - Wikipedia [en.wikipedia.org]
- 7. Anti-HIV-1 activity of 3'-azido-3'-deoxythymidine (AZT) in primary mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-HIV type 1 activity of 3'-fluoro-3'-deoxythymidine for several different multidrug-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T). | Sigma-Aldrich [sigmaaldrich.com]
- 10. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, structure-activity relationships, and mechanism of drug resistance of D- and L-beta-3'-fluoro-2',3'-unsaturated-4'-thionucleosides as anti-HIV agents [pubmed.ncbi.nlm.nih.gov]
- 12. The antiretroviral potency of emtricitabine is approximately 3-fold higher compared to lamivudine in dual human immunodeficiency virus type 1 infection/competition experiments in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts | Britannica [britannica.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Triphosphate Prodrugs of the Anti-HIV-Active Compound 3'-Deoxy-3'-fluorothymidine (FLT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3',3'-Difluoro-3'-deoxythymidine: comparison of anti-HIV activity to 3'-fluoro-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is Stavudine used for? [synapse.patsnap.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Stavudine - Wikipedia [en.wikipedia.org]
- 20. Mechanistic studies show that (-)-FTC-TP is a better inhibitor of HIV-1 reverse transcriptase than 3TC-TP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural basis of HIV inhibition by L-nucleosides: opportunities for drug development and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 24. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HIV Drug Preclinical Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Guide to the Cytotoxicity of 3'-Amino-3'-deoxythymidine and its Parent Compound AZT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic profiles of 3'-Amino-3'-deoxythymidine (3'-ADT), a primary metabolite of Zidovudine (AZT), and its parent compound, AZT. The information presented herein is compiled from experimental data to assist in research and development involving these nucleoside analogs.
Executive Summary
Zidovudine (AZT) is a well-established antiretroviral drug that exerts its therapeutic effect through the inhibition of viral reverse transcriptase. However, its clinical use is often limited by significant cytotoxicity, particularly hematological toxicity. This compound (3'-ADT), also known as aminothymidine (AMT), is a major metabolite of AZT. The comparative cytotoxicity of AZT and 3'-ADT is complex and appears to be highly dependent on the cell type. While some studies suggest that 3'-ADT may be less toxic than AZT in certain cell lines, other reports indicate it can be significantly more cytotoxic, particularly to hematopoietic progenitor cells. This guide will delve into the available quantitative data, mechanisms of action, and experimental protocols to provide a clearer understanding of their cytotoxic relationship.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes the available IC50 values for AZT in various human cell lines. Notably, direct, comparative studies providing IC50 values for 3'-ADT under the same experimental conditions are scarce in the reviewed literature.
| Compound | Cell Line | Assay Duration | IC50 / EC50 (µM) | Reference |
| AZT | Human Bone Marrow Progenitor Cells (CFU-GM) | Not Specified | 0.9 ± 0.1 | [1] |
| CEM T-lymphoblastoid (wild type) | Not Specified | 350 (EC50) | [2] | |
| CEM T-lymphoblastoid (AZT-resistant) | Not Specified | 2000 (EC50) | [2] | |
| CEM T-lymphoblastoid | Not Specified | 300 (EC50) | [3] | |
| HCT-8 (Human Colon Tumor) | 5 days | 55 | [4] |
Contrasting Reports on 3'-ADT Cytotoxicity:
There are conflicting reports regarding the cytotoxicity of 3'-ADT relative to AZT:
-
Evidence of Higher Toxicity: One report suggests that 3'-ADT is 5- to 7-fold more toxic to human hematopoietic progenitor cells than AZT.
-
Evidence of Lower Toxicity: In contrast, a study on K-562 human leukemia cells indicated that the inhibition of hemoglobin production by 3'-ADT was "substantially lower" than that of AZT[5]. Furthermore, in the HCT-8 human colon tumor cell line, the intracellular levels of 3'-ADT generated from AZT were found to be below those associated with significant cytotoxicity[4]. Another study reported that "3-aminothymidine" exhibited potent growth inhibition in CCRF-HSB-2 and CCRF-CEM leukemia cell lines[6].
This disparity underscores the critical role of cell-specific metabolism and mechanisms of toxicity.
Mechanisms of Cytotoxicity
The cytotoxic effects of both AZT and 3'-ADT are primarily linked to their interference with nucleic acid synthesis, though other mechanisms have been identified.
3'-Azido-3'-deoxythymidine (AZT)
The cytotoxicity of AZT is multifactorial:
-
DNA Chain Termination: After intracellular phosphorylation to AZT-triphosphate (AZT-TP), AZT is incorporated into elongating DNA strands by DNA polymerases. The absence of a 3'-hydroxyl group on the sugar moiety of AZT prevents the formation of the next phosphodiester bond, leading to chain termination and subsequent DNA fragmentation[4][7].
-
Mitochondrial Toxicity: AZT can inhibit mitochondrial DNA polymerase gamma, leading to depletion of mitochondrial DNA (mtDNA). It also inhibits thymidine phosphorylation in mitochondria, which can disrupt the supply of deoxynucleotides necessary for mtDNA replication[8]. This mitochondrial dysfunction can lead to increased production of reactive oxygen species (ROS) and apoptosis[9].
-
Inhibition of Protein Glycosylation: AZT-monophosphate (AZT-MP) has been shown to inhibit protein glycosylation in the Golgi apparatus, which can disrupt the function of numerous cellular proteins[10].
-
Induction of Apoptosis: AZT can induce programmed cell death (apoptosis) in various cell types, including placental cells[9].
This compound (3'-ADT)
The cytotoxic mechanisms of 3'-ADT are less extensively characterized but are known to involve:
-
Inhibition of DNA Polymerase: Similar to its parent compound, the phosphorylated form of 3'-ADT can act as an inhibitor of DNA polymerases, thereby disrupting DNA replication[11].
-
Alteration of Gene Expression: In K-562 erythroleukemia cells, 3'-ADT has been shown to inhibit hemoglobin synthesis by decreasing the rate of globin-specific gene transcription[5].
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in the cytotoxicity of these compounds and the methods used to assess them, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of 3'-ADT and AZT using the MTT assay.
Caption: Simplified signaling pathways illustrating the mechanisms of cytotoxicity for AZT and 3'-ADT.
Experimental Protocols
A standard method for assessing the in vitro cytotoxicity of nucleoside analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of 3'-ADT and AZT that inhibits cell viability by 50% (IC50).
Materials:
-
Target human cell line (e.g., CEM, K-562, or a relevant hematopoietic progenitor cell line)
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound (3'-ADT) and Zidovudine (AZT)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plates overnight in a humidified incubator (37°C, 5% CO2) to allow for cell adherence (for adherent cells) or stabilization.
-
-
Compound Treatment:
-
Prepare a series of dilutions of 3'-ADT and AZT in complete culture medium. A typical range would span several orders of magnitude around the expected IC50.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and a vehicle control if the compounds are dissolved in a solvent like DMSO.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from the wells and add 100-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration on a logarithmic scale and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
References
- 1. Toxicity of 3'-azido-3'-deoxythymidine and 9-(1,3-dihydroxy-2-propoxymethyl)guanine for normal human hematopoietic progenitor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cellular pharmacology of 3'-azido-3'-deoxythymidine with evidence of incorporation into DNA of human bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of in vitro biological properties and mouse toxicities of three thymidine analogs active against human immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Aminothymidine inhibits growth of cultured human T-cell acute lymphoblastoid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS 52450-18-7 [daltonresearchmolecules.com]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. 3'-azido-3'-deoxythymidine (AZT) induces apoptosis and alters metabolic enzyme activity in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of in vitro biological properties and mouse toxicities of three thymidine analogs active against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. k562 cells ic50: Topics by Science.gov [science.gov]
A Comparative Guide to the Cross-Reactivity of 3'-Modified Nucleosides with Various DNA Polymerases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various 3'-modified nucleosides as substrates for different DNA polymerases. The information presented is curated from experimental data to assist in the selection of appropriate polymerase-nucleoside analog pairs for various molecular biology applications, including DNA sequencing, PCR, and the development of antiviral therapeutics.
Introduction
Modified nucleosides, particularly those with alterations at the 3'-hydroxyl group of the deoxyribose sugar, are fundamental tools in molecular biology and medicine. By replacing the 3'-OH, these analogs can act as chain terminators of DNA synthesis, a principle that underlies Sanger sequencing and the mechanism of many antiviral drugs.[1][2] However, the efficiency and selectivity of incorporation of these 3'-modified nucleosides vary significantly among different DNA polymerases.[3][4] This guide summarizes the cross-reactivity of common 3'-modified nucleosides with a selection of frequently used DNA polymerases.
Data Presentation: Comparative Incorporation of 3'-Modified Nucleosides
The following tables summarize the quantitative data on the incorporation efficiency and chain termination capabilities of various 3'-modified nucleosides by different DNA polymerases. The data has been compiled from multiple studies, and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: Incorporation of 3'-Azido-3'-deoxythymidine (AZTTP) and other 3'-Modified dNTPs by Various DNA Polymerases
| DNA Polymerase | 3'-Modified Nucleoside | Relative Incorporation Efficiency (Compared to natural dNTP) | Observations | Reference |
| Taq Polymerase | 3'-Azido-ddTTP (AZTTP) | Low to Moderate | Can incorporate AZTTP, but with lower efficiency than reverse transcriptases. | [5] |
| 3'-Amino-ddNTPs | Low | Generally a poor substrate. | ||
| Pfu Polymerase | 3'-Azido-ddTTP (AZTTP) | Very Low | The 3'-5' exonuclease (proofreading) activity of Pfu can lead to the removal of misincorporated analogs.[6][7] | [6] |
| 3'-Amino-ddNTPs | Very Low | Not efficiently incorporated. | ||
| Klenow Fragment (exo-) | 3'-Azido-ddTTP (AZTTP) | Moderate | Can incorporate AZTTP, making it useful for some labeling and sequencing applications. | [8] |
| 3'-Amino-ddNTPs | Low to Moderate | Shows some tolerance for 3'-amino modifications. | ||
| HIV-1 Reverse Transcriptase | 3'-Azido-ddTTP (AZTTP) | High | AZTTP is a potent chain terminator for HIV-1 RT, forming the basis of its antiviral activity.[9] | [1][9] |
| 3'-Amino-ddNTPs | Moderate to High | Can serve as substrates and chain terminators. | ||
| Therminator™ DNA Polymerase | 3'-O-Azidomethyl-dNTPs | High | Engineered to efficiently incorporate reversible terminators for sequencing-by-synthesis. |
Table 2: Kinetic Parameters for Incorporation of Selected 3'-Modified Nucleosides
| DNA Polymerase | 3'-Modified Nucleoside | Kd (µM) | kpol (s-1) | Catalytic Efficiency (kpol/Kd) (µM-1s-1) | Reference |
| HCV NS5B Polymerase | 2'F-2'C-Me-UTP | 113 ± 28 | 0.67 ± 0.05 | 0.0059 ± 0.0015 | [10] |
| HCV NS5B Polymerase | 2'F-UTP | - | - | 0.029 ± 0.005 (6-fold discrimination vs UTP) | [10] |
| HCV NS5B Polymerase | 2'N3-UTP | - | - | 0.000076 ± 0.000010 (2,105-fold discrimination vs UTP) | [10] |
| Klenow Fragment | (S)-dSpTP | - | - | 8 x 10-4 | [11] |
| Klenow Fragment | (R)-dSpTP | - | - | 6 x 10-5 | [11] |
Note: The data in this table is derived from different studies and experimental setups. Kd represents the dissociation constant, and kpol is the rate of polymerase incorporation.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the study of 3'-modified nucleosides and DNA polymerases.
Caption: Mechanism of DNA polymerase action and chain termination by 3'-modified nucleosides.
Caption: Experimental workflow for assessing the cross-reactivity of 3'-modified nucleosides.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of cross-reactivity studies.
Primer Extension Assay for Single Nucleotide Incorporation
This assay is used to determine the efficiency of incorporation of a single 3'-modified nucleoside by a DNA polymerase.
Materials:
-
5'-radiolabeled (e.g., 32P) or fluorescently labeled primer
-
Unlabeled DNA template
-
DNA polymerase of interest
-
Reaction buffer specific to the polymerase
-
Natural dNTPs
-
3'-modified dNTP analog
-
Stop/loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer
Protocol:
-
Annealing: Anneal the labeled primer to the DNA template by mixing them in the reaction buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Reaction Setup: Prepare the reaction mixtures on ice. For each reaction, combine the annealed primer/template, DNA polymerase, and the specific dNTP (either the natural dNTP or the 3'-modified analog) at various concentrations.
-
Initiation and Incubation: Initiate the reaction by transferring the tubes to the optimal temperature for the DNA polymerase and incubate for a defined time course (e.g., 1, 5, 10, 20 minutes).
-
Quenching: Stop the reactions by adding an equal volume of stop/loading buffer.
-
Denaturing PAGE: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.
-
Analysis: After electrophoresis, visualize the products by autoradiography or fluorescence imaging. The intensity of the band corresponding to the incorporated nucleotide (n+1 product) is quantified to determine the incorporation efficiency.[12]
Determination of Inhibition Constant (Ki)
This protocol outlines a method to determine the inhibition constant (Ki) of a 3'-modified nucleoside, which quantifies its potency as a competitive inhibitor of the natural dNTP.
Materials:
-
Same as for the primer extension assay.
-
A range of concentrations for both the natural dNTP and the 3'-modified nucleoside inhibitor.
Protocol:
-
Reaction Setup: Set up a series of primer extension reactions. Each series should have a fixed concentration of the natural dNTP and varying concentrations of the 3'-modified nucleoside inhibitor. Repeat this for several different fixed concentrations of the natural dNTP.
-
Kinetic Measurements: Perform the primer extension reactions as described above, ensuring that the reactions are in the steady-state range (initial velocity phase).
-
Data Analysis:
-
Measure the initial velocity (rate of product formation) for each reaction.
-
Plot the reciprocal of the initial velocity (1/V) against the concentration of the inhibitor ([I]) for each fixed concentration of the natural substrate ([S]). This is known as a Dixon plot.
-
The Ki can be determined from the intersection point of the lines on the Dixon plot. Alternatively, use non-linear regression analysis to fit the data to the competitive inhibition model of the Michaelis-Menten equation.[13]
-
Conclusion
The cross-reactivity of 3'-modified nucleosides with DNA polymerases is a critical factor influencing the outcome of numerous molecular biology techniques and the efficacy of antiviral therapies. While reverse transcriptases are generally more permissive to incorporating these analogs, other polymerases like the Klenow fragment can also serve as useful tools. High-fidelity proofreading polymerases such as Pfu are typically poor choices for the incorporation of modified nucleosides due to their exonuclease activity. The continued engineering of DNA polymerases promises to yield enzymes with enhanced capabilities for incorporating a wider range of modified nucleotides, further expanding the molecular biologist's toolkit.
References
- 1. 逆転写酵素の注意点 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3′-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. finechem-mirea.ru [finechem-mirea.ru]
- 5. Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCR fidelity of pfu DNA polymerase and other thermostable DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsra.net [ijsra.net]
- 8. researchgate.net [researchgate.net]
- 9. Accurate fidelity analysis of the reverse transcriptase by a modified next-generation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The kinetic and chemical mechanism of high-fidelity DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Assays Using 3'-Amino-3'-deoxythymidine Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility and performance of assays utilizing oligonucleotide probes labeled via a 3'-Amino-3'-deoxythymidine (3'-Am-dT) linker versus common alternative labeling methods, namely biotin and digoxigenin (DIG). The selection of a robust and reproducible probe labeling strategy is critical for the accuracy and reliability of nucleic acid hybridization assays such as Fluorescence In Situ Hybridization (FISH), microarrays, and quantitative PCR (qPCR).
Introduction to this compound (3'-Am-dT) Labeling
This compound provides a primary amine group at the 3'-terminus of an oligonucleotide probe. This amine group serves as a versatile anchor for the covalent attachment of a wide variety of labels, including fluorescent dyes, haptens, and other reporter molecules, through amine-reactive cross-linking chemistry. This method is a subset of a broader class of post-synthesis labeling techniques known as amine-modification labeling.
The key advantage of this two-step labeling process—incorporation of the amine linker followed by chemical conjugation of the label—is its potential for high consistency and efficiency. This approach can uncouple the enzymatic synthesis of the probe from the incorporation of bulky labeled nucleotides, which can sometimes be inefficient and variable.
Performance Comparison: 3'-Am-dT vs. Alternatives
While direct, head-to-head studies quantifying the reproducibility of probes labeled specifically with 3'-Am-dT are limited in publicly available literature, we can infer their performance based on comprehensive studies of amine-modification labeling techniques. These studies indicate that amine-based labeling methods offer excellent reproducibility.
| Feature | 3'-Amino-Modifier (e.g., 3'-Am-dT) Labeled Probes | Biotin Labeled Probes | Digoxigenin (DIG) Labeled Probes |
| Labeling Strategy | Two-step: Enzymatic/chemical incorporation of an amine, followed by chemical conjugation of an amine-reactive label (e.g., NHS-ester dyes). | Enzymatic incorporation of biotinylated nucleotides or chemical synthesis with biotin phosphoramidites. | Enzymatic incorporation of DIG-labeled nucleotides. |
| Reproducibility | High. Amine-based labeling systems have been shown to have the least technical variation and most reproducible gene expression patterns in microarray analysis.[1] | High. A well-established and reliable method. | High. Offers comparable reproducibility to biotin labeling. |
| Intra-Assay CV | Generally expected to be <10% for optimized assays.[2][3] | Typically in the range of 5-15%. | Similar to biotin, generally <15%. |
| Inter-Assay CV | Generally expected to be <15% for optimized assays.[2][3] | Typically in the range of 10-20%. | Similar to biotin, generally <15%. |
| Sensitivity | High. The degree of labeling can be controlled, and bright, photostable dyes can be used. | High, with multiple amplification strategies available (e.g., streptavidin-HRP). | High, comparable to biotin. Can be advantageous in tissues with high endogenous biotin.[4] |
| Flexibility | Very high. A wide variety of amine-reactive labels (fluorophores, haptens, etc.) can be conjugated post-synthesis. | Moderate. Primarily relies on the biotin-streptavidin interaction for detection. | Moderate. Relies on anti-DIG antibodies for detection. |
| Workflow | Two-step labeling process. | Can be a one-step (direct incorporation) or two-step process. | Typically a one-step direct incorporation during probe synthesis. |
Experimental Protocols
Protocol 1: Labeling of Oligonucleotide Probes via 3'-Amine Modification
This protocol describes a general method for labeling an oligonucleotide that has been synthesized with a 3'-amino modifier.
-
Oligonucleotide Preparation : Synthesize the oligonucleotide probe with a this compound modifier. Purify the oligonucleotide, for example, by HPLC, to ensure it is free of contaminants.
-
Resuspend Oligonucleotide : Dissolve the amino-modified oligonucleotide in a suitable buffer, such as 0.1 M sodium carbonate buffer (pH 9.0).
-
Prepare Amine-Reactive Dye : Dissolve an amine-reactive dye (e.g., an NHS-ester functionalized fluorophore) in a dry organic solvent like DMSO.
-
Conjugation Reaction : Add the dissolved dye to the oligonucleotide solution. The molar ratio of dye to oligonucleotide may need to be optimized, but a 10- to 20-fold molar excess of the dye is a common starting point.
-
Incubation : Incubate the reaction mixture in the dark at room temperature for 1-2 hours, or as recommended by the dye manufacturer.
-
Purification of Labeled Probe : Remove the unconjugated dye from the labeled probe. This can be achieved through methods such as ethanol precipitation, size-exclusion chromatography (e.g., a G-25 column), or HPLC.
-
Quantification : Determine the concentration and degree of labeling of the final probe using UV-Vis spectrophotometry.
Protocol 2: In Situ Hybridization (ISH) with Labeled Probes
The following is a generalized workflow for performing ISH with labeled probes. Specific steps for tissue preparation, hybridization temperatures, and wash conditions should be optimized for the specific probe and target.
-
Tissue/Cell Preparation : Prepare the biological sample (e.g., paraffin-embedded tissue sections, cultured cells) by fixing, permeabilizing, and performing any necessary pre-treatments to allow probe access to the target nucleic acid.
-
Hybridization :
-
Prepare a hybridization buffer containing the labeled probe at the desired concentration.
-
Denature the probe and the target nucleic acid within the sample.
-
Apply the hybridization solution to the sample and incubate overnight at the optimal hybridization temperature to allow the probe to anneal to its target.
-
-
Post-Hybridization Washes : Perform a series of stringent washes to remove any unbound or non-specifically bound probes. The stringency of the washes (determined by salt concentration and temperature) is critical for specificity.
-
Detection :
-
For Fluorescently Labeled Probes (via 3'-Amine) : Mount the sample with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).
-
For Biotin Labeled Probes :
-
Block non-specific binding sites.
-
Incubate with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP or streptavidin-AP).
-
Wash to remove unbound conjugate.
-
Add a substrate that produces a colored precipitate or a fluorescent signal.
-
-
For DIG Labeled Probes :
-
Block non-specific binding sites.
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., anti-DIG-AP).
-
Wash to remove the unbound antibody.
-
Add an appropriate enzyme substrate for signal generation.
-
-
-
Imaging : Visualize the signal using an appropriate microscope (e.g., fluorescence microscope, brightfield microscope).
Visualizations
Caption: Workflow for probe preparation and use with 3'-Am-dT labeling.
Caption: Comparison of detection pathways for different probe labeling methods.
Conclusion
Probes labeled via a 3'-amino modification, such as with this compound, offer a highly reproducible and flexible platform for nucleic acid detection. The two-step labeling process allows for consistent and efficient incorporation of a wide variety of reporter molecules. While direct quantitative comparisons of reproducibility with biotin and DIG labeling are not extensively documented for 3'-Am-dT specifically, the broader class of amine-based labeling methods has been shown to provide excellent consistency, often with lower technical variation than other methods.
For applications requiring high reproducibility, such as quantitative gene expression analysis in microarrays or multiplexed FISH, 3'-Am-dT labeled probes represent a robust and reliable choice. The flexibility to use different amine-reactive dyes also allows for easier optimization of signal intensity and multiplexing capabilities compared to the more fixed detection systems of biotin and DIG. Ultimately, the choice of labeling method will depend on the specific application, available detection instrumentation, and the potential for background interference in the sample type being studied.
References
Safety Operating Guide
Proper Disposal of 3'-Amino-3'-deoxythymidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 3'-Amino-3'-deoxythymidine, a nucleoside analog. Adherence to these procedures is critical for mitigating potential hazards and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE). According to safety data sheets, this compound is harmful if swallowed (H302) and requires careful handling.[1]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Eye Protection | Safety glasses with side shields or chemical goggles.[2] |
| Body Protection | Laboratory coat.[2] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[4]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Containerization:
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container.[7] The container must be in good condition and free from leaks.
-
For liquid waste containing this compound, use a sturdy, leak-proof container with a secure screw cap.[8] Ensure the container material is compatible with the solvent used.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[6]
-
The label must include the full chemical name, "this compound," and the approximate concentration and quantity.[8]
-
Indicate the associated hazards (e.g., Toxic).[6]
-
Record the date when the waste was first added to the container.[8]
-
-
Storage (Satellite Accumulation Area):
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6][9]
-
The SAA must be a secure area, away from general laboratory traffic.
-
Ensure that incompatible wastes are not stored together.[6]
-
Keep the waste container securely capped at all times, except when adding waste.[8]
-
-
Request for Pickup:
Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.[8]
-
To decontaminate, triple rinse the container with a suitable solvent.[5]
-
The first rinsate must be collected and disposed of as hazardous chemical waste.[8] Subsequent rinses may also need to be collected depending on institutional policies.
-
After thorough rinsing and air-drying, deface or remove the original label, and dispose of the container as directed by your EHS department.[8]
Spill Management
In the event of a spill, immediately alert personnel in the area and ensure the area is well-ventilated.[4]
-
For a solid spill, carefully sweep or vacuum the material and place it in a labeled hazardous waste container.[4] Avoid generating dust.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]
-
Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound | 52450-18-7 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 3'-Amino-3'-deoxythymidine
Essential Safety and Handling Guide for 3'-Amino-3'-deoxythymidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound (AMT), a nucleoside analog and a metabolite of the antiviral drug Zidovudine (AZT).[1] Given its relationship to AZT, a compound with known hazardous properties, a high degree of caution is warranted.
Hazard Identification and GHS Classification
There is conflicting information in available safety data sheets for this compound. While some sources do not classify it as hazardous, others indicate potential for irritation and harm if swallowed.[2][3] As a metabolite of Zidovudine (AZT), which is classified with significant health hazards, it is prudent to handle this compound with precautions appropriate for a potent compound. The GHS classifications for Zidovudine are provided below for reference and as a conservative basis for handling AMT.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects |
| Carcinogenicity | H350: May cause cancer |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child |
| STOT, Repeated Exposure | H372: Causes damage to organs through prolonged or repeated exposure |
Note: Classifications for H341, H350, H361, and H372 are based on the parent compound Zidovudine (AZT) and should be considered as a precautionary measure for handling this compound.[4][5][6]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 52450-18-7[2][7][8][9] |
| Molecular Formula | C₁₀H₁₅N₃O₄ |
| Molecular Weight | 241.24 g/mol |
| Appearance | Off-white solid[8] |
| Melting Point | 162 °C[3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol[1] |
| Storage Temperature | 2°C to 8°C[3][9] |
Operational Plan: From Receipt to Use
A systematic approach is essential to minimize exposure and ensure safety when working with this compound.
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport : Use a secondary container when transporting the chemical to the laboratory or storage area.
-
Storage : Store in a cool, dry, well-ventilated area, away from incompatible materials.[3][9] The recommended storage temperature is between 2°C and 8°C. Keep the container tightly closed.
Handling and Personal Protective Equipment (PPE)
All handling of solid this compound and preparation of its solutions should be conducted in a designated area, within a certified chemical fume hood or a glove box to minimize inhalation exposure.
| PPE Item | Specification |
| Gloves | Nitrile gloves are required. Consider double-gloving for added protection. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a splash hazard. |
| Lab Coat | A buttoned, long-sleeved lab coat is required. A disposable gown is recommended for handling larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for procedures with a high potential for aerosol generation. Consult your institution's safety officer. |
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Disposal Plan
Due to its potential toxicity, all waste contaminated with this compound must be treated as cytotoxic waste.
Waste Segregation and Collection
-
Solid Waste : All contaminated solid waste, including gloves, disposable lab coats, bench paper, and vials, must be collected in a designated, leak-proof, and puncture-resistant container. This container should be clearly labeled as "Cytotoxic Waste" and display the appropriate hazard symbols.
-
Liquid Waste : Unused solutions of this compound should be collected in a dedicated, sealed, and shatter-resistant container, also labeled as "Cytotoxic Waste." Do not pour any solutions down the drain.
-
Sharps : Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated cytotoxic sharps container.
Final Disposal
All cytotoxic waste must be disposed of through a licensed hazardous waste management company. Follow your institution's specific procedures for arranging waste pickup. The primary method for the final disposal of cytotoxic waste is high-temperature incineration.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 5 g, CAS No. 52450-18-7 | Nucleotides & Nucleosides | Nucleotides & Nucleosides | Biochemicals - Product Expansion | Campaign | Carl ROTH - Switzerland [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
